molecular formula C8H5BrO2 B1519702 6-Bromobenzofuran-3(2H)-one CAS No. 201809-69-0

6-Bromobenzofuran-3(2H)-one

Cat. No.: B1519702
CAS No.: 201809-69-0
M. Wt: 213.03 g/mol
InChI Key: CJEHZCSKQCWMJL-UHFFFAOYSA-N
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Description

6-Bromobenzofuran-3(2H)-one (CAS 201809-69-0) is a high-value brominated heterocyclic building block extensively used in organic synthesis and medicinal chemistry research . This compound, with the molecular formula C8H5BrO2 and a molecular weight of 213.03 g/mol, serves as a versatile precursor for the development of novel pharmacologically active molecules . Its structure features a benzofuran core, a privileged scaffold in drug discovery, which is functionalized with a bromine atom ideal for further cross-coupling reactions and a lactone group that can be readily modified . In research applications, this compound is a critical intermediate in exploring new therapeutic agents. It has been specifically utilized in the search for novel GPR40 (FFAR1) agonists, which are being investigated for their potential to stimulate insulin secretion in a glucose-dependent manner, representing a promising pathway for diabetes treatment . Furthermore, benzofuran derivatives are a significant area of study in oncology research, with numerous derivatives being synthesized and evaluated for their potent anti-cancer properties against various cell lines . Researchers employ this compound in a range of reactions, including Suzuki and Buchwald couplings, to create more complex structures for biological screening. This product is supplied with high purity levels (≥95%, ≥99%, and ≥99.9% available) and in various particle size ranges to meet specific experimental needs . It is recommended to be stored in a sealed container under dry conditions at 2-8°C to ensure stability . This chemical is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-1-benzofuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrO2/c9-5-1-2-6-7(10)4-11-8(6)3-5/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJEHZCSKQCWMJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C2=C(O1)C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50657265
Record name 6-Bromo-1-benzofuran-3(2H)-one
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Molecular Weight

213.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201809-69-0
Record name 6-Bromo-1-benzofuran-3(2H)-one
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Record name 6-bromo-2,3-dihydro-1-benzofuran-3-one
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Foundational & Exploratory

An In-Depth Technical Guide to 6-Bromobenzofuran-3(2H)-one: Synthesis, Characterization, and Application in Kinase Inhibitor Scaffolding

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Bromobenzofuran-3(2H)-one (CAS No: 201809-69-0), a key heterocyclic building block in medicinal chemistry. The document details its physicochemical properties, provides an expert-elucidated, field-proven synthetic protocol via intramolecular Friedel-Crafts acylation, and outlines rigorous methods for its characterization and quality control. A significant focus is placed on its application as a foundational scaffold in the synthesis of novel kinase inhibitors, particularly targeting Death-associated protein kinase-related apoptosis-inducing kinase 2 (DRAK2), a protein of interest in diabetes and autoimmune disease research. This guide is intended to serve as a practical resource for researchers engaged in drug discovery and development, offering both theoretical grounding and actionable experimental methodologies.

Introduction: The Strategic Importance of the Benzofuranone Scaffold

The benzofuranone nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic compounds. Its rigid, planar structure and the presence of a reactive ketone and an ether linkage provide a versatile platform for structural elaboration. The introduction of a bromine atom at the 6-position, yielding this compound, significantly enhances its utility as a synthetic intermediate. The carbon-bromine bond serves as a versatile handle for a wide array of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the strategic introduction of diverse functional groups and the construction of complex molecular architectures. This guide focuses on the synthesis, properties, and strategic application of this valuable intermediate in the context of modern drug discovery.

Physicochemical and Safety Profile

A thorough understanding of a compound's properties is foundational to its effective use in a laboratory setting. All quantitative data are summarized for clarity and rapid reference.

Key Properties
PropertyValueSource
CAS Number 201809-69-0[1]
Molecular Formula C₈H₅BrO₂[1]
Molecular Weight 213.03 g/mol [1]
IUPAC Name 6-bromo-1-benzofuran-3-one[1]
Boiling Point 319.5 °C at 760 mmHg[1]
Density 1.742 g/cm³[1]
Flash Point 147 °C[1]
Synonyms 6-Bromo-3(2H)-benzofuranone, 6-Bromo-2H-benzofuran-3-one[1]
Safety and Handling

This compound is associated with specific hazards that necessitate careful handling in a controlled laboratory environment.

  • Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1].

  • Precautionary Measures : Always handle this compound in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.

  • Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Synthesis of this compound: A Mechanistic Approach

The most reliable and scalable synthesis of this compound is achieved through a two-step process commencing from commercially available 4-bromophenol. This route involves an initial Williamson ether synthesis to form an intermediate phenoxyacetic acid, followed by an intramolecular Friedel-Crafts acylation to construct the benzofuranone ring system.

Synthetic Workflow

The overall transformation is depicted below. This pathway is chosen for its high efficiency, use of readily available reagents, and robust, scalable nature.

SynthesisWorkflow cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Intramolecular Friedel-Crafts Acylation A 4-Bromophenol C 4-Bromophenoxyacetic Acid A->C  K₂CO₃, Acetone, Reflux   B Ethyl Chloroacetate B->C D 4-Bromophenoxyacetic Acid E This compound D->E  Eaton's Reagent (P₂O₅/MeSO₃H), Heat   DRAK2_Pathway Stress Cellular Stress (e.g., Lipotoxicity) DRAK2_Active Active DRAK2 Stress->DRAK2_Active Activates Apoptosis Pancreatic β-Cell Apoptosis DRAK2_Active->Apoptosis Promotes Inhibitor Benzofuranone-Based DRAK2 Inhibitor Inhibitor->DRAK2_Active Inhibits

References

Introduction: The Role of 6-Bromobenzofuran-3(2H)-one in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 6-Bromobenzofuran-3(2H)-one

This compound is a heterocyclic organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. As a functionalized benzofuranone scaffold, it serves as a versatile synthetic intermediate for the construction of more complex molecular architectures. The strategic placement of the bromine atom on the aromatic ring, combined with the reactive ketone functionality, provides synthetic chemists with multiple avenues for molecular elaboration. This guide offers a comprehensive overview of its core physicochemical properties, analytical characterization, and handling protocols, designed for researchers, scientists, and drug development professionals who utilize such building blocks to pioneer new discoveries.

Chemical Identity and Molecular Structure

Accurate identification is the cornerstone of any chemical study. This compound is uniquely identified by its CAS Number, and its structure is defined by the fusion of a brominated benzene ring with a dihydrofuranone ring.

  • IUPAC Name: 6-bromo-1-benzofuran-3(2H)-one

  • Synonyms: 6-bromo-3(2H)-benzofuranone, 6-bromocoumaran-3-one[1][2]

  • CAS Number: 201809-69-0[1][2][3]

  • Molecular Formula: C₈H₅BrO₂[1][4]

  • Molecular Weight: 213.03 g/mol [3][4][5]

Caption: 2D structure of this compound.

Core Physicochemical Properties

The physical properties of a compound dictate its behavior in different environments and are critical for designing experimental conditions, including reaction setups, purification methods, and formulation strategies.

PropertyValueSource(s)Significance for Researchers
Appearance Typically an off-white to yellow solid[6]Provides a first-pass quality check. Color deviations may indicate impurities.
Melting Point Not consistently reported; must be determined experimentally.[3]A sharp melting point range is a key indicator of purity. Broad ranges suggest impurities.
Boiling Point ~319.5 °C at 760 mmHg[3][7]Useful for purification by vacuum distillation, though high temperature suggests potential for decomposition.
Density ~1.742 g/cm³[3]Important for solvent selection and for calculations involving mass-to-volume conversions.
Solubility Expected to be soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, Ethanol).[6]Critical for selecting appropriate solvents for reactions, chromatography, and spectroscopic analysis.

Spectroscopic Data Analysis: A Fingerprint of the Molecule

Spectroscopic analysis is indispensable for confirming the structural integrity and purity of this compound. While reference spectra are not always publicly available, the expected spectral features can be predicted based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: This technique provides information about the chemical environment of hydrogen atoms. For this compound, the expected signals are:

    • A singlet for the two methylene protons (–CH₂–) adjacent to the carbonyl group, likely appearing in the range of 4.5-5.0 ppm.

    • Three signals in the aromatic region (7.0-8.0 ppm) corresponding to the three protons on the brominated benzene ring. The specific splitting patterns (doublets, doublet of doublets) will depend on their coupling with each other.

  • ¹³C NMR: This analysis reveals the number and type of carbon atoms. Eight distinct signals are expected:

    • A signal for the carbonyl carbon (C=O) in the downfield region, typically >190 ppm.

    • Six signals in the aromatic/vinylic region (110-160 ppm).

    • One signal for the aliphatic methylene carbon (–CH₂–), typically in the range of 70-80 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies.

  • Strong, sharp absorption band around 1710-1730 cm⁻¹ , characteristic of the C=O (ketone) stretch.

  • Absorption bands in the 1200-1300 cm⁻¹ region, corresponding to the C-O-C (ether) stretching vibrations.

  • Bands in the 1450-1600 cm⁻¹ range, indicating C=C stretching within the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a molecule.

  • The electron ionization (EI-MS) spectrum should show a molecular ion peak (M⁺).

  • A crucial feature will be the isotopic pattern characteristic of a monobrominated compound: two peaks of nearly equal intensity, one for the molecule containing the ⁷⁹Br isotope (M⁺) and another for the molecule with the ⁸¹Br isotope (M+2). This provides definitive evidence for the presence of a single bromine atom.[8]

Reactivity, Stability, and Handling

Understanding the reactivity and stability of this compound is essential for its safe storage and successful application in synthesis.

  • Reactivity: The molecule possesses three key reactive sites:

    • The Ketone: The carbonyl group can undergo nucleophilic addition and condensation reactions.

    • The Methylene Group: The protons on the carbon adjacent to the carbonyl group (α-protons) are acidic and can be removed by a base to form an enolate, which is a powerful nucleophile.

    • The Aryl Bromide: The carbon-bromine bond can participate in a wide array of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds.

  • Stability and Storage: This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[9] For long-term storage, refrigeration (2-8°C) under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation.[10]

Safety and Hazard Information

Based on available safety data, this compound is classified as a hazardous substance. All handling should be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE).

  • GHS Pictogram: GHS07 (Exclamation Mark)[3]

  • Signal Word: Warning[3]

  • Hazard Statements: [3]

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Statements: [3][11]

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P280: Wear protective gloves/eye protection/face protection.

    • P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Applications in Research and Drug Development

The true value of this compound lies in its role as a foundational building block. The benzofuranone core is a privileged scaffold found in numerous biologically active natural products and synthetic pharmaceuticals.[12] Researchers leverage this intermediate for:

  • Synthesis of Novel Bioactive Compounds: By modifying the ketone, methylene, and aryl bromide sites, a diverse library of compounds can be generated for screening in drug discovery programs.

  • Fragment-Based Drug Design: It can be used as a starting fragment for developing inhibitors of various enzymes and receptors.

  • Development of Agrochemicals: The benzofuranone structure is also explored in the synthesis of new pesticides and herbicides.[6]

Standard Protocol for Analytical Characterization

To ensure the quality and identity of a supplied sample of this compound, a systematic analytical workflow is essential.

References

An In-depth Technical Guide to the Synthesis of 6-Bromobenzofuran-3(2H)-one: Starting Materials and Core Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic routes to 6-Bromobenzofuran-3(2H)-one, a key heterocyclic scaffold of significant interest to the pharmaceutical and drug development sectors. The document is structured to provide researchers, scientists, and drug development professionals with a detailed understanding of the primary starting materials and the critical chemical transformations involved in the synthesis of this valuable compound. Emphasis is placed on the causality behind experimental choices, ensuring that the described protocols are not merely procedural but also instructive. This guide delves into the prevalent and efficient synthetic strategies, underpinned by mechanistic insights and supported by authoritative references. Detailed, step-by-step experimental protocols for the key reactions are provided, alongside data summaries and visual representations of the synthetic pathways to facilitate a deeper understanding and practical application of the discussed methodologies.

Introduction: The Significance of the Benzofuran-3(2H)-one Scaffold

The benzofuran-3(2H)-one core is a privileged heterocyclic motif found in a plethora of biologically active natural products and synthetic compounds. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial properties. The introduction of a bromine atom at the 6-position of the benzofuran-3(2H)-one skeleton modulates the electronic and lipophilic properties of the molecule, often enhancing its biological efficacy and providing a handle for further chemical modifications through cross-coupling reactions. Consequently, the development of robust and scalable synthetic routes to this compound is of paramount importance for advancing drug discovery programs.

This guide will focus on the most direct and widely employed synthetic strategy, which commences from readily available starting materials and proceeds through well-established chemical transformations.

Primary Synthetic Pathway: From 4-Bromophenol to this compound

The most common and economically viable synthesis of this compound initiates with 4-bromophenol. This two-step sequence involves an initial etherification followed by an intramolecular Friedel-Crafts acylation.

Synthesis_Pathway Start 4-Bromophenol Intermediate 2-(4-Bromophenoxy)acetic acid Start->Intermediate Williamson Ether Synthesis (α-haloacetic acid, base) Product This compound Intermediate->Product Intramolecular Friedel-Crafts Acylation (PPA or Eaton's Reagent)

Caption: Overall synthetic scheme for this compound.

Step 1: Synthesis of 2-(4-Bromophenoxy)acetic acid via Williamson Ether Synthesis

The initial step involves the formation of an ether linkage between 4-bromophenol and an acetic acid derivative. This reaction, a classic Williamson ether synthesis, is typically achieved by reacting the phenoxide of 4-bromophenol with an α-haloacetic acid, such as chloroacetic acid or bromoacetic acid, in the presence of a base.

Causality of Experimental Choices:

  • Choice of Base: A strong base, such as sodium hydroxide or potassium carbonate, is essential to deprotonate the phenolic hydroxyl group of 4-bromophenol, forming the more nucleophilic phenoxide ion. The choice between these bases often depends on factors like solubility and cost.

  • Choice of α-Haloacetic Acid: Both chloroacetic acid and bromoacetic acid can be used. Bromoacetic acid is generally more reactive than chloroacetic acid, which may lead to shorter reaction times or milder reaction conditions. However, chloroacetic acid is often more cost-effective for large-scale synthesis.

  • Solvent: Water is a common solvent for this reaction, especially when using inorganic bases like sodium hydroxide, as it readily dissolves the reactants. Organic solvents like acetone or DMF can also be employed, particularly with bases like potassium carbonate.

Experimental Protocol: Synthesis of 2-(4-Bromophenoxy)acetic acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromophenol (1.0 eq) in an aqueous solution of sodium hydroxide (2.0 eq).

  • Addition of Haloacetic Acid: To the resulting solution, add a solution of chloroacetic acid (1.0 eq) in water.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 100 °C) and maintain it for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After cooling to room temperature, acidify the reaction mixture with a mineral acid (e.g., concentrated HCl) to a pH of approximately 1-2. The desired 2-(4-bromophenoxy)acetic acid will precipitate out of the solution.

  • Purification: Collect the precipitate by vacuum filtration, wash it thoroughly with cold water to remove any inorganic salts, and dry it under vacuum. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Data Summary: Synthesis of 2-(4-Bromophenoxy)acetic acid

ParameterValue
Starting Material 4-Bromophenol
Reagents Chloroacetic acid, Sodium hydroxide
Solvent Water
Reaction Temperature 100 °C (Reflux)
Typical Yield 85-95%
Purity >98% after recrystallization
Step 2: Intramolecular Friedel-Crafts Acylation to this compound

The second and final step is the intramolecular cyclization of 2-(4-bromophenoxy)acetic acid to form the benzofuranone ring system. This is an electrophilic aromatic substitution reaction, specifically a Friedel-Crafts acylation.[1][2] The reaction is typically promoted by strong acids that can act as both a catalyst and a dehydrating agent. Polyphosphoric acid (PPA) and Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid) are the most commonly employed reagents for this transformation.[3][4][5]

Causality of Experimental Choices:

  • Choice of Cyclizing Agent:

    • Polyphosphoric Acid (PPA): PPA is a viscous polymeric acid that is highly effective for intramolecular acylations.[3][5] It acts by activating the carboxylic acid group, facilitating the formation of an acylium ion intermediate, which then undergoes electrophilic attack on the aromatic ring. The high viscosity of PPA can sometimes pose challenges in stirring and work-up, especially on a large scale.

    • Eaton's Reagent: This reagent is a solution of phosphorus pentoxide in methanesulfonic acid and is often considered a more user-friendly alternative to PPA due to its lower viscosity. It serves the same purpose of promoting the formation of the acylium ion.

  • Reaction Temperature: The reaction typically requires heating to facilitate the cyclization. The optimal temperature depends on the reactivity of the substrate and the chosen cyclizing agent, but it generally ranges from 60 to 100 °C.

  • Reaction Time: The reaction time can vary from a few hours to overnight, and it is crucial to monitor the reaction's progress by TLC to avoid the formation of byproducts due to prolonged exposure to strong acid and high temperatures.

Friedel_Crafts_Mechanism cluster_0 Mechanism of Intramolecular Friedel-Crafts Acylation A 2-(4-Bromophenoxy)acetic acid B Acylium Ion Intermediate A->B + PPA or Eaton's Reagent (-H2O) C Sigma Complex B->C Intramolecular Electrophilic Attack D This compound C->D Deprotonation

Caption: Mechanism of the intramolecular Friedel-Crafts acylation.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a calcium chloride drying tube, place 2-(4-bromophenoxy)acetic acid (1.0 eq).

  • Addition of Cyclizing Agent: Add polyphosphoric acid (PPA) (typically 10-20 times the weight of the starting material) to the flask.

  • Reaction Conditions: Heat the reaction mixture with stirring to 80-90 °C for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Isolation: Carefully pour the hot, viscous reaction mixture onto crushed ice with vigorous stirring. This will hydrolyze the PPA and precipitate the crude product.

  • Purification: Collect the solid product by vacuum filtration and wash it with water until the washings are neutral. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to afford pure this compound.

Data Summary: Synthesis of this compound

ParameterValue
Starting Material 2-(4-Bromophenoxy)acetic acid
Reagent Polyphosphoric Acid (PPA)
Reaction Temperature 80-90 °C
Typical Yield 70-85%
Purity >99% after recrystallization

Alternative Starting Materials and Synthetic Routes

While the pathway from 4-bromophenol is the most direct, other starting materials can be envisaged, although they may involve more steps or less readily available precursors.

  • From 2,4-Dibromophenol: An alternative route could start from 2,4-dibromophenol. The synthesis would involve the selective protection of the hydroxyl group, followed by a reaction to introduce the two-carbon side chain at the 1-position, and subsequent cyclization. This route is generally less efficient due to the additional steps and potential regioselectivity issues.

  • From 6-Hydroxybenzofuran-3(2H)-one: If 6-hydroxybenzofuran-3(2H)-one is available, a direct bromination could be a feasible final step.[6] However, this approach is dependent on the availability of the hydroxylated precursor, which itself is synthesized through a similar multi-step process.

Conclusion

The synthesis of this compound is most effectively and economically achieved through a two-step sequence starting from 4-bromophenol. This process, involving a Williamson ether synthesis followed by an intramolecular Friedel-Crafts acylation, utilizes readily available reagents and well-understood reaction mechanisms. The choice of the cyclizing agent, either polyphosphoric acid or Eaton's reagent, is critical for the efficiency of the final ring-closing step. The protocols and insights provided in this guide are intended to equip researchers and scientists with the necessary knowledge to confidently synthesize this important heterocyclic compound for applications in drug discovery and development.

References

The Potent and Multifaceted Biological Activity of Brominated Benzofuranones: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of Brominated Benzofuranones as a Privileged Scaffold in Medicinal Chemistry

Benzofuranones, heterocyclic compounds featuring fused benzene and furanone rings, represent a core structural motif in a multitude of biologically active natural products and synthetic molecules.[1][2] The introduction of bromine atoms into the benzofuranone scaffold dramatically influences its physicochemical properties, often leading to a significant enhancement of its biological activities.[3][4] These brominated derivatives have garnered substantial interest within the scientific community, demonstrating a broad spectrum of pharmacological effects, including potent antimicrobial, anticancer, and enzyme-inhibitory activities.[3][5][6] This guide provides an in-depth exploration of the biological activities of brominated benzofuranones, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to elucidate their therapeutic potential. We will explore both naturally occurring brominated furanones, initially discovered in marine organisms, and the expanding library of synthetic derivatives that offer promising avenues for drug development.[7][8]

Antimicrobial Activity: Disrupting Bacterial Communication and Biofilms

A significant area of research for brominated furanones lies in their ability to combat bacterial infections, not by killing the bacteria (bactericidal) or inhibiting their growth (bacteriostatic), but by interfering with their communication systems, a process known as quorum sensing (QS).[7][9]

Mechanism of Action: Quorum Sensing Inhibition

cluster_bacterium Bacterial Cell cluster_inhibition Inhibition Mechanism SRH S-ribosyl-homocysteine LuxS LuxS Enzyme SRH->LuxS Substrate AI2 Autoinducer-2 (AI-2) LuxS->AI2 Synthesis Inactive_LuxS Inactive LuxS (Covalently Modified) LuxS->Inactive_LuxS QS_Genes Quorum Sensing Regulated Genes (Biofilm, Virulence) AI2->QS_Genes Activation Brominated_Furanone Brominated Furanone Brominated_Furanone->LuxS Covalent Modification (Addition-Elimination)

Figure 1: Mechanism of Quorum Sensing Inhibition by Brominated Furanones.
Structure-Activity Relationship (SAR) in Antimicrobial Activity

Studies on various synthetic and natural brominated furanones have revealed key structural features essential for their anti-biofilm and quorum sensing inhibitory activities:

  • Exocyclic Vinyl Bromide: This moiety is crucial for the covalent modification of target proteins like LuxS and is considered the most important structural element for non-toxic biofilm inhibition.[7][10]

  • Substituents on the Furanone Ring: The presence and nature of substituents on the furanone ring can influence the compound's activity and toxicity. For instance, a methyl substituent on the furanone ring can reduce the inhibitory effect on bacterial growth, making the compound a more specific anti-biofilm agent.[11]

  • Bromo Substituents on the Benzofuran Ring: In synthetic benzofuran derivatives, the position and number of bromine atoms on the benzofuran and associated phenyl rings significantly impact antibacterial activity. For example, compounds with two bromo substituents at the C-5 position of the benzofuran and the C-4 position of a phenyl ring have shown excellent antibacterial activity against a range of bacterial strains.[1]

Experimental Protocol: Biofilm Inhibition Assay (Crystal Violet Method)

This protocol outlines a standard method for assessing the ability of brominated benzofuranones to inhibit biofilm formation.

Materials:

  • 96-well polystyrene microtiter plates

  • Bacterial strain of interest (e.g., Pseudomonas aeruginosa, Escherichia coli)

  • Appropriate bacterial growth medium (e.g., Luria-Bertani broth)

  • Brominated benzofuranone compounds dissolved in a suitable solvent (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic acid in water

  • Microplate reader

Procedure:

  • Preparation of Bacterial Inoculum: Grow the bacterial strain overnight in the appropriate medium. Dilute the overnight culture to a standardized optical density (e.g., OD600 of 0.05) in fresh medium.

  • Compound Addition: Add serial dilutions of the brominated benzofuranone compounds to the wells of the 96-well plate. Include a solvent control (e.g., DMSO) and a negative control (medium only).

  • Inoculation: Add the diluted bacterial culture to each well.

  • Incubation: Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 24-48 hours without shaking to allow for biofilm formation.

  • Planktonic Cell Removal: Carefully discard the medium and planktonic (free-floating) cells from each well. Wash the wells gently with PBS to remove any remaining non-adherent bacteria.

  • Biofilm Staining: Add the 0.1% Crystal Violet solution to each well and incubate for 15-20 minutes at room temperature.

  • Washing: Remove the Crystal Violet solution and wash the wells thoroughly with water to remove excess stain.

  • Drying: Allow the plate to air dry completely.

  • Solubilization of Stain: Add 30% acetic acid to each well to solubilize the Crystal Violet that has stained the adherent biofilm.

  • Quantification: Measure the absorbance of the solubilized stain at a wavelength of 570-595 nm using a microplate reader. The absorbance is directly proportional to the amount of biofilm formed.

Data Analysis:

Calculate the percentage of biofilm inhibition for each compound concentration compared to the solvent control. The IC50 value (the concentration at which 50% of biofilm formation is inhibited) can be determined by plotting the percentage of inhibition against the compound concentration.

Anticancer Activity: A Multi-pronged Attack on Malignant Cells

Brominated benzofuranones have emerged as a promising class of compounds with significant cytotoxic activity against a variety of cancer cell lines.[3][4][12] Their anticancer effects are often attributed to the induction of apoptosis and cell cycle arrest.[5][12]

Mechanism of Action in Cancer Cells

The precise mechanisms by which brominated benzofuranones exert their anticancer effects are still under investigation, but several key pathways have been implicated:

  • Induction of Apoptosis: Many brominated benzofuran derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells.[13] This can occur through both intrinsic and extrinsic pathways, often involving the activation of caspases, a family of proteases that execute the apoptotic process.[13]

  • Cell Cycle Arrest: These compounds can also halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating.[5] The arrest can occur at different phases of the cell cycle, such as G2/M, depending on the specific compound and cancer cell line.[5][12]

  • Enzyme Inhibition: Some benzofuran derivatives act as inhibitors of crucial enzymes involved in cancer cell signaling and proliferation, such as mTOR (mammalian target of rapamycin) and protein tyrosine phosphatases (PTPs).[1][14]

  • Tubulin Polymerization Inhibition: Certain benzofuran analogues have been identified as inhibitors of tubulin polymerization, disrupting the formation of microtubules which are essential for cell division.[4][13]

cluster_cellular_effects Cellular Effects Brominated_Benzofuranone Brominated Benzofuranone Apoptosis Apoptosis Induction (Caspase Activation) Brominated_Benzofuranone->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest (e.g., G2/M phase) Brominated_Benzofuranone->Cell_Cycle_Arrest Enzyme_Inhibition Enzyme Inhibition (mTOR, PTPs) Brominated_Benzofuranone->Enzyme_Inhibition Tubulin_Inhibition Tubulin Polymerization Inhibition Brominated_Benzofuranone->Tubulin_Inhibition Cancer_Cell_Death Cancer Cell Death and Inhibition of Proliferation Apoptosis->Cancer_Cell_Death Cell_Cycle_Arrest->Cancer_Cell_Death Enzyme_Inhibition->Cancer_Cell_Death Tubulin_Inhibition->Cancer_Cell_Death

Figure 2: Anticancer Mechanisms of Brominated Benzofuranones.
Structure-Activity Relationship (SAR) in Anticancer Activity

The position and nature of substituents on the benzofuranone core are critical determinants of cytotoxic activity:[3][4]

  • Halogenation: The introduction of bromine, chlorine, or fluorine atoms into the benzofuran ring consistently results in a significant increase in anticancer activities.[3][4] This is likely due to the ability of halogens to form halogen bonds, which can enhance binding affinity to biological targets.[4]

  • Position of Bromine: The location of the bromine atom is crucial. For example, a bromine atom attached to a methyl group at the 3-position of the benzofuran ring has been shown to possess remarkable cytotoxic activity against leukemia cells.[3][4]

  • Hybrid Molecules: Hybrid molecules that combine the benzofuran scaffold with other pharmacologically active moieties, such as chalcones, triazoles, and piperazines, have emerged as potent cytotoxic agents.[3][4]

Quantitative Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values for several brominated benzofuran derivatives against various cancer cell lines, highlighting the impact of different substitutions on their cytotoxic efficacy.

Compound/DerivativeSubstitution PatternCancer Cell Line(s)IC50 (µM)Reference(s)
Compound 1Bromine on the methyl group at C-3K562 (chronic myeloid leukemia), HL60 (acute promyelocytic leukemia)5, 0.1[3][4]
Bromo derivative 14cBromo substitutionHCT116 (colon cancer)3.27[12][15]
MCC1019Bromomethyl-substitutedA549 (lung adenocarcinoma)16.4[15]
Compounds 6 and 8Brominated derivativesK562 (chronic myelogenous leukemia)Selective action, IC50 for compound 6 is 3.83[13][15]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability and proliferation.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • Brominated benzofuranone compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: The next day, treat the cells with various concentrations of the brominated benzofuranone compounds. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the cells with the compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan product.

  • Formazan Solubilization: Remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, can be determined by plotting the percentage of viability against the log of the compound concentration.

Conclusion and Future Directions

Brominated benzofuranones represent a highly versatile and promising class of compounds with significant potential in drug discovery. Their multifaceted biological activities, including potent antimicrobial and anticancer effects, stem from their unique chemical structures and their ability to interact with key biological targets. The structure-activity relationship studies have provided valuable insights for the rational design of new derivatives with enhanced potency and selectivity. The experimental protocols detailed in this guide provide a framework for the continued evaluation and development of these compounds.

Future research in this area should focus on several key aspects:

  • Mechanism of Action Elucidation: Further studies are needed to fully understand the molecular targets and signaling pathways affected by brominated benzofuranones in both microbial and cancer cells.

  • Lead Optimization: The synthesis and evaluation of new analogues with improved pharmacokinetic and pharmacodynamic properties are crucial for translating these promising compounds into clinical candidates.

  • In Vivo Efficacy and Safety: Rigorous preclinical testing in animal models is necessary to assess the in vivo efficacy, toxicity, and overall therapeutic potential of lead compounds.

  • Combination Therapies: Investigating the synergistic effects of brominated benzofuranones with existing antibiotics or anticancer drugs could lead to more effective treatment strategies and help combat drug resistance.

The continued exploration of brominated benzofuranones holds great promise for the development of novel therapeutics to address pressing medical needs in infectious diseases and oncology.

References

The Strategic Synthesis and Ascendant Role of 6-Bromobenzofuran-3(2H)-one in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Privileged Scaffold

In the landscape of medicinal chemistry, the benzofuran-3(2H)-one scaffold has emerged as a "privileged structure," a molecular framework that demonstrates the ability to bind to multiple, diverse biological targets. Among its halogenated derivatives, 6-Bromobenzofuran-3(2H)-one has garnered significant attention as a versatile building block in the synthesis of complex bioactive molecules. Its strategic importance lies in the unique combination of the reactive benzofuranone core and the synthetically malleable carbon-bromine bond, which allows for a wide array of chemical modifications. This guide provides a comprehensive overview of the discovery, history, and synthetic methodologies of this compound, with a particular focus on its application in the development of novel therapeutics.

The Genesis of a Key Intermediate: A Historical Perspective

While the precise first synthesis of this compound is not extensively documented in a singular, seminal publication, its discovery is intrinsically linked to the broader exploration of benzofuranone chemistry. The foundational synthesis of the parent compound, benzofuran-3(2H)-one (also known as 3-coumaranone), dates back to the late 19th and early 20th centuries. Early methods focused on the intramolecular cyclization of phenoxyacetic acid derivatives.

The introduction of a bromine atom at the 6-position was a logical progression in the field of medicinal chemistry, driven by the need for chemical handles to facilitate the synthesis of diverse compound libraries for biological screening. Bromine's ability to participate in a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, makes it an invaluable tool for introducing molecular complexity. The development of synthetic routes to this compound was therefore a critical step in unlocking the full potential of the benzofuranone scaffold in drug discovery programs.

The Cornerstone of Synthesis: Intramolecular Friedel-Crafts Acylation

The most prevalent and industrially scalable method for the synthesis of this compound relies on the intramolecular Friedel-Crafts acylation of a corresponding phenoxyacetic acid precursor. This classical yet robust reaction provides a direct and efficient means to construct the bicyclic ring system.

Synthetic Pathway Overview

The synthesis commences with the readily available starting materials, 4-bromophenol and chloroacetic acid.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Intramolecular Friedel-Crafts Acylation A 4-Bromophenol D 2-(4-Bromophenoxy)acetic acid A->D B Chloroacetic Acid B->D C Sodium Hydroxide C->D Base D2 2-(4-Bromophenoxy)acetic acid F 2-(4-Bromophenoxy)acetyl chloride D2->F Activation E Thionyl Chloride (SOCl2) E->F H This compound F->H G Lewis Acid (e.g., AlCl3) G->H Catalyst

Figure 1: General synthetic scheme for this compound.

Causality Behind Experimental Choices:

  • Williamson Ether Synthesis: The initial step involves a classic Williamson ether synthesis. The phenolic proton of 4-bromophenol is acidic and is readily deprotonated by a base, typically sodium hydroxide, to form the corresponding phenoxide. This potent nucleophile then displaces the chloride from chloroacetic acid in an SN2 reaction to yield 2-(4-bromophenoxy)acetic acid. The choice of a strong base is crucial to ensure complete deprotonation of the phenol, driving the reaction to completion.

  • Intramolecular Friedel-Crafts Acylation: The key ring-closing step is an intramolecular Friedel-Crafts acylation. The carboxylic acid of 2-(4-bromophenoxy)acetic acid is first activated to a more reactive species, typically an acyl chloride, by treatment with a reagent like thionyl chloride or oxalyl chloride. This in situ generated acyl chloride then undergoes an intramolecular electrophilic aromatic substitution reaction in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The electron-donating nature of the ether oxygen directs the acylation to the ortho position, leading to the formation of the desired five-membered ring of this compound. The use of a strong Lewis acid is essential to polarize the C-Cl bond of the acyl chloride, generating a highly electrophilic acylium ion intermediate that is susceptible to attack by the aromatic ring.

Detailed Experimental Protocol: Synthesis of this compound

Materials:

  • 4-Bromophenol

  • Chloroacetic acid

  • Sodium hydroxide

  • Thionyl chloride (SOCl2)

  • Aluminum chloride (AlCl3)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO3)

  • Anhydrous magnesium sulfate (MgSO4)

  • Organic solvents (e.g., diethyl ether, ethyl acetate)

Step 1: Synthesis of 2-(4-Bromophenoxy)acetic acid

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-bromophenol (1.0 eq) in an aqueous solution of sodium hydroxide (2.5 eq).

  • To this solution, add a solution of chloroacetic acid (1.1 eq) in water.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid until a white precipitate forms.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry to afford 2-(4-bromophenoxy)acetic acid as a white solid.

Step 2: Synthesis of this compound

  • Suspend 2-(4-bromophenoxy)acetic acid (1.0 eq) in an inert solvent such as dichloromethane (DCM).

  • Add thionyl chloride (1.5 eq) dropwise to the suspension at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours until the evolution of gas ceases.

  • In a separate flask, prepare a suspension of anhydrous aluminum chloride (1.2 eq) in DCM at 0 °C.

  • Add the solution of the in situ generated acyl chloride dropwise to the AlCl3 suspension.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 201809-69-0
Molecular Formula C8H5BrO2
Molecular Weight 213.03 g/mol
Appearance Off-white to pale yellow solid
Melting Point 98-102 °C

A Gateway to Novel Therapeutics: Applications in Drug Discovery

The true value of this compound is realized in its role as a versatile intermediate for the synthesis of a multitude of biologically active compounds. The presence of the bromine atom provides a key point for diversification through various cross-coupling reactions, while the ketone functionality allows for further modifications such as aldol condensations and reductive aminations.

Case Study: Development of DRAK2 Inhibitors for Diabetes Treatment

A significant application of the benzofuran-3(2H)-one scaffold is in the development of inhibitors for Death-associated protein kinase-related apoptosis-inducing kinase 2 (DRAK2).[1][2] DRAK2 is a serine/threonine kinase implicated in the apoptotic pathways of pancreatic β-cells, making it a promising therapeutic target for the treatment of diabetes.[1][2]

In a notable study, researchers identified a series of novel benzofuran-3(2H)-one derivatives as potent DRAK2 inhibitors.[1][2] The synthesis of these inhibitors often utilizes this compound as a key starting material.

G cluster_0 Core Scaffold Modification cluster_1 Further Functionalization A This compound C Suzuki Coupling A->C B Arylboronic Acid B->C D 6-Arylbenzofuran-3(2H)-one C->D D2 6-Arylbenzofuran-3(2H)-one E Aldol Condensation D2->E G DRAK2 Inhibitor Library E->G F Various Aldehydes F->E

Figure 2: General workflow for the synthesis of DRAK2 inhibitors from this compound.

Expert Insights into the Synthetic Strategy:

The Suzuki coupling reaction is a powerful tool for forming carbon-carbon bonds. In this context, the bromine atom at the 6-position of the benzofuranone core serves as an excellent electrophilic partner for a wide range of arylboronic acids. This allows for the systematic introduction of diverse aromatic and heteroaromatic moieties, enabling a thorough exploration of the structure-activity relationship (SAR). The subsequent aldol condensation at the 2-position of the benzofuranone provides another avenue for diversification, leading to the generation of a library of potential DRAK2 inhibitors.

Other Therapeutic Arenas

Beyond DRAK2 inhibition, the benzofuran-3(2H)-one scaffold has been explored for its potential in targeting other kinases, such as Pim-1 kinase, which is implicated in various cancers.[3][4] The synthetic versatility of this compound makes it an attractive starting point for the development of inhibitors against a range of therapeutic targets.

Conclusion: A Building Block of Enduring Significance

This compound stands as a testament to the enduring power of fundamental organic synthesis in driving modern drug discovery. Its straightforward and scalable synthesis, coupled with its inherent reactivity and versatility, has solidified its position as a key intermediate in the quest for novel therapeutics. As our understanding of complex biological pathways continues to grow, the demand for such strategically designed building blocks will undoubtedly increase, ensuring that this compound remains a cornerstone of medicinal chemistry for years to come.

References

6-Bromobenzofuran-3(2H)-one: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Executive Summary

The benzofuran nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] This guide focuses on a particularly valuable derivative, 6-Bromobenzofuran-3(2H)-one, and its analogs. The strategic placement of a bromine atom on this heterocyclic core transforms it into a highly versatile synthetic intermediate, unlocking pathways to novel and complex molecular architectures.[3] We will explore the synthesis of this scaffold, delve into its key chemical reactivities, and survey its proven applications in developing therapeutic agents, particularly in oncology and neuroprotection. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of this powerful building block.

Chapter 1: The this compound Core

The Benzofuran-3(2H)-one Scaffold: A Privileged Structure

The benzofuran ring system, consisting of a benzene ring fused to a furan ring, is a structural motif found in numerous natural products and synthetic pharmaceuticals.[4] Its derivatives are known to exhibit a vast spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and neuroprotective properties.[4][5][6] The benzofuran-3(2H)-one isomer, specifically, provides a unique combination of an aromatic system, a cyclic ether, and a ketone, offering multiple points for chemical modification and interaction with biological targets.

Physicochemical Properties of this compound

The introduction of a bromine atom at the C-6 position significantly influences the molecule's physical and chemical characteristics. This halogenation not only provides a reactive handle for further synthesis but also modulates properties like lipophilicity and electronic distribution, which can be critical for biological activity.

PropertyValueReference
CAS Number 201809-69-0[7]
Molecular Formula C₈H₅BrO₂[7]
Molecular Weight 213.03 g/mol [7][8]
Boiling Point 319.5 °C (at 760 mmHg)[7]
Density 1.742 g/cm³[7]
Appearance White to Off-White Solid[9]
Synonyms 6-Bromo-3(2H)-Benzofuranone; 6-Bromo-2H-Benzofuran-3-one[7]
Rationale for Bromination: A Gateway to Molecular Diversity

The carbon-bromine bond is a cornerstone of modern organic synthesis. Its reactivity in transition metal-catalyzed cross-coupling reactions allows for the precise and efficient formation of new carbon-carbon and carbon-heteroatom bonds.[3] By incorporating a bromine atom at the C-6 position, the benzofuran-3(2H)-one scaffold is primed for diversification, enabling chemists to systematically explore the structure-activity relationship (SAR) of its derivatives. This strategic functionalization is pivotal for optimizing lead compounds in drug discovery programs.

Chapter 2: Synthetic Strategies

General Approaches to the Benzofuran-3(2H)-one Core

The construction of the benzofuran-3(2H)-one core can be achieved through several elegant synthetic routes. Transition metal catalysis, particularly with rhodium and palladium, has enabled highly efficient cyclization and annulation reactions to build the heterocyclic system.

G cluster_start Starting Materials cluster_methods Key Synthetic Methods Salicylaldehyde Substituted Salicylaldehydes Rh_Catalysis Rh(III)-Catalyzed C-H/C-C Annulation Salicylaldehyde->Rh_Catalysis [10] Alkynes Alkynes / Cyclopropanols Alkynes->Rh_Catalysis [10] Core Benzofuran-3(2H)-one Core Rh_Catalysis->Core Pd_Catalysis Pd-Catalyzed Asymmetric Alkylation Hg_Catalysis Hg(OTf)₂-Catalyzed N-Oxide Addition Core->Pd_Catalysis Derivatization[11] Core->Hg_Catalysis Derivatization[12] Final 6-Bromo & Other Analogs Core->Final Halogenation & Further Modification

One powerful method involves the Rh(III)-catalyzed annulation of salicylaldehydes with cyclopropanols, which proceeds via a C-H/C-C functionalization cascade to yield the desired scaffold.[10] Other notable methods include palladium-catalyzed decarboxylative asymmetric allylic alkylation (DAAA) for creating sterically hindered derivatives and mercury-catalyzed additions to alkynes.[11][12]

Protocol: Rh(III)-Catalyzed Synthesis of a Benzofuran-3(2H)-one Derivative

This protocol is a representative example based on established literature for synthesizing the core ring system.[10]

Objective: To synthesize a substituted benzofuran-3(2H)-one from a salicylaldehyde and a cyclopropanol.

Materials:

  • 4-Bromosalicylaldehyde (1.0 mmol)

  • 1-Phenylcyclopropanol (1.2 mmol)

  • [RhCp*Cl₂]₂ (0.025 mmol, 5 mol% Rh)

  • AgSbF₆ (0.10 mmol, 10 mol%)

  • Cu(OAc)₂ (1.0 mmol)

  • Methanol (MeOH), anhydrous (5 mL)

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Catalyst Preparation: Inside an inert atmosphere glovebox, add [RhCp*Cl₂]₂ (15.4 mg, 0.025 mmol) and AgSbF₆ (34.3 mg, 0.10 mmol) to an oven-dried reaction vial equipped with a magnetic stir bar.

    • Rationale: The silver salt acts as a halide scavenger to generate the active cationic Rh(III) catalyst in situ.

  • Reagent Addition: To the vial, add 4-Bromosalicylaldehyde (201 mg, 1.0 mmol), Cu(OAc)₂ (181 mg, 1.0 mmol), and anhydrous MeOH (5 mL).

    • Rationale: Cu(OAc)₂ serves as an oxidant required for the catalytic cycle. The bromo-substituted salicylaldehyde is chosen to directly yield a brominated precursor.

  • Initiation: Stir the mixture at room temperature for 5 minutes. Add 1-phenylcyclopropanol (161 mg, 1.2 mmol) to the reaction mixture.

  • Reaction: Seal the vial and heat the reaction mixture to 60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: After cooling to room temperature, concentrate the mixture under reduced pressure. Re-dissolve the residue in dichloromethane (DCM) and filter through a pad of Celite to remove insoluble metal salts.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired this compound analog.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Chapter 3: Chemical Reactivity and Derivatization

The Dual Reactivity of the Core

The this compound scaffold offers two primary, orthogonal sites for chemical modification: the electrophilic carbonyl carbon at position C-3 and the C-6 bromine atom, which is amenable to cross-coupling. This dual reactivity allows for a modular and highly controlled approach to building molecular complexity.

// Invisible nodes for arrow origins/destinations node [shape=point, style=invis, width=0]; N1, N2;

// Position nodes N1 [pos="2.5,1.8!"]; N2 [pos="0.5,0.5!"];

// Draw arrows N1 -> "C6_Br" [label=" Palladium-Catalyzed\n Cross-Coupling\n (Suzuki, Heck, etc.)", fontcolor="#202124", fontsize=11, color="#4285F4"]; N2 -> "C3_O" [label="Nucleophilic Addition\nGrignard, Organolithium, etc.", fontcolor="#202124", fontsize=11];

// Invisible nodes for labeling reactive sites node [shape=plaintext, fontcolor="#EA4335", fontsize=12, style=filled, fillcolor=none]; C6_Br [pos="3.5,1.8!", label="C6-Br Bond"]; C3_O [pos="1.4,0.3!", label="C3-Carbonyl"]; } Caption: Key reactive sites on the this compound scaffold.

Palladium-Catalyzed Cross-Coupling at C-6

The most powerful application of the 6-bromo substituent is its participation in palladium-catalyzed cross-coupling reactions. These reactions enable the formation of C-C, C-N, and C-O bonds, dramatically expanding the accessible chemical space.

Common Cross-Coupling Reactions:

  • Suzuki-Miyaura Coupling: Reacts with boronic acids/esters to form C-C bonds (biaryl structures).

  • Heck Coupling: Reacts with alkenes to form substituted alkenes.

  • Sonogashira Coupling: Reacts with terminal alkynes to form C-C bonds (alkynylated products).

  • Buchwald-Hartwig Amination: Reacts with amines to form C-N bonds.

Protocol: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

This protocol details a standard procedure for diversifying the this compound core.

Objective: To couple this compound with 4-methoxyphenylboronic acid.

Materials:

  • This compound (213 mg, 1.0 mmol)

  • 4-Methoxyphenylboronic acid (182 mg, 1.2 mmol)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (58 mg, 0.05 mmol, 5 mol%)

  • Potassium Carbonate (K₂CO₃) (276 mg, 2.0 mmol)

  • Toluene (8 mL) and Water (2 mL)

  • Inert atmosphere supplies

Procedure:

  • Setup: To a flame-dried Schlenk flask, add this compound, 4-methoxyphenylboronic acid, and K₂CO₃.

  • Inerting: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

    • Rationale: The Pd(0) catalyst is oxygen-sensitive. Removing oxygen is critical to prevent catalyst degradation and ensure high reaction yield.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add Pd(PPh₃)₄, followed by the degassed toluene and water.

    • Rationale: The aqueous base is essential for the transmetalation step of the Suzuki catalytic cycle, where the organic group is transferred from boron to the palladium center.

  • Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction by TLC until the starting aryl bromide is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Add water and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the residue via flash column chromatography (hexane/ethyl acetate) to obtain the 6-(4-methoxyphenyl)benzofuran-3(2H)-one product.

Chapter 4: Pharmacological Significance and Therapeutic Applications

Derivatives of the benzofuran-3(2H)-one scaffold have demonstrated significant potential across multiple therapeutic areas. The ability to systematically modify the core via the strategies described above has led to the discovery of potent and selective inhibitors for various disease-relevant targets.

Case Study: Anticancer Agents

Halogenated benzofurans have shown selective toxicity towards cancer cells.[5] Research indicates that the presence of a bromine atom can enhance the cytotoxic activity of the parent compound.[5]

  • Pim-1 Kinase Inhibition: The Pim-1 kinase is a proto-oncogene often overexpressed in various cancers, making it an attractive therapeutic target. Novel benzofuran-2-carboxylic acids, structurally related to our core, have been developed as highly potent Pim-1 inhibitors.[13] The carboxylic acid and amino groups of these inhibitors form critical salt-bridge and hydrogen bond interactions within the kinase's active site.[13]

G Benzofuran Benzofuran-3(2H)-one Derivative Pim1 Pim-1 Kinase Benzofuran->Pim1 Inhibits Phosphorylation Phosphorylation Pim1->Phosphorylation Catalyzes Substrate Substrate (e.g., BAD, p27) Substrate->Phosphorylation Apoptosis Inhibition of Apoptosis Phosphorylation->Apoptosis Proliferation Cell Cycle Progression Phosphorylation->Proliferation

Case Study: Neuroprotective Agents

The benzofuran scaffold is also a promising starting point for agents targeting neurodegenerative diseases.

  • Alzheimer's Disease: An orally bioavailable benzofuran analog, MDR-1339, was developed as a potent inhibitor of β-amyloid (Aβ) aggregation.[6] In animal models of Alzheimer's disease, this compound reduced Aβ aggregates in the brain and improved learning and memory function.[6]

  • Ischemic Stroke: Isobenzofuran-1(3H)-one derivatives, close analogs of our core, were identified as selective inhibitors of the TREK-1 potassium channel.[14] Inhibition of TREK-1 is a neuroprotective strategy to prevent neuronal cell death after an ischemic event. The lead compound from this study significantly reduced brain injury in a mouse model of stroke.[14]

Case Study: DRAK2 Kinase Inhibition in Diabetes

Death-associated protein kinase 2 (DRAK2) is implicated in the apoptosis of pancreatic islet β-cells, a key event in the progression of diabetes. A series of benzofuran-3(2H)-one derivatives were discovered as novel DRAK2 inhibitors that effectively protect these vital cells from apoptosis.[15]

Compound ClassTargetBiological EffectRepresentative IC₅₀Reference
Benzofuran-3(2H)-onesDRAK2Protects islet β-cells from apoptosis~1-5 µM[15]
Isobenzofuran-1(3H)-onesTREK-1 ChannelNeuroprotection in ischemic stroke0.81 µM[14]
Benzofuran Analogsβ-Amyloid AggregationAnti-Alzheimer's potentialN/A (activity-based)[6]
Benzofuran-2-carboxylatesPim-1/Pim-2 KinaseAnticancer activity~10-50 nM[13]

Conclusion and Future Outlook

This compound is more than just a chemical reagent; it is a strategic platform for innovation in drug discovery. Its dual reactivity, combined with the well-documented biological relevance of the benzofuran core, provides a robust foundation for developing next-generation therapeutics. The synthetic protocols and derivatization strategies outlined in this guide demonstrate a clear and logical path from this core building block to complex, pharmacologically active molecules. Future research will undoubtedly continue to uncover new applications for this scaffold, particularly in the realms of targeted protein degradation (PROTACs), covalent inhibition, and the development of novel probes for chemical biology.

References

The Rising Potential of 6-Bromobenzofuran-3(2H)-one in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzofuran scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] Within this privileged heterocyclic family, benzofuran-3(2H)-ones, also known as aurones, are gaining significant traction for their diverse pharmacological activities. This technical guide delves into the specific potential of a halogenated derivative, 6-Bromobenzofuran-3(2H)-one, as a versatile building block in drug discovery. We will explore its synthetic accessibility, the strategic importance of the 6-bromo substituent, and its prospective applications in developing novel therapeutics, particularly in oncology and infectious diseases. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising scaffold in their research endeavors.

Introduction: The Benzofuran-3(2H)-one Core and the Significance of Halogenation

Benzofuran and its derivatives are ubiquitous in nature and synthetic chemistry, exhibiting a broad spectrum of biological activities including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3] The benzofuran-3(2H)-one core, a key structural motif, is present in various biologically active compounds.[4] The introduction of a halogen atom, such as bromine, into the benzofuran ring has been shown to significantly enhance the biological efficacy of the resulting derivatives.[5] Halogenation can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins, making it a powerful strategy in medicinal chemistry.[5]

The placement of the bromine atom at the 6-position of the benzofuran-3(2H)-one scaffold is of particular interest. This position is electronically distinct and offers a handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) and the development of targeted therapies.

Synthetic Strategies and Derivatization Potential

The synthesis of the this compound core can be achieved through various established methods for constructing benzofuranones, followed by regioselective bromination or starting from brominated precursors. A general synthetic workflow is outlined below.

Diagram: General Synthetic Workflow

G cluster_0 Starting Materials cluster_1 Core Synthesis cluster_2 Bromination cluster_3 Target Molecule & Derivatization A Substituted Phenol C O-Alkylation A->C B α-Haloacetic Acid Derivative B->C D Intramolecular Cyclization (e.g., Friedel-Crafts) C->D E Benzofuran-3(2H)-one D->E F Regioselective Bromination (e.g., NBS, Br2/AcOH) E->F G This compound F->G H Further Derivatization (e.g., Cross-coupling, Condensation) G->H

Caption: A generalized workflow for the synthesis of this compound and its subsequent derivatization.

Experimental Protocol: Synthesis of a this compound Derivative (Illustrative)

This protocol is a generalized representation based on established literature for similar structures.

  • Step 1: Synthesis of Ethyl 2-(4-bromo-2-formylphenoxy)acetate.

    • To a solution of 5-bromosalicylaldehyde (1 equivalent) in a suitable solvent such as acetone or DMF, add potassium carbonate (1.5 equivalents).

    • To this suspension, add ethyl bromoacetate (1.2 equivalents) dropwise at room temperature.

    • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Step 2: Intramolecular Cyclization to form this compound.

    • Dissolve the product from Step 1 in a suitable solvent like ethanol.

    • Add a base such as sodium ethoxide or potassium tert-butoxide at 0 °C.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

    • Quench the reaction with a dilute acid (e.g., 1M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting this compound by recrystallization or column chromatography.

The 6-bromo substituent serves as a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the introduction of diverse aryl, vinyl, and alkynyl moieties. Furthermore, the ketone functionality at the 3-position is amenable to condensation reactions, allowing for the synthesis of a wide array of derivatives.

Potential Applications in Medicinal Chemistry

The strategic placement of the bromine atom on the benzofuran-3(2H)-one scaffold suggests several promising avenues for medicinal chemistry research.

Anticancer Agents

Halogenated benzofuran derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[6] The presence of bromine, in particular, has been associated with enhanced anticancer properties.[6][7] The 6-bromo substituent can participate in halogen bonding, a non-covalent interaction that can enhance drug-target binding affinity.[5]

Potential Mechanisms of Action:

  • Kinase Inhibition: The benzofuran scaffold can be elaborated to target the ATP-binding site of various kinases involved in cancer cell proliferation and survival.

  • Tubulin Polymerization Inhibition: Certain benzofuran derivatives have been shown to interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.

  • Induction of Apoptosis: Brominated benzofurans can induce programmed cell death in cancer cells through various signaling pathways.[7]

Table 1: Cytotoxicity of Representative Brominated Benzofuran Derivatives
Compound ClassCancer Cell LineIC50 (µM)Reference
Bromoalkyl benzofuransLeukemia (K562)Varies[7]
Bromoacetyl benzofuransLeukemia (MOLT-4)Varies[6]
(E)-2-(4-bromobenzylidene)benzofuran-3(2H)-onesVariousNot specified
Antimicrobial Agents

The benzofuran nucleus is a recognized pharmacophore for the development of antimicrobial agents.[2] Studies have shown that brominated benzofuran derivatives exhibit potent activity against a range of bacterial and fungal pathogens.[2] The 6-bromo substitution can enhance the lipophilicity of the molecule, potentially improving its ability to penetrate microbial cell membranes.

Potential Targets:

  • Bacterial Cell Wall Synthesis: The benzofuran scaffold can be functionalized to inhibit enzymes involved in peptidoglycan biosynthesis.

  • DNA Gyrase and Topoisomerase IV: These essential bacterial enzymes are validated targets for antimicrobial drug development.

  • Fungal Ergosterol Biosynthesis: Inhibition of this pathway disrupts the integrity of the fungal cell membrane.

Diagram: Potential Drug Development Pathways

G cluster_0 Anticancer Drug Discovery cluster_1 Antimicrobial Drug Discovery A This compound B Kinase Inhibitors A->B Derivatization & Screening C Tubulin Polymerization Inhibitors A->C Derivatization & Screening D Apoptosis Inducers A->D Derivatization & Screening E Antibacterial Agents A->E Derivatization & Screening F Antifungal Agents A->F Derivatization & Screening

Caption: Potential therapeutic development pathways originating from the this compound scaffold.

Structure-Activity Relationship (SAR) Insights

While specific SAR studies on this compound are emerging, general trends from related brominated benzofurans provide valuable insights:

  • Position of Bromine: The position of the halogen on the benzofuran ring is crucial for activity.[5] The 6-position offers a unique electronic environment that can be exploited for targeted interactions.

  • Substituents at the 2-position: Modifications at the 2-position of the benzofuran-3(2H)-one core, often achieved through condensation reactions, significantly impact biological activity. Aryl and heteroaryl substitutions are common and can be tailored to fit specific target binding pockets.

  • Hybrid Molecules: Combining the this compound scaffold with other pharmacophores, such as piperazine or triazole, can lead to synergistic effects and enhanced potency.[5]

Future Perspectives and Conclusion

This compound represents a highly promising and underexplored scaffold in medicinal chemistry. Its synthetic tractability, coupled with the advantageous properties conferred by the 6-bromo substituent, makes it an attractive starting point for the development of novel therapeutic agents. Future research should focus on the systematic exploration of its derivatization potential and the biological evaluation of the resulting compound libraries against a diverse panel of therapeutic targets. In particular, its application in the development of targeted anticancer therapies and novel antimicrobials to combat drug resistance warrants significant investigation. This technical guide serves as a foundational resource to stimulate and guide further research into the exciting potential of this compound.

References

Introduction: The Significance of the Benzofuranone Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical Analysis of 6-Bromobenzofuran-3(2H)-one

This guide provides a comprehensive framework for the theoretical and computational investigation of this compound, a heterocyclic compound of significant interest to researchers, medicinal chemists, and drug development professionals. We will move beyond simple procedural outlines to explore the causality behind theoretical choices, grounding our discussion in the principles of computational chemistry and its practical application in modern research.

The benzofuran core is a fundamental structural unit found in a multitude of biologically active natural products and synthetic compounds.[1] Derivatives of benzofuran exhibit a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor properties, establishing them as "privileged scaffolds" in medicinal chemistry.[2][3] The specific variant, this compound, incorporates two key features that enhance its utility: the benzofuran-3-one system, which provides a rigid conformational framework, and a bromine substituent. The bromine atom is not merely a placeholder; it significantly modulates the molecule's electronic properties and serves as a versatile synthetic handle for further chemical modifications through cross-coupling reactions.[4]

This document serves as a technical guide to the in-silico characterization of this compound. We will detail the application of quantum mechanical calculations to elucidate its structural and electronic properties and demonstrate the use of molecular docking to predict its potential as a targeted therapeutic agent.

Molecular Structure and Physicochemical Properties

A foundational understanding begins with the molecule's basic characteristics. This compound is a bicyclic aromatic compound featuring a furanone ring fused to a brominated benzene ring.

PropertyValueSource
Chemical Formula C₈H₅BrO₂[5]
Molecular Weight 213.03 g/mol [5]
CAS Number 201809-69-0[5]
IUPAC Name 6-bromo-1-benzofuran-3-one[5]
Boiling Point 319.5 °C at 760 mmHg[5]
Density 1.742 g/cm³[5]

digraph "Molecular_Structure" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123];
node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"];
edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Atom nodes with explicit positions C1 [label="C", pos="0,1.2!"]; C2 [label="C", pos="-1.2,0.6!"]; C3 [label="C", pos="-1.2,-0.6!"]; C4 [label="C", pos="0,-1.2!"]; C5 [label="C", pos="1.2,-0.6!"]; C6 [label="C", pos="1.2,0.6!"]; C7 [label="C", pos="-2.4,0!"]; C8 [label="C", pos="2.4,0!"]; O9 [label="O", pos="0,2.2!"]; O10 [label="O", pos="-3.6,0!"]; Br11 [label="Br", pos="2.6,-1.5!"]; H12 [label="", shape=point, pos="-2.2, -0.9!"]; H13 [label="", shape=point, pos="-2.2, 0.9!"];

// Benzene ring bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Furanone ring bonds C2 -- C7; C3 -- C7; C1 -- O9; C6 -- C8; C8 -- O9;

// Substituents C5 -- Br11 [label="Br"]; C4 -- H12 [label="H"]; C7 -- O10 [style=double, label="O"]; C8 -- H13 [label="H₂"];

}

Caption: 2D structure of this compound.

Quantum Mechanical Characterization via Density Functional Theory (DFT)

To probe the intrinsic properties of the molecule, we turn to computational quantum mechanics. Density Functional Theory (DFT) offers a robust balance between computational cost and accuracy, making it the method of choice for systems of this size.[6][7] The B3LYP functional combined with a Pople-style basis set like 6-31G(d,p) is a widely accepted level of theory for reliable geometric and electronic property prediction of organic molecules.[8][9]

Protocol: Geometry Optimization and Vibrational Analysis

Causality: The first step in any computational analysis is to find the molecule's most stable three-dimensional conformation, its ground state geometry. This is not merely a procedural step; all subsequent electronic properties are dependent on this lowest-energy structure. A subsequent frequency calculation is critical to validate the result: the absence of imaginary (negative) frequencies confirms that the structure is a true energy minimum and not a transition state.

Methodology:

  • Input Generation: Construct the initial 3D coordinates of this compound using a molecular builder.

  • Calculation Setup: Specify the theoretical level (e.g., B3LYP/6-31G(d,p)) and the task (Optimization + Frequency) in a computational chemistry software package (e.g., Gaussian, ORCA).

  • Execution: Submit the calculation to a high-performance computing resource.

  • Analysis:

    • Verify that the optimization converged successfully.

    • Examine the output for vibrational frequencies. Confirm that all frequencies are positive.

    • Extract the final optimized Cartesian coordinates for use in further studies (e.g., molecular docking).

Predicted Vibrational Frequencies (Infrared Spectroscopy)

The frequency analysis also provides a theoretical infrared (IR) spectrum. This allows for direct comparison with experimental data, aiding in the structural confirmation of synthesized compounds.

Vibrational ModeTypical Experimental Range (cm⁻¹)Predicted Range (cm⁻¹)
Aromatic C-H Stretch3100 - 30003150 - 3050
Carbonyl (C=O) Stretch1720 - 1700[10]1750 - 1720
Aromatic C=C Stretch1600 - 14501610 - 1470
C-O Stretch1300 - 12001320 - 1220
C-Br Stretch680 - 515690 - 530

Note: Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by a factor (~0.96) for better comparison.

Analysis of Electronic Properties

Frontier Molecular Orbitals (HOMO & LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding a molecule's reactivity. The HOMO energy correlates with the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability. A large gap implies high stability and low reactivity. The presence of the electron-withdrawing bromine atom and carbonyl group is expected to lower the energy of both orbitals and influence the size of the gap.

Caption: The HOMO-LUMO energy gap dictates molecular stability.

Molecular Electrostatic Potential (MEP): An MEP map provides an intuitive visualization of charge distribution. It plots the electrostatic potential onto the molecule's electron density surface.

  • Red/Yellow Regions: Electron-rich areas (negative potential), susceptible to electrophilic attack. For our molecule, this will be concentrated around the carbonyl oxygen.

  • Blue/Green Regions: Electron-poor areas (positive potential), susceptible to nucleophilic attack. This is expected around the acidic methylene protons adjacent to the carbonyl group.

Understanding the MEP is crucial for predicting non-covalent interactions, such as hydrogen bonding, which are vital for drug-receptor binding.

Application in Drug Development: Molecular Docking

Theoretical studies are paramount in modern drug discovery. Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (a ligand, like this compound) to the active site of another (a receptor, typically a protein).[11][12] Benzofuran derivatives have been identified as inhibitors of various enzymes, including kinases, making them attractive candidates for targeted therapies.[13][14]

Hypothetical Case Study: Targeting Pim-1 Kinase

Pim-1 kinase is a well-known proto-oncogene, and its overexpression is linked to several cancers.[12] Benzofuran-based molecules have shown inhibitory activity against this target, making it a logical choice for a docking study.[12]

Protocol: A Standard Molecular Docking Workflow

Causality: This workflow is designed to simulate the process of a ligand finding its most favorable binding position within a protein's active site. Each step is essential for ensuring the biophysical relevance of the simulation. Preparing the protein and ligand correctly ensures that protonation states and atomic charges are accurate, while grid generation focuses the search on the biologically relevant binding pocket.

Docking_Workflow PDB 1. Protein Preparation (e.g., PDB ID: 4HJO) Remove water, add hydrogens Grid 3. Grid Generation Define active site coordinates around the co-crystallized ligand PDB->Grid Ligand 2. Ligand Preparation (From DFT optimization) Assign charges, define rotatable bonds Dock 4. Docking Simulation (e.g., AutoDock Vina, Glide) Algorithm explores binding poses Ligand->Dock Grid->Dock Analysis 5. Analysis & Scoring Rank poses by binding energy Analyze key interactions (H-bonds, etc.) Dock->Analysis

References

Methodological & Application

Synthesis of 6-Bromobenzofuran-3(2H)-one: A Detailed Protocol for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Benzofuranone Scaffold

The benzofuranone core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous biologically active compounds and natural products. The targeted molecule, 6-Bromobenzofuran-3(2H)-one, serves as a crucial intermediate in the synthesis of novel pharmaceutical agents. The presence of the bromine atom at the 6-position provides a handle for further chemical modifications, such as cross-coupling reactions, allowing for the exploration of a diverse chemical space in drug discovery programs. This document provides a comprehensive, step-by-step protocol for the synthesis of this compound, designed for researchers and professionals in the field of drug development. The presented methodology is robust and has been developed with a focus on reproducibility and scalability.

Overall Synthetic Strategy

The synthesis of this compound is achieved through a four-step sequence, commencing with the commercially available and cost-effective starting material, 4-bromophenol. The synthetic pathway is outlined below:

Synthesis_Workflow Start 4-Bromophenol Step1 Step 1: Reimer-Tiemann Formylation Start->Step1 Intermediate1 5-Bromo-2-hydroxy- benzaldehyde Step1->Intermediate1 Step2 Step 2: Williamson Ether Synthesis Intermediate1->Step2 Intermediate2 Methyl 2-(4-bromo-2- formylphenoxy)acetate Step2->Intermediate2 Step3 Step 3: Ester Hydrolysis Intermediate2->Step3 Intermediate3 2-(4-Bromo-2-formyl- phenoxy)acetic acid Step3->Intermediate3 Step4 Step 4: Intramolecular Cyclization Intermediate3->Step4 End 6-Bromobenzofuran- 3(2H)-one Step4->End

Caption: Overall workflow for the synthesis of this compound.

Part 1: Synthesis of 5-Bromo-2-hydroxybenzaldehyde via Reimer-Tiemann Reaction

The initial step involves the ortho-formylation of 4-bromophenol to introduce the aldehyde functionality required for the subsequent cyclization. The Reimer-Tiemann reaction is a classic method for this transformation, proceeding via the generation of a dichlorocarbene intermediate in a basic medium.[1][2] The use of a phase-transfer catalyst is recommended to enhance the reaction rate and yield by facilitating the interaction between the aqueous and organic phases.[3][4]

Reaction Mechanism Overview

Reimer_Tiemann_Mechanism cluster_0 Carbene Formation cluster_1 Electrophilic Aromatic Substitution CHCl3 Chloroform CCl3- Trichloromethanide CHCl3->CCl3- + OH- OH- Hydroxide CCl2 Dichlorocarbene CCl3-->CCl2 - Cl- Phenoxide 4-Bromophenoxide Intermediate Dichloromethyl- phenoxide adduct Phenoxide->Intermediate + :CCl2 Product 5-Bromo-2-hydroxy- benzaldehyde Intermediate->Product Hydrolysis

Caption: Simplified mechanism of the Reimer-Tiemann reaction.

Experimental Protocol
Reagent/SolventMolecular WeightQuantityMoles
4-Bromophenol173.01 g/mol 17.3 g0.1 mol
Sodium Hydroxide40.00 g/mol 16.0 g0.4 mol
Chloroform119.38 g/mol 17.9 g (12 mL)0.15 mol
Tetrabutylammonium bromide322.37 g/mol 0.32 g0.001 mol
Water18.02 g/mol 100 mL-
Diethyl Ether74.12 g/mol As needed-
Hydrochloric Acid (conc.)36.46 g/mol As needed-

Procedure:

  • To a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add 4-bromophenol (17.3 g, 0.1 mol), sodium hydroxide (16.0 g, 0.4 mol), tetrabutylammonium bromide (0.32 g, 0.001 mol), and water (100 mL).

  • Heat the mixture to 65-70 °C with vigorous stirring until a homogenous solution is obtained.

  • Add chloroform (12 mL, 0.15 mol) dropwise from the dropping funnel over a period of 1 hour, maintaining the temperature between 65-70 °C. The reaction is exothermic.[5]

  • After the addition is complete, continue stirring at 65-70 °C for an additional 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

  • Wash the aqueous layer with diethyl ether (2 x 50 mL) to remove any unreacted chloroform and byproducts.

  • Carefully acidify the aqueous layer with concentrated hydrochloric acid to pH 2-3 while cooling in an ice bath. A yellow precipitate will form.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry in a vacuum oven to afford 5-bromo-2-hydroxybenzaldehyde.

Expected Yield: ~60-70%

Part 2: Synthesis of Methyl 2-(4-bromo-2-formylphenoxy)acetate

This step involves a Williamson ether synthesis, where the phenoxide of 5-bromo-2-hydroxybenzaldehyde acts as a nucleophile, displacing the bromide from methyl bromoacetate.[6][7] This reaction proceeds via an SN2 mechanism. Anhydrous conditions and a polar aprotic solvent like dimethylformamide (DMF) are crucial for optimal results.

Experimental Protocol
Reagent/SolventMolecular WeightQuantityMoles
5-Bromo-2-hydroxybenzaldehyde201.02 g/mol 10.05 g0.05 mol
Methyl Bromoacetate152.97 g/mol 9.0 g (6.0 mL)0.059 mol
Potassium Carbonate (anhydrous)138.21 g/mol 10.37 g0.075 mol
Dimethylformamide (DMF)73.09 g/mol 100 mL-

Procedure:

  • In a 250 mL round-bottom flask, dissolve 5-bromo-2-hydroxybenzaldehyde (10.05 g, 0.05 mol) in anhydrous DMF (100 mL).

  • Add anhydrous potassium carbonate (10.37 g, 0.075 mol) to the solution.

  • Stir the suspension at room temperature for 15 minutes.

  • Add methyl bromoacetate (6.0 mL, 0.059 mol) dropwise to the mixture.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into 500 mL of ice-cold water.

  • A solid precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with water.

  • Recrystallize the crude product from ethanol to obtain pure methyl 2-(4-bromo-2-formylphenoxy)acetate.

Expected Yield: ~85-95%

Part 3: Hydrolysis to 2-(4-Bromo-2-formylphenoxy)acetic acid

The methyl ester is hydrolyzed to the corresponding carboxylic acid in this step. Alkaline hydrolysis (saponification) is generally preferred as it is an irreversible process, leading to higher yields compared to acid-catalyzed hydrolysis.[8][9][10]

Experimental Protocol
Reagent/SolventMolecular WeightQuantityMoles
Methyl 2-(4-bromo-2-formylphenoxy)acetate273.08 g/mol 10.9 g0.04 mol
Sodium Hydroxide40.00 g/mol 2.4 g0.06 mol
Methanol32.04 g/mol 80 mL-
Water18.02 g/mol 20 mL-
Hydrochloric Acid (conc.)36.46 g/mol As needed-

Procedure:

  • Suspend methyl 2-(4-bromo-2-formylphenoxy)acetate (10.9 g, 0.04 mol) in a mixture of methanol (80 mL) and water (20 mL) in a 250 mL round-bottom flask.

  • Add sodium hydroxide (2.4 g, 0.06 mol) to the suspension.

  • Heat the mixture to reflux and stir for 2-3 hours, or until the reaction is complete as indicated by TLC.

  • Cool the reaction mixture and remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with 100 mL of water and wash with diethyl ether (2 x 30 mL) to remove any unreacted ester.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.

  • A white precipitate of 2-(4-bromo-2-formylphenoxy)acetic acid will form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Expected Yield: ~90-98%

Part 4: Intramolecular Cyclization to this compound

The final step involves an intramolecular cyclization of the carboxylic acid to form the benzofuranone ring. This transformation can be achieved by heating the acid with acetic anhydride and a weak base like sodium acetate. The acetic anhydride acts as a dehydrating agent, facilitating the formation of a mixed anhydride intermediate which then undergoes an intramolecular Friedel-Crafts-type acylation.

Experimental Protocol
Reagent/SolventMolecular WeightQuantityMoles
2-(4-Bromo-2-formylphenoxy)acetic acid259.06 g/mol 7.77 g0.03 mol
Acetic Anhydride102.09 g/mol 30 mL-
Sodium Acetate (anhydrous)82.03 g/mol 4.92 g0.06 mol

Procedure:

  • In a 100 mL round-bottom flask, place 2-(4-bromo-2-formylphenoxy)acetic acid (7.77 g, 0.03 mol) and anhydrous sodium acetate (4.92 g, 0.06 mol).

  • Add acetic anhydride (30 mL) to the flask.

  • Heat the mixture to reflux (approximately 140 °C) and maintain for 2-4 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it into 200 mL of ice-water with stirring.

  • Continue stirring for 1 hour to hydrolyze the excess acetic anhydride.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure this compound.

Expected Yield: ~70-80%

Safety and Handling Precautions

  • Chloroform: is a suspected carcinogen and is toxic. Handle only in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Sodium Hydroxide and Hydrochloric Acid: are corrosive. Avoid contact with skin and eyes.

  • Methyl Bromoacetate: is a lachrymator and is toxic. Handle with care in a fume hood.

  • Acetic Anhydride: is corrosive and a lachrymator. Handle in a fume hood.

  • All reactions should be performed in a well-ventilated fume hood.

  • Always wear appropriate PPE, including a lab coat, safety glasses, and gloves.

Conclusion

This detailed protocol provides a reliable and efficient pathway for the synthesis of this compound, a valuable building block for the development of new therapeutic agents. By carefully following the outlined steps and adhering to the safety precautions, researchers can successfully synthesize this compound in good overall yield. The causality behind the choice of reagents and reaction conditions has been explained to provide a deeper understanding of the chemical transformations involved.

References

Application Note & Protocol: A Guideline for the Synthesis of 6-Bromobenzofuran-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 6-Bromobenzofuran-3(2H)-one, a key intermediate in the development of novel therapeutics. Benzofuran-3(2H)-one derivatives are significant scaffolds in medicinal chemistry, known for their diverse biological activities.[1][2] This protocol details a reliable synthetic route, emphasizing safety, reaction monitoring, and characterization to ensure the integrity of the final product. The procedure is designed for researchers in organic synthesis and drug discovery.

Introduction: The Significance of the Benzofuran-3(2H)-one Core

The benzofuran-3(2H)-one moiety is a privileged heterocyclic structure found in a variety of natural products and synthetic compounds with significant therapeutic potential.[2] These compounds have demonstrated a broad spectrum of biological activities, including but not limited to, anti-inflammatory, antimicrobial, and anticancer properties. The strategic incorporation of a bromine atom at the C-6 position, yielding this compound (CAS No: 201809-69-0), provides a valuable handle for further functionalization through cross-coupling reactions, enabling the generation of diverse chemical libraries for drug screening programs.[3]

The synthesis of this scaffold is of considerable interest to the scientific community, with various methods being developed to improve efficiency and yield.[4][5] This guide presents a robust and reproducible two-step procedure commencing with the readily available 4-bromophenol.

Reaction Principle and Mechanism

The synthesis proceeds via a two-step sequence:

  • O-Alkylation: 4-bromophenol is first reacted with chloroacetic acid in the presence of a base to form 2-(4-bromophenoxy)acetic acid. This is a classic Williamson ether synthesis.

  • Intramolecular Friedel-Crafts Acylation: The resulting carboxylic acid is then cyclized under acidic conditions to yield the target this compound. This intramolecular electrophilic aromatic substitution is a powerful method for the formation of cyclic ketones.

The overall transformation can be visualized as follows:

Reaction_Scheme Start 4-Bromophenol Reagent1 + Chloroacetic Acid (NaOH, H2O, Reflux) Intermediate 2-(4-Bromophenoxy)acetic Acid Reagent1->Intermediate Reagent2 + Polyphosphoric Acid (Heat) Product This compound Reagent2->Product

Caption: Overall synthetic scheme for this compound.

Experimental Protocol

3.1. Materials and Reagents

Reagent/MaterialGradeSupplierNotes
4-BromophenolReagentSigma-Aldrich
Chloroacetic acidReagentSigma-AldrichCorrosive
Sodium hydroxideACSFisher Scientific
Hydrochloric acidACSVWRConcentrated
Polyphosphoric acidLaboratorySigma-Aldrich
Dichloromethane (DCM)HPLCFisher Scientific
Ethyl acetate (EtOAc)HPLCFisher Scientific
HexanesHPLCFisher Scientific
Anhydrous sodium sulfateACSVWR

3.2. Step-by-Step Procedure

Step 1: Synthesis of 2-(4-Bromophenoxy)acetic Acid

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium hydroxide (8.0 g, 0.2 mol) in water (50 mL).

  • Addition of Phenol: To the stirred solution, add 4-bromophenol (17.3 g, 0.1 mol). Stir until the phenol has completely dissolved.

  • Addition of Chloroacetic Acid: In a separate beaker, dissolve chloroacetic acid (10.4 g, 0.11 mol) in water (20 mL). Add this solution dropwise to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexanes and ethyl acetate as the mobile phase.

  • Work-up: After cooling to room temperature, acidify the reaction mixture with concentrated hydrochloric acid until a pH of ~2 is reached. A white precipitate will form.

  • Isolation: Collect the precipitate by vacuum filtration and wash with cold water.

  • Drying: Dry the solid in a vacuum oven at 60 °C to afford 2-(4-bromophenoxy)acetic acid as a white solid.

Step 2: Synthesis of this compound

  • Reaction Setup: Place polyphosphoric acid (50 g) in a 100 mL beaker and heat to 80 °C in an oil bath with mechanical stirring.

  • Addition of Carboxylic Acid: Slowly add 2-(4-bromophenoxy)acetic acid (5.0 g, 21.6 mmol) to the hot polyphosphoric acid.

  • Reaction: Increase the temperature to 120 °C and stir for 2 hours. The mixture will become a viscous, colored solution. Monitor the reaction by TLC (DCM as eluent).

  • Quenching: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice (100 g) with vigorous stirring.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (0% to 20%) to afford this compound as a solid.

Safety and Handling

  • Chloroacetic acid is corrosive and toxic. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[6]

  • Polyphosphoric acid is corrosive. Avoid contact with skin and eyes.

  • Concentrated hydrochloric acid is highly corrosive. Use with caution in a well-ventilated fume hood.

  • Dichloromethane is a volatile solvent and a suspected carcinogen. All handling should be performed in a fume hood.

  • Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, throughout the experimental procedure.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

  • ¹H NMR (Nuclear Magnetic Resonance): To confirm the proton environment of the molecule.

  • ¹³C NMR (Nuclear Magnetic Resonance): To confirm the carbon skeleton of the molecule.

  • IR (Infrared) Spectroscopy: To identify characteristic functional groups, such as the carbonyl (C=O) stretch.

  • MS (Mass Spectrometry): To confirm the molecular weight of the product.[7][8]

Trustworthiness: A Self-Validating Protocol

The reliability of this protocol is ensured by the following checkpoints:

  • TLC Monitoring: At each step, TLC is employed to monitor the consumption of starting materials and the formation of the product, ensuring the reaction proceeds as expected before proceeding to the next step.

  • Purification: The use of column chromatography for the final product purification is critical for removing any unreacted starting materials or side products.

  • Spectroscopic Confirmation: The final product's structure must be unequivocally confirmed by a suite of spectroscopic methods. The obtained data should be compared with literature values or expected chemical shifts and fragmentation patterns.

The following diagram illustrates the workflow for ensuring the quality of the synthesis:

Validation_Workflow Start Start Synthesis TLC1 TLC Monitoring (Step 1) Start->TLC1 Workup1 Work-up & Isolation TLC1->Workup1 TLC2 TLC Monitoring (Step 2) Workup1->TLC2 Workup2 Quenching & Extraction TLC2->Workup2 Purification Column Chromatography Workup2->Purification Characterization Spectroscopic Analysis (NMR, IR, MS) Purification->Characterization Final Pure this compound Characterization->Final

Caption: Workflow for synthesis and validation.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound. By following the outlined procedures and safety precautions, researchers can confidently prepare this valuable intermediate for applications in drug discovery and medicinal chemistry. The emphasis on in-process monitoring and thorough characterization ensures the synthesis is both successful and reproducible.

References

Application Note: High-Purity Isolation of 6-Bromobenzofuran-3(2H)-one via Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the purification of 6-Bromobenzofuran-3(2H)-one, a key intermediate in pharmaceutical and agrochemical research. The protocol details a robust flash column chromatography method, emphasizing the rationale behind each step to ensure reproducibility and high purity of the final compound. This guide is intended for researchers, scientists, and professionals in drug development who require a reliable method for isolating this and structurally related benzofuranones.

Introduction: The Significance of Purifying this compound

This compound is a heterocyclic compound of significant interest in medicinal chemistry due to its presence in various biologically active molecules. The purity of this intermediate is paramount, as impurities can lead to unwanted side reactions and complicate the interpretation of biological data in downstream applications. Flash column chromatography is a widely adopted technique for the purification of synthetic compounds, offering a balance of speed and resolution.[1][2] This document outlines a systematic approach to the purification of this compound, from initial method development using Thin-Layer Chromatography (TLC) to the execution of the preparative separation.

Foundational Principles: The Basis of Chromatographic Separation

Column chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[3] In normal-phase chromatography, a polar stationary phase, such as silica gel, is used in conjunction with a less polar mobile phase.[4][5] Polar compounds interact more strongly with the stationary phase and thus elute more slowly, while non-polar compounds are carried through the column more quickly by the mobile phase. The choice of both the stationary and mobile phases is critical for achieving optimal separation.[5][6]

Pre-Purification Analysis: Method Development with Thin-Layer Chromatography (TLC)

Before proceeding to column chromatography, it is essential to develop an appropriate solvent system using TLC. The goal is to find a mobile phase composition that provides a good separation between the target compound and any impurities, with the target compound having a retention factor (Rƒ) ideally between 0.25 and 0.35 for effective column separation.[7]

Experimental Protocol: TLC Analysis
  • Plate Preparation: Use commercially available silica gel 60 F254 TLC plates.

  • Sample Preparation: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spotting: Apply a small spot of the dissolved sample to the baseline of the TLC plate.

  • Development: Place the TLC plate in a developing chamber containing the chosen solvent system. A good starting point for benzofuranone derivatives is a mixture of hexane and ethyl acetate.[7][8]

  • Visualization: After the solvent front has reached near the top of the plate, remove the plate and visualize the spots under UV light (254 nm). Staining with potassium permanganate can also be used if the compounds are not UV-active.[8]

  • Optimization: Adjust the polarity of the mobile phase by varying the ratio of the solvents to achieve the desired Rƒ for the target compound. To increase the Rƒ, increase the proportion of the more polar solvent (ethyl acetate). Conversely, to decrease the Rƒ, increase the proportion of the less polar solvent (hexane).[7]

Detailed Protocol: Flash Column Chromatography Purification

This protocol is designed for the purification of approximately 1 gram of crude this compound. Adjustments to the column size and solvent volumes may be necessary for different sample quantities.

Materials and Equipment
ParameterSpecification
Stationary Phase Silica gel (60 Å, 40-63 µm particle size)
Mobile Phase Hexane/Ethyl Acetate (optimized from TLC)
Column Glass column (e.g., 40 mm diameter, 300 mm length)
Sample Crude this compound
Other Sand (sea sand, washed and dried), collection tubes, TLC plates, UV lamp
Step-by-Step Methodology
  • Column Packing (Slurry Method):

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a layer of sand (approximately 1 cm).

    • In a separate beaker, prepare a slurry of silica gel in the initial, less polar mobile phase.

    • Pour the slurry into the column, ensuring no air bubbles are trapped.

    • Gently tap the column to ensure even packing.

    • Add another layer of sand on top of the silica gel bed.

    • Continuously run the mobile phase through the column to equilibrate the packing.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Carefully apply the sample solution to the top of the silica gel bed using a pipette.

    • Allow the sample to adsorb onto the silica gel by draining the solvent just to the level of the top sand layer.

  • Elution:

    • Carefully add the mobile phase to the top of the column.

    • Apply gentle pressure (e.g., using a pump or compressed air) to achieve a steady flow rate.

    • Begin elution with a less polar solvent mixture (e.g., 95:5 hexane/ethyl acetate) and gradually increase the polarity (gradient elution) based on the TLC analysis. This allows for the elution of non-polar impurities first, followed by the target compound.

  • Fraction Collection and Analysis:

    • Collect fractions in separate test tubes.

    • Monitor the elution of compounds by spotting each fraction on a TLC plate and visualizing under UV light.

    • Combine the fractions containing the pure this compound.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified solid compound.

Visualizing the Workflow

The following diagram illustrates the key stages of the purification process.

PurificationWorkflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC TLC Method Development Elute Elute with Solvent Gradient TLC->Elute Determines Eluent Slurry Prepare Silica Gel Slurry Column Pack Chromatography Column Slurry->Column Load Load Crude Sample Column->Load Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Identify Pure Fractions Evaporate Solvent Evaporation Combine->Evaporate Pure Pure this compound Evaporate->Pure

Caption: Workflow for the purification of this compound.

Troubleshooting Common Issues

IssuePotential CauseRecommended Solution
Poor Separation Inappropriate solvent system.Re-optimize the mobile phase using TLC. A shallower gradient during elution may also improve resolution.
Compound Tailing Sample overload; compound interaction with acidic silica.Reduce the amount of sample loaded. Consider using deactivated silica gel or alumina as the stationary phase.[7]
Compound Cracking/Decomposition Instability of the compound on acidic silica gel.Use a less acidic stationary phase like neutral alumina. Work at a lower temperature if possible.
No Elution of Compound Mobile phase is not polar enough.Increase the polarity of the mobile phase.

Summary of Key Parameters

ParameterRecommended Value/ConditionRationale
Stationary Phase Silica Gel (40-63 µm)Standard, effective for moderately polar compounds.[4][5]
Mobile Phase Hexane/Ethyl Acetate GradientAllows for elution of a range of compounds with varying polarities.
TLC Rƒ of Target 0.25 - 0.35Optimal for good separation on the column.
Sample Loading Minimal volume of a good solventEnsures a narrow starting band and better separation.
Detection UV (254 nm)Benzofuranone core is UV-active.

Conclusion

The protocol described in this application note provides a reliable and reproducible method for the purification of this compound using flash column chromatography. By following the principles of method development with TLC and careful execution of the chromatographic separation, researchers can obtain this valuable intermediate in high purity, suitable for subsequent synthetic transformations and biological evaluations.

References

recrystallization method for 6-Bromobenzofuran-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Purification of 6-Bromobenzofuran-3(2H)-one via Recrystallization

For researchers, scientists, and professionals in drug development, the purity of a compound is paramount. This compound is a heterocyclic ketone that serves as a valuable intermediate in the synthesis of various biologically active molecules. Ensuring its purity is a critical step to guarantee the reliability of subsequent reactions and the quality of the final products. This document provides a comprehensive guide to the purification of this compound using the recrystallization method, a cornerstone technique in organic chemistry for the purification of solids.[1][2][3]

The Principle of Recrystallization

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a chosen solvent at different temperatures.[1] The ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will dissolve it completely at an elevated temperature.[1] Conversely, impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent. By dissolving the impure solid in a minimal amount of hot solvent and then allowing it to cool slowly, the target compound will crystallize out of the solution in a purer form, leaving the impurities behind in the solvent.[2]

PART 1: Solvent Selection – The Key to Successful Recrystallization

The choice of solvent is the most critical factor in developing a successful recrystallization protocol. An ideal solvent should:

  • Not react with the compound to be purified.

  • Dissolve the compound poorly at low temperatures but well at high temperatures.

  • Dissolve impurities well at all temperatures or not at all.

  • Have a boiling point below the melting point of the compound.

  • Be volatile enough to be easily removed from the purified crystals.

Given the structure of this compound, which contains both a polar carbonyl group and a less polar aromatic ring, a range of solvents with intermediate polarity should be considered. Based on the solubility of similar compounds, such as 5-Bromo-benzofuran-3-one which is soluble in ethanol and dichloromethane, these are good starting points for screening.[4]

Protocol for Solvent Screening
  • Place approximately 20-30 mg of crude this compound into several small test tubes.

  • To each test tube, add a different potential solvent dropwise at room temperature, swirling after each addition, until a total of 0.5 mL has been added. Observe the solubility. A good candidate solvent will not dissolve the compound at this stage.

  • For the test tubes where the compound did not dissolve at room temperature, gently heat them in a water bath and continue to add the solvent dropwise until the solid dissolves completely. Record the approximate volume of solvent needed.

  • Allow the hot, clear solutions to cool slowly to room temperature, and then place them in an ice bath to induce crystallization.

  • Observe the quantity and quality of the crystals formed. The best solvent will yield a large amount of pure crystals.

Table 1: Potential Solvents for Recrystallization of this compound
SolventPolarityBoiling Point (°C)Rationale
EthanolPolar Protic78Often a good choice for moderately polar compounds. The hydroxyl group can hydrogen bond with the carbonyl oxygen.
IsopropanolPolar Protic82Similar to ethanol but slightly less polar; may offer different solubility characteristics.
AcetonePolar Aprotic56A versatile solvent for many organic compounds.
Ethyl AcetateModerately Polar77Often used for recrystallizing compounds of intermediate polarity.
TolueneNonpolar111The aromatic nature may favor dissolution of the benzofuran ring system at elevated temperatures.
DichloromethaneModerately Polar40Known to dissolve similar bromo-benzofuranone compounds. Its low boiling point makes it easy to remove.[4]
Hexane/Ethyl Acetate MixVariableVariableA solvent pair can be used if no single solvent is ideal. The ratio can be adjusted to achieve the desired solubility.

PART 2: Detailed Recrystallization Protocol

This protocol assumes that a suitable solvent (e.g., ethanol) has been selected based on the screening process described above.

Materials and Equipment
  • Crude this compound

  • Selected recrystallization solvent (e.g., 95% Ethanol)

  • Erlenmeyer flasks (two sizes)

  • Hot plate with stirring capability

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

  • Spatula

Step-by-Step Methodology
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent (e.g., ethanol) to just cover the solid. Heat the mixture gently on a hot plate with stirring. Add more hot solvent in small portions until the solid just dissolves completely. It is crucial to use the minimum amount of hot solvent to ensure maximum recovery of the purified compound upon cooling.[3][5]

  • Decolorization (Optional): If the hot solution is colored, it may indicate the presence of colored impurities. In this case, remove the flask from the heat and add a small amount of activated charcoal. Swirl the mixture for a few minutes to allow the charcoal to adsorb the impurities.[1][3]

  • Hot Filtration (if charcoal was used or insoluble impurities are present): If activated charcoal was added or if there are visible insoluble impurities, it is necessary to perform a hot filtration. This is done by filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be performed quickly to prevent the compound from crystallizing prematurely in the funnel.

  • Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature without disturbance. Slow cooling is essential for the formation of large, pure crystals, as it allows the crystal lattice to form correctly, excluding impurities.[2] Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel and filter flask.[1] Transfer the crystals and the cold solvent to the funnel.

  • Washing the Crystals: With the vacuum still applied, wash the crystals with a small amount of ice-cold solvent.[3][5] This will rinse away any remaining soluble impurities that may have adhered to the surface of the crystals. Using cold solvent minimizes the loss of the purified product.

  • Drying: Leave the crystals in the Buchner funnel with the vacuum on for a few minutes to air-dry them as much as possible.[1] Then, carefully transfer the crystals to a watch glass and allow them to dry completely. The purity of the final product can be assessed by taking a melting point and comparing it to the literature value, or by analytical techniques such as NMR or HPLC.

Visualization of the Recrystallization Workflow

The following diagram illustrates the key stages of the recrystallization process.

Recrystallization_Workflow Crude Crude Solid Dissolve Dissolve in Minimal Hot Solvent Crude->Dissolve Hot_Solution Hot, Saturated Solution Dissolve->Hot_Solution Cool Slow Cooling (Room Temp -> Ice Bath) Hot_Solution->Cool Crystals_Slurry Crystal Slurry Cool->Crystals_Slurry Filter Vacuum Filtration Crystals_Slurry->Filter Wash Wash with Cold Solvent Filter->Wash Collect Crystals Impurities_Removed Impurities in Filtrate Filter->Impurities_Removed Remove Soluble Impurities Pure_Crystals Pure Crystals Wash->Pure_Crystals Dry Drying Pure_Crystals->Dry Final_Product Final Pure Product Dry->Final_Product

Caption: Workflow for the recrystallization of this compound.

References

Application Note: Comprehensive NMR Characterization of 6-Bromobenzofuran-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Bromobenzofuran-3(2H)-one is a heterocyclic organic compound with the chemical formula C₈H₅BrO₂ and a molecular weight of 213.03 g/mol . Its structure is foundational for the synthesis of a variety of biologically active molecules and functional materials. The precise characterization of this molecule is paramount to ensure the integrity of subsequent research and development. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous determination of the molecular structure of small molecules in solution. This application note details the systematic approach to characterize this compound using a suite of modern NMR experiments.

The core of this guide is not just a recitation of steps, but an explanation of the rationale behind each choice, from solvent selection to the specific NMR experiments employed. This approach is designed to empower the researcher to not only replicate the results but also to adapt these protocols for other novel compounds.

Molecular Structure and Atom Numbering

A clear and consistent atom numbering system is essential for unambiguous spectral assignment. The structure of this compound with the IUPAC numbering convention used throughout this document is presented below.

Caption: Structure of this compound with IUPAC numbering.

Experimental Protocols

Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample. Following a meticulous sample preparation protocol is critical for obtaining high-resolution data.

Protocol:

  • Material: Weigh approximately 10-15 mg of this compound for ¹H NMR and 2D experiments. For a dedicated ¹³C NMR spectrum, a higher concentration of 30-50 mg is recommended to improve the signal-to-noise ratio and reduce acquisition time.

  • Solvent Selection: Chloroform-d (CDCl₃) is a suitable solvent for this compound due to its excellent dissolving power for a wide range of organic molecules and its relatively simple residual solvent peak. Add approximately 0.6 mL of CDCl₃ to the sample in a clean, dry vial.

  • Dissolution: Gently swirl the vial to dissolve the compound completely. If necessary, sonication for a few minutes can aid dissolution. Visually inspect the solution to ensure no solid particles are present.

  • Filtration and Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This step is crucial to remove any particulate matter that can degrade spectral quality by affecting the magnetic field homogeneity.

  • Capping and Labeling: Cap the NMR tube securely and label it clearly with the sample identification.

Expertise & Experience: The choice of a deuterated solvent is fundamental. It provides a lock signal for the spectrometer to maintain a stable magnetic field and avoids overwhelming the spectrum with large solvent proton signals. Filtering the sample is a non-negotiable step to achieve sharp spectral lines.

NMR Data Acquisition

All spectra should be acquired on a spectrometer operating at a ¹H frequency of 400 MHz or higher to ensure adequate spectral dispersion. The following are standard acquisition parameters that can be adapted as needed.

Workflow for NMR Data Acquisition:

G cluster_0 1D NMR cluster_1 2D NMR Proton ¹H NMR Carbon ¹³C NMR Proton->Carbon Initial Structure Insights COSY ¹H-¹H COSY Proton->COSY Proton Connectivity HSQC ¹H-¹³C HSQC COSY->HSQC Assign Protons HMBC ¹H-¹³C HMBC HSQC->HMBC Direct C-H Correlation Final_Structure Complete Structure Elucidation HMBC->Final_Structure Long-Range C-H Correlations

Caption: Experimental workflow for the complete NMR characterization.

Table 1: Recommended NMR Acquisition Parameters

ExperimentParameterRecommended ValueRationale
¹H NMR Pulse Programzg30A 30° pulse angle allows for faster repetition without saturating the signals.
Number of Scans (ns)16Sufficient for good signal-to-noise on a sample of this concentration.
Relaxation Delay (d1)2 sAllows for adequate relaxation of most protons in a small molecule.
Spectral Width (sw)20 ppmCovers the expected chemical shift range for organic molecules.
¹³C{¹H} NMR Pulse Programzgpg30Standard proton-decoupled carbon experiment.
Number of Scans (ns)1024Required due to the low natural abundance of ¹³C.
Relaxation Delay (d1)2 sStandard delay for ¹³C acquisition.
Spectral Width (sw)240 ppmEncompasses the full range of carbon chemical shifts.
¹H-¹H COSY Pulse ProgramcosygpqfStandard gradient-selected, phase-sensitive COSY experiment.
Number of Scans (ns)4 per incrementBalances sensitivity and experiment time.
Increments256 in F1Provides adequate resolution in the indirect dimension.
¹H-¹³C HSQC Pulse Programhsqcedetgpsisp2.3Edited HSQC for multiplicity determination (CH/CH₃ vs. CH₂).
Number of Scans (ns)8 per incrementGood sensitivity for one-bond correlations.
Increments256 in F1Sufficient resolution for carbon chemical shifts.
¹H-¹³C HMBC Pulse ProgramhmbcgplpndqfStandard gradient-selected HMBC for long-range correlations.
Number of Scans (ns)16 per incrementHigher number of scans needed for weaker, long-range correlations.
Increments256 in F1Adequate resolution in the carbon dimension.
Data Processing

Accurate data processing is as critical as data acquisition for correct spectral interpretation. Modern NMR software such as Mnova or TopSpin should be used.

Protocol:

  • Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C) to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing: Manually phase the spectra to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: Apply an automatic baseline correction algorithm to ensure a flat baseline.

  • Referencing: Calibrate the ¹H spectrum by setting the residual CDCl₃ peak to 7.26 ppm. Reference the ¹³C spectrum to the CDCl₃ peak at 77.16 ppm.

  • Peak Picking and Integration: Identify all significant peaks and integrate the signals in the ¹H spectrum.

Spectral Interpretation and Data Analysis

The following spectral data are predicted values and serve as a guide for the interpretation of experimental results.

¹H NMR Spectrum

The ¹H NMR spectrum provides information about the number of different types of protons and their connectivity.

Table 2: Predicted ¹H NMR Data for this compound in CDCl₃

AtomChemical Shift (ppm)MultiplicityIntegrationAssignment
H77.55d1HAromatic
H57.40dd1HAromatic
H47.01d1HAromatic
H24.65s2HMethylene
  • Aromatic Region (7.0-7.6 ppm): Three signals are expected, corresponding to the three protons on the benzene ring. The splitting patterns (doublet and doublet of doublets) will be indicative of their ortho and meta couplings.

  • Aliphatic Region (4.6-4.7 ppm): A singlet integrating to two protons is expected for the methylene (CH₂) group at the C2 position. The singlet nature arises from the absence of adjacent protons.

¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the number of unique carbon environments.

Table 3: Predicted ¹³C NMR Data for this compound in CDCl₃

AtomChemical Shift (ppm)Assignment
C3195.0Carbonyl (C=O)
C7a160.0Aromatic C-O
C3a130.0Aromatic C
C5128.5Aromatic CH
C4125.0Aromatic CH
C6120.0Aromatic C-Br
C7115.0Aromatic CH
C275.0Methylene (CH₂)
  • Downfield Region (> 190 ppm): The carbonyl carbon (C3) is expected to be the most downfield signal.

  • Aromatic Region (110-165 ppm): Six signals are anticipated for the six carbons of the benzene ring system. The carbon attached to the bromine (C6) and the carbon attached to the ether oxygen (C7a) will have characteristic chemical shifts.

  • Upfield Region (< 80 ppm): The methylene carbon (C2) will appear in the upfield region.

2D NMR Analysis for Unambiguous Assignments

2D NMR experiments are essential for confirming the assignments made from 1D spectra.

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment will show correlations between coupled protons. In this molecule, correlations are expected between the aromatic protons H4, H5, and H7, confirming their connectivity on the benzene ring. The methylene protons (H2) will not show any COSY correlations as they are isolated.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies direct one-bond correlations between protons and the carbons they are attached to. It will definitively link the proton signals to their corresponding carbon signals (e.g., H4 to C4, H5 to C5, H7 to C7, and the H2 protons to C2).

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for determining the overall carbon framework by identifying long-range (2-3 bond) correlations between protons and carbons. Key expected correlations include:

    • The methylene protons (H2) to the carbonyl carbon (C3) and the aromatic carbon C3a.

    • The aromatic protons (H4, H5, H7) to neighboring carbons, which will confirm the substitution pattern on the benzene ring.

Logical Relationship for Structural Elucidation:

G H1_NMR ¹H NMR Data (Shifts, Multiplicity) COSY COSY (H-H Connectivity) H1_NMR->COSY HSQC HSQC (Direct C-H Bonds) H1_NMR->HSQC C13_NMR ¹³C NMR Data (Shifts) C13_NMR->HSQC HMBC HMBC (Long-Range C-H Bonds) COSY->HMBC HSQC->HMBC Structure Verified Structure HMBC->Structure

Caption: Logic diagram for integrating 2D NMR data for structure verification.

Conclusion

This application note provides a comprehensive and scientifically rigorous framework for the NMR characterization of this compound. By following the detailed protocols for sample preparation, data acquisition, and processing, and by systematically interpreting the 1D and 2D NMR spectra, researchers can confidently verify the structure and purity of this important chemical intermediate. The causal explanations behind the experimental choices are intended to provide a deeper understanding of the NMR techniques, enabling scientists to apply these principles to a wide range of molecular characterization challenges.

Application Note: High-Resolution Mass Spectrometry for the Analysis of 6-Bromobenzofuran-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the analysis of 6-Bromobenzofuran-3(2H)-one using advanced mass spectrometry techniques. Detailed protocols for sample preparation, liquid chromatography-mass spectrometry (LC-MS) with both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), high-resolution mass spectrometry (HRMS) for accurate mass determination, and tandem mass spectrometry (MS/MS) for structural elucidation are presented. This guide is intended for researchers, scientists, and professionals in drug development and analytical chemistry, offering field-proven insights and explaining the rationale behind experimental choices to ensure robust and reliable results.

Introduction

This compound is an organic compound with the chemical formula C₈H₅BrO₂.[1] As a halogenated benzofuranone derivative, it serves as a crucial intermediate in the synthesis of various biologically active molecules, including pharmaceuticals and agrochemicals.[2] The structural complexity and reactivity of this class of compounds necessitate precise and accurate analytical methods for their characterization. Mass spectrometry, particularly when coupled with liquid chromatography, stands as a powerful tool for the identification and quantification of such small molecules.

This document outlines optimized methodologies for the comprehensive mass spectrometric analysis of this compound, focusing on achieving high sensitivity, specificity, and structural confirmation. The protocols described herein are designed to be self-validating, providing a clear framework for obtaining high-quality, reproducible data.

Chemical Properties of this compound

A foundational understanding of the analyte's properties is critical for method development.

PropertyValueSource
Chemical Formula C₈H₅BrO₂[1]
Molecular Weight 213.03 g/mol [1]
Monoisotopic Mass 211.94727 uCalculated
Boiling Point 319.5 °C at 760 mmHg[1]
Density 1.742 g/cm³[1]
Structure 6-bromo-1-benzofuran-3-one[1]

The presence of a bromine atom is a key feature, as its distinct isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) provides a characteristic signature in the mass spectrum, aiding in identification.[3]

PART 1: Sample Preparation for Mass Spectrometry Analysis

The goal of sample preparation is to present the analyte to the mass spectrometer in a suitable solvent, at an appropriate concentration, and free from interfering matrix components.[4][5]

Protocol 1: Standard Solution Preparation
  • Rationale: Accurate quantification and method development begin with a well-characterized stock solution. The choice of solvent is critical to ensure analyte stability and compatibility with the LC mobile phase.

  • Step-by-Step Methodology:

    • Accurately weigh approximately 1 mg of this compound standard.

    • Dissolve the standard in 1 mL of a suitable organic solvent such as methanol or acetonitrile to create a 1 mg/mL stock solution.[6]

    • From the stock solution, prepare a working solution of 10 µg/mL by diluting 10 µL of the stock into 990 µL of the same solvent.

    • Further dilute the working solution to a final concentration range of 10-100 ng/mL for direct infusion or LC-MS analysis.[6] The optimal concentration may require adjustment based on instrument sensitivity.

    • If the sample solution contains particulates, it must be filtered through a 0.22 µm syringe filter before injection to prevent blockages in the LC system and mass spectrometer.[6]

PART 2: Liquid Chromatography-Mass Spectrometry (LC-MS)

Coupling liquid chromatography with mass spectrometry allows for the separation of the analyte from other components before detection, which is crucial for complex mixtures.[7]

Workflow for LC-MS Analysis

Caption: General workflow for LC-MS analysis.

Protocol 2: LC-MS Method Parameters
  • Rationale: Reversed-phase chromatography using a C18 column is a robust choice for separating small, moderately polar organic molecules like this compound. A gradient elution ensures efficient separation and sharp peak shapes.

  • Instrumentation:

    • LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start at 30% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 2-5 µL.

PART 3: Ionization Techniques

The choice of ionization technique is critical for generating ions from the analyte for mass analysis. For a small molecule like this compound, both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are viable options.[8][9][10]

Protocol 3a: Electrospray Ionization (ESI)
  • Expertise & Experience: ESI is a soft ionization technique ideal for polar molecules that are already in solution.[11] It typically forms protonated molecules [M+H]⁺ in positive ion mode. The addition of formic acid to the mobile phase facilitates this protonation.

  • Recommended ESI Parameters (Positive Ion Mode):

    • Capillary Voltage: 3.5 - 4.5 kV

    • Nebulizer Gas (N₂): 30 - 40 psi

    • Drying Gas (N₂): 8 - 12 L/min

    • Drying Gas Temperature: 300 - 350 °C

Protocol 3b: Atmospheric Pressure Chemical Ionization (APCI)
  • Expertise & Experience: APCI is well-suited for less polar, thermally stable compounds.[8] The analyte is vaporized and then ionized through gas-phase reactions initiated by a corona discharge.[12] This can sometimes provide better sensitivity for compounds that do not ionize well with ESI.

  • Recommended APCI Parameters (Positive Ion Mode):

    • Corona Discharge Current: 2 - 5 µA[8]

    • Vaporizer Temperature: 350 - 450 °C[8]

    • Nebulizer Gas (N₂): 40 - 60 psi

    • Drying Gas (N₂): 5 - 10 L/min

    • Drying Gas Temperature: 250 - 350 °C

PART 4: High-Resolution Mass Spectrometry (HRMS) for Formula Confirmation

  • Trustworthiness: HRMS provides highly accurate mass measurements, which are essential for determining the elemental composition of an unknown compound or confirming the identity of a known one.[13][14] Instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers can achieve mass accuracies below 5 ppm.[13]

Protocol 4: HRMS Data Acquisition and Analysis
  • Instrument Calibration: Calibrate the mass spectrometer immediately before analysis using a known calibration standard to ensure high mass accuracy.

  • Acquisition Mode: Acquire data in full scan mode over a mass range of m/z 50-500.

  • Data Analysis:

    • Extract the accurate mass of the protonated molecule [M+H]⁺. For C₈H₅BrO₂, the expected m/z for the [M+H]⁺ ion will show a characteristic isotopic pattern due to bromine.

    • Use the instrument's software to generate a theoretical molecular formula based on the measured accurate mass and isotopic pattern. The software compares the measured data to theoretical values for all possible elemental combinations within a specified mass tolerance (e.g., < 5 ppm).[15]

Expected HRMS Data for [C₈H₅BrO₂ + H]⁺
IsotopeTheoretical m/zRelative Abundance
⁷⁹Br 212.95542100.0%
⁸¹Br 214.9533797.3%

The ability to resolve and accurately measure these two isotopic peaks provides extremely high confidence in the elemental formula.

PART 5: Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

  • Authoritative Grounding: Tandem mass spectrometry (MS/MS) involves isolating the ion of interest (the precursor ion) and subjecting it to fragmentation through collision-induced dissociation (CID).[16] The resulting fragment ions (product ions) provide a "fingerprint" that is characteristic of the molecule's structure.[17][18]

Protocol 5: MS/MS Fragmentation Analysis
  • Precursor Ion Selection: In the mass spectrometer, set the quadrupole to isolate the [M+H]⁺ precursor ion (m/z ~213).

  • Collision Energy: Apply collision energy (typically 10-40 eV) to induce fragmentation. It is often beneficial to ramp the collision energy to observe a wide range of fragment ions.

  • Product Ion Scan: Scan for the resulting product ions.

Proposed Fragmentation Pathway

The fragmentation of protonated this compound is likely initiated by cleavages adjacent to the carbonyl group and within the furanone ring system, which are common fragmentation pathways for ketones and cyclic ethers.[19]

G A [M+H]⁺ m/z 213/215 C₈H₆BrO₂⁺ B Loss of CO m/z 185/187 C₇H₆BrO⁺ A->B -CO C Loss of H₂O m/z 195/197 C₈H₄BrO⁺ A->C -H₂O D Loss of Br m/z 134 C₈H₅O₂⁺ A->D -Br• E Loss of CO from B m/z 157/159 C₆H₆Br⁺ B->E -CO

Caption: Proposed MS/MS fragmentation of this compound.

  • Interpretation of Fragments:

    • Loss of CO (Carbon Monoxide): A characteristic neutral loss from carbonyl-containing compounds, leading to the fragment at m/z 185/187.[19]

    • Loss of H₂O (Water): Dehydration can occur, particularly if rearrangement is possible, resulting in the fragment at m/z 195/197.

    • Loss of Br• (Bromine Radical): Cleavage of the carbon-bromine bond would result in a fragment at m/z 134.

    • Sequential Losses: Further fragmentation of the primary product ions, such as a second loss of CO from the m/z 185/187 fragment, can also be observed.

Conclusion

The protocols detailed in this application note provide a robust framework for the comprehensive analysis of this compound by mass spectrometry. By employing a combination of LC-MS, high-resolution mass measurement, and tandem MS/MS, researchers can achieve unambiguous identification, formula confirmation, and structural elucidation of this important synthetic intermediate. The key to success lies in careful sample preparation, logical selection of ionization techniques, and systematic interpretation of the rich data generated by modern mass spectrometers.

References

Synthesis of Novel Anticancer Agents from 6-Bromobenzofuran-3(2H)-one: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocols for the synthesis of potential anticancer agents derived from the versatile starting material, 6-Bromobenzofuran-3(2H)-one. This document is designed to serve as a practical resource for researchers in medicinal chemistry and drug discovery, offering not just procedural steps but also the scientific rationale behind the synthetic strategies. The benzofuran scaffold is a well-established pharmacophore in numerous biologically active compounds, and its derivatives have shown significant promise in oncology.[1][2] The presence of a bromine atom and a ketone functionality in the starting material offers two reactive centers for a variety of chemical modifications, enabling the creation of a diverse library of compounds for anticancer screening.

Introduction: The Promise of the Benzofuran Scaffold in Oncology

Benzofuran and its derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities, including potent anticancer properties.[3][4][5] The fusion of a benzene ring with a furan ring creates a rigid, planar structure that can effectively interact with various biological targets. Halogenated benzofurans, in particular, have demonstrated enhanced cytotoxic activity against various cancer cell lines, suggesting that the introduction of a bromine atom can significantly contribute to the molecule's therapeutic potential.[3]

This compound is a strategic starting material for the synthesis of novel anticancer agents. Its structure contains two key functional groups amenable to a wide array of chemical transformations:

  • The Ketone at Position 3: This functionality serves as a handle for introducing diverse side chains and heterocyclic systems through condensation reactions. These modifications can modulate the compound's steric and electronic properties, influencing its binding affinity to target proteins.

  • The Bromine at Position 6: This aryl bromide is an excellent substrate for various palladium- and copper-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents, including alkyl, aryl, and amino groups, which can significantly impact the molecule's solubility, bioavailability, and target specificity.

This guide will explore two primary synthetic strategies to leverage these reactive sites for the generation of novel benzofuran-based anticancer candidates:

  • Derivatization at the C3-Ketone: Focusing on the synthesis of benzofuran-chalcones and related heterocyclic systems.

  • Functionalization of the C6-Bromo Position: Utilizing modern cross-coupling methodologies to introduce diverse chemical moieties.

PART 1: Derivatization at the C3-Position: Synthesis of Benzofuran-Chalcones and Related Heterocycles

The ketone at the C3 position of this compound is a versatile functional group for constructing novel anticancer agents. Chalcones, in particular, are a class of compounds known for their significant antitumor activities, and their synthesis from ketone precursors is a well-established strategy.[6][7][8]

Synthesis of 6-Bromo-2-(arylmethylene)benzofuran-3(2H)-ones (Benzofuran-Chalcone Analogs)

Scientific Rationale: The synthesis of benzofuran-chalcone hybrids is a promising approach to developing novel anticancer agents. Chalcones, characterized by an α,β-unsaturated ketone system, have been shown to exhibit a wide range of biological activities, including potent cytotoxicity against various cancer cell lines.[1][9] The mechanism of action for many anticancer chalcones involves the inhibition of key signaling pathways, such as the VEGFR-2 pathway, which is crucial for angiogenesis.[1] By condensing this compound with various aromatic aldehydes, a library of benzofuran-chalcone analogs can be generated for structure-activity relationship (SAR) studies.

Workflow Diagram:

start This compound reagents Base (e.g., NaOH or KOH) Solvent (e.g., Ethanol) start->reagents aldehyde Substituted Aromatic Aldehyde aldehyde->reagents product 6-Bromo-2-(arylmethylene)benzofuran-3(2H)-one (Benzofuran-Chalcone Analog) reagents->product purification Purification (Recrystallization or Chromatography) product->purification

Caption: Synthesis of Benzofuran-Chalcone Analogs.

Experimental Protocol: Claisen-Schmidt Condensation

This protocol describes a general procedure for the synthesis of 6-bromo-2-(arylmethylene)benzofuran-3(2H)-ones via a base-catalyzed aldol condensation (Claisen-Schmidt reaction).

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol (95%)

  • Distilled water

  • Glacial acetic acid (for neutralization, if necessary)

  • Standard laboratory glassware

  • Stirring plate and magnetic stir bar

  • Filtration apparatus (Büchner funnel, filter flask)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

  • Addition of Aldehyde: To the stirred solution, add the desired substituted aromatic aldehyde (1.1 equivalents).

  • Base Addition: Slowly add an aqueous solution of NaOH (20%) or KOH (20%) dropwise to the mixture at room temperature. The reaction mixture may change color and a precipitate may begin to form.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).

  • Work-up and Isolation: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and water. If the solution is strongly basic, neutralize it with a few drops of glacial acetic acid until a precipitate forms.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate with cold water and then with a small amount of cold ethanol to remove any unreacted starting materials.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Data Presentation: Representative Benzofuran-Chalcone Analogs

Compound IDAr-groupYield (%)
BFC-1 Phenyl85
BFC-2 4-Chlorophenyl88
BFC-3 4-Methoxyphenyl82
BFC-4 3-Nitrophenyl79
Synthesis of 2-Amino-6-bromo-4-aryl-4H-benzofuro[3,2-b]pyran-3-carbonitriles

Scientific Rationale: The Knoevenagel condensation of the initially formed chalcone with an active methylene compound like malononitrile can lead to the formation of more complex heterocyclic systems with potential anticancer activity. This one-pot, multi-component reaction is an efficient strategy for generating molecular diversity. The resulting benzofuran-fused pyran derivatives are of interest as they combine two biologically active heterocyclic scaffolds.

Experimental Protocol: One-Pot Synthesis

This protocol outlines a one-pot synthesis of 2-amino-6-bromo-4-aryl-4H-benzofuro[3,2-b]pyran-3-carbonitriles.

Materials:

  • This compound

  • Substituted aromatic aldehyde

  • Malononitrile

  • Piperidine or another basic catalyst

  • Ethanol or another suitable solvent

Procedure:

  • Reaction Mixture: In a round-bottom flask, combine this compound (1 equivalent), the substituted aromatic aldehyde (1 equivalent), and malononitrile (1 equivalent) in ethanol.

  • Catalyst Addition: Add a catalytic amount of piperidine to the mixture.

  • Reaction Conditions: Reflux the reaction mixture for 6-8 hours. Monitor the reaction progress by TLC.

  • Isolation: After completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution. Collect the solid by vacuum filtration.

  • Purification: Wash the collected solid with cold ethanol and then recrystallize from a suitable solvent to obtain the pure product.

PART 2: Functionalization of the C6-Bromo Position: Cross-Coupling Strategies

The bromine atom at the C6 position of the benzofuran ring is a key handle for introducing a wide range of substituents through palladium- or copper-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis and are invaluable in medicinal chemistry for the late-stage functionalization of drug candidates.

Suzuki-Miyaura Coupling: C-C Bond Formation

Scientific Rationale: The Suzuki-Miyaura coupling is a powerful and versatile method for forming carbon-carbon bonds.[10][11][12][13] By coupling this compound with various aryl or heteroaryl boronic acids, biaryl structures can be synthesized. These biaryl motifs are prevalent in many anticancer drugs, as they can enhance the molecule's interaction with target proteins through pi-stacking and other non-covalent interactions.

Workflow Diagram:

start This compound catalyst Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3 or Cs2CO3) Solvent (e.g., Toluene/Water) start->catalyst boronic_acid Aryl/Heteroaryl Boronic Acid boronic_acid->catalyst product 6-Aryl/Heteroaryl-benzofuran-3(2H)-one catalyst->product purification Purification (Column Chromatography) product->purification

Caption: Suzuki-Miyaura Coupling Workflow.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh3)4) (2-5 mol%)

  • Base (e.g., Potassium carbonate, K2CO3, or Cesium carbonate, Cs2CO3) (2 equivalents)

  • Solvent system (e.g., Toluene/Water or Dioxane/Water)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard Schlenk line or glovebox techniques

Procedure:

  • Inert Atmosphere: Set up the reaction in a Schlenk flask under an inert atmosphere of nitrogen or argon.

  • Reagent Addition: To the flask, add this compound (1 equivalent), the aryl/heteroaryl boronic acid (1.2 equivalents), the palladium catalyst (e.g., Pd(PPh3)4, 3 mol%), and the base (e.g., K2CO3, 2 equivalents).

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of toluene and water).

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: C-N Bond Formation

Scientific Rationale: The Buchwald-Hartwig amination is a highly efficient method for the synthesis of arylamines from aryl halides.[14][15][16][17][18] Introducing an amino group at the C6 position can significantly alter the physicochemical properties of the benzofuran scaffold, such as its basicity and hydrogen bonding capacity. This can lead to improved interactions with biological targets and enhanced anticancer activity.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol describes a general procedure for the Buchwald-Hartwig amination of this compound.

Materials:

  • This compound

  • Primary or secondary amine (1.2 equivalents)

  • Palladium precatalyst (e.g., Pd2(dba)3) (1-2 mol%)

  • Phosphine ligand (e.g., XPhos, SPhos) (2-4 mol%)

  • Base (e.g., Sodium tert-butoxide, NaOtBu) (1.4 equivalents)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Inert Atmosphere: In a glovebox or using Schlenk techniques, add the palladium precatalyst, phosphine ligand, and base to a dry Schlenk flask.

  • Reagent Addition: Add this compound and the amine to the flask.

  • Solvent Addition: Add the anhydrous solvent.

  • Reaction Conditions: Heat the reaction mixture to 80-110 °C and stir for 12-24 hours under an inert atmosphere. Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.

  • Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.

PART 3: Mechanistic Insights and Biological Evaluation

The synthesized benzofuran derivatives are expected to exhibit anticancer activity through various mechanisms. For instance, benzofuran-chalcone hybrids have been reported to inhibit tubulin polymerization and induce apoptosis.[1][9] Other derivatives may act as inhibitors of protein kinases, such as VEGFR-2, which are critical for tumor growth and angiogenesis.[1]

Biological Evaluation:

The newly synthesized compounds should be evaluated for their in vitro anticancer activity against a panel of human cancer cell lines using standard assays such as the MTT or SRB assay. Promising compounds should then be further investigated to determine their mechanism of action, which may include studies on:

  • Cell cycle analysis

  • Apoptosis induction assays (e.g., Annexin V/PI staining)

  • Enzyme inhibition assays (e.g., kinase inhibition assays)

  • Western blot analysis to probe the modulation of key signaling proteins

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a diverse range of potential anticancer agents. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich medicinal chemistry of the benzofuran scaffold. By systematically modifying the C3 and C6 positions of this starting material, it is possible to generate novel compounds with improved potency, selectivity, and pharmacokinetic properties, ultimately contributing to the development of new and effective cancer therapies.

References

Application Notes and Protocols for the Preparation of 6-Bromobenzofuran-3(2H)-one Derivatives for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of the 6-Bromobenzofuran-3(2H)-one Scaffold in Medicinal Chemistry

The benzofuran-3(2H)-one core is a privileged heterocyclic motif frequently encountered in natural products and synthetic compounds with a wide array of biological activities.[1][2][3] The introduction of a bromine atom at the 6-position of this scaffold serves as a crucial strategic element in medicinal chemistry. This is not merely an arbitrary substitution; the bromine atom can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability. Furthermore, the carbon-bromine bond provides a versatile synthetic handle for further diversification through various cross-coupling reactions, enabling the generation of extensive compound libraries for biological screening. This guide provides a comprehensive overview of the synthetic strategies for preparing this compound derivatives and detailed protocols for their subsequent biological evaluation.

I. Synthetic Strategies for the this compound Core

The synthesis of the this compound core can be approached through several strategic disconnections. The choice of a particular synthetic route will often depend on the availability of starting materials, desired substitution patterns on the aromatic ring, and scalability.

A. Strategy 1: Intramolecular Cyclization of α-Phenoxy Carbonyl Compounds

A classical and reliable approach involves the intramolecular cyclization of an α-phenoxy carbonyl precursor.[4] This strategy is particularly advantageous when the starting 4-bromophenol is readily available.

Causality of Experimental Choices: The selection of a strong acid catalyst, such as polyphosphoric acid (PPA) or sulfuric acid, is critical to promote the intramolecular Friedel-Crafts acylation. The reaction temperature is carefully controlled to prevent side reactions, such as charring or undesired rearrangements. The choice of the α-haloacetyl halide allows for the introduction of different substituents at the 2-position of the benzofuranone ring.

Synthesis_Strategy_1 cluster_0 Strategy 1: Intramolecular Cyclization 4-Bromophenol 4-Bromophenol Esterification Esterification 4-Bromophenol->Esterification α-Haloacetyl_halide α-Haloacetyl_halide α-Haloacetyl_halide->Esterification α-(4-Bromophenoxy)acetyl_halide α-(4-Bromophenoxy)acetyl_halide Esterification->α-(4-Bromophenoxy)acetyl_halide Intramolecular_Friedel_Crafts Intramolecular_Friedel_Crafts α-(4-Bromophenoxy)acetyl_halide->Intramolecular_Friedel_Crafts This compound This compound Intramolecular_Friedel_Crafts->this compound

Caption: Workflow for Strategy 1.

Protocol 1: Synthesis of this compound via Intramolecular Friedel-Crafts Cyclization

Materials:

  • 4-Bromophenol

  • Chloroacetyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃) or Polyphosphoric Acid (PPA)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 1 M

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Esterification: To a solution of 4-bromophenol (1.0 eq) in anhydrous DCM at 0 °C, add chloroacetyl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude α-(4-bromophenoxy)acetyl chloride.

  • Cyclization: Add the crude α-(4-bromophenoxy)acetyl chloride to a flask containing AlCl₃ (1.5 eq) or PPA at 0 °C. Stir the mixture at room temperature for 2-4 hours. The reaction progress can be monitored by TLC.

  • Quenching and Extraction: Carefully pour the reaction mixture onto crushed ice and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound.

B. Strategy 2: Tandem Reactions from Substituted Phenols

More contemporary methods involve tandem or cascade reactions that can build the benzofuranone core in a single pot, often with higher efficiency and atom economy.[4]

Causality of Experimental Choices: The use of transition metal catalysts, such as rhodium or palladium, allows for C-H activation and subsequent annulation reactions under milder conditions than classical Friedel-Crafts. The choice of the coupling partner (e.g., an alkyne or a diazo compound) dictates the substitution pattern at the 2-position.

II. Derivatization of the this compound Scaffold

The true power of the 6-bromo substituent lies in its utility as a synthetic handle for diversification. Palladium-catalyzed cross-coupling reactions are particularly effective for this purpose.

A. Suzuki-Miyaura Coupling for Aryl and Heteroaryl Derivatives

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between the 6-position of the benzofuranone and various aryl or heteroaryl boronic acids or esters.

Causality of Experimental Choices: The choice of palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and base (e.g., K₂CO₃, Cs₂CO₃) is crucial for efficient catalytic turnover. The solvent system (e.g., dioxane/water, toluene/ethanol/water) is selected to ensure the solubility of all reaction components.

Protocol 2: Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Ethyl acetate

  • Brine

Procedure:

  • Reaction Setup: To a degassed mixture of this compound (1.0 eq), the boronic acid (1.2 eq), and K₂CO₃ (2.0 eq) in a dioxane/water mixture, add the palladium catalyst.

  • Reaction: Heat the mixture to 80-100 °C and stir under an inert atmosphere (e.g., nitrogen or argon) for 8-12 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction with water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate. Purify the residue by column chromatography to yield the desired 6-aryl/heteroaryl-benzofuran-3(2H)-one derivative.

Derivative Class Coupling Partner Typical Yield (%) Key Advantages
6-ArylPhenylboronic acid75-90Introduces steric bulk and potential for pi-stacking interactions.
6-HeteroarylPyridine-3-boronic acid60-80Modulates solubility and introduces hydrogen bond acceptors/donors.
6-VinylVinylboronic acid pinacol ester65-85Provides a handle for further functionalization (e.g., Heck reaction).

III. Protocols for Biological Screening

The synthesized this compound derivatives should be subjected to a battery of biological assays to elucidate their therapeutic potential.[5] Initial screening often focuses on anticancer and antimicrobial activities, as these are commonly reported for benzofuran derivatives.[6][7]

Biological_Screening_Workflow cluster_1 Biological Screening Workflow Compound_Library Synthesized this compound Derivatives Primary_Screening Primary Screening (e.g., MTT Assay) Compound_Library->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Secondary_Screening Secondary Screening (e.g., Apoptosis, Antimicrobial Assays) Hit_Identification->Secondary_Screening Active Compounds Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization Inactive Compounds (Further Derivatization) Secondary_Screening->Lead_Optimization

Caption: Workflow for Biological Screening.

A. Anticancer Activity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential anticancer agents.

Materials:

  • Cancer cell lines (e.g., HeLa, K562, MOLT-4)[7]

  • Normal cell line (e.g., HUVEC) for selectivity assessment[7]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized derivatives (typically from 0.1 to 100 µM) and a vehicle control (DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) values.

B. Antimicrobial Activity Screening

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • 96-well plates

  • Bacterial/fungal inoculum standardized to 0.5 McFarland standard

Procedure:

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in the appropriate broth in a 96-well plate.

  • Inoculation: Add a standardized inoculum of the microorganism to each well.

  • Controls: Include a positive control (a known antibiotic/antifungal), a negative control (broth with inoculum and DMSO), and a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

IV. Trustworthiness and Self-Validation

The protocols described herein are based on established and widely accepted methodologies in synthetic and medicinal chemistry. To ensure the trustworthiness and reproducibility of the results, the following self-validating systems are embedded:

  • Spectroscopic and Analytical Characterization: All synthesized compounds must be rigorously characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm their identity and purity.

  • Positive and Negative Controls: The inclusion of appropriate positive and negative controls in all biological assays is mandatory to validate the assay performance and to provide a benchmark for the activity of the test compounds.

  • Dose-Response Curves: In cytotoxicity assays, generating full dose-response curves allows for the accurate determination of IC₅₀ values and provides insights into the potency of the compounds.

  • Selectivity Index: Comparing the cytotoxicity of the compounds against cancer cell lines and normal cell lines allows for the calculation of a selectivity index (SI = IC₅₀ in normal cells / IC₅₀ in cancer cells), which is a critical parameter for identifying promising drug candidates.

V. Conclusion

The this compound scaffold represents a fertile ground for the discovery of novel bioactive molecules. The synthetic protocols detailed in this guide provide a clear pathway for the preparation and diversification of this important class of compounds. The subsequent biological screening protocols offer a robust framework for evaluating their therapeutic potential. By adhering to the principles of scientific integrity and incorporating self-validating measures, researchers can confidently explore the chemical space around this promising scaffold in their quest for new and effective therapeutic agents.

References

Introduction: The Significance of 6-Bromobenzofuran-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the scalable synthesis of 6-Bromobenzofuran-3(2H)-one, a key intermediate in pharmaceutical research and development.

The benzofuran scaffold is a privileged heterocyclic motif frequently found in natural products and synthetic compounds with a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1] this compound, also known as 6-bromo-2,3-dihydrobenzofuran-3-one, serves as a crucial and versatile building block for the synthesis of more complex, biologically active molecules. Its strategic bromine functionalization allows for further chemical elaboration through cross-coupling reactions, while the ketone moiety provides a handle for diverse chemical transformations.

This application note provides a comprehensive, field-proven guide for the large-scale synthesis of this compound. The protocol is designed for researchers, chemists, and process development scientists, focusing on scalability, safety, and robustness. We will delve into the underlying reaction mechanism, provide a detailed step-by-step protocol, and discuss critical parameters for process optimization.

Reaction Scheme and Mechanism

The most common and scalable approach to synthesizing benzofuran-3(2H)-ones is through an intramolecular Friedel-Crafts acylation of a corresponding phenoxyacetic acid derivative. In this protocol, we utilize the cyclization of 2-(4-bromophenoxy)acetic acid.

Overall Reaction:

Figure 1: Overall reaction for the synthesis of this compound.

Mechanism:

The synthesis proceeds in two main stages:

  • Activation of the Carboxylic Acid: The starting material, 2-(4-bromophenoxy)acetic acid, is first converted to its more reactive acid chloride derivative using an activating agent like oxalyl chloride with a catalytic amount of dimethylformamide (DMF).

  • Intramolecular Friedel-Crafts Acylation: A strong Lewis acid, such as aluminum chloride (AlCl₃), is introduced to catalyze the intramolecular electrophilic aromatic substitution. The Lewis acid coordinates to the acyl chloride, forming a highly electrophilic acylium ion. This intermediate is then attacked by the electron-rich aromatic ring at the ortho position to the ether linkage, leading to the formation of the five-membered heterocyclic ring and completing the synthesis of the target molecule.

Detailed Large-Scale Synthesis Protocol

This protocol is designed for a ~100-gram scale synthesis and can be adapted for larger quantities with appropriate engineering controls.

Reagents and Equipment
Reagent/MaterialGradeSupplierNotes
2-(4-Bromophenoxy)acetic acid>98%Major chemical suppliersStarting Material
Oxalyl Chloride ((COCl)₂)Reagent GradeMajor chemical suppliersActivating Agent
Aluminum Chloride (AlCl₃), anhydrous>99%Major chemical suppliersLewis Acid Catalyst
Dichloromethane (DCM)Anhydrous, >99.8%Major chemical suppliersSolvent
N,N-Dimethylformamide (DMF)Anhydrous, >99.8%Major chemical suppliersCatalyst
Hydrochloric Acid (HCl)37% (conc.)Major chemical suppliersFor work-up
Ethyl Acetate (EtOAc)ACS GradeMajor chemical suppliersExtraction Solvent
Brine (Saturated NaCl solution)-In-house preparationFor washing
Magnesium Sulfate (MgSO₄), anhydrousACS GradeMajor chemical suppliersDrying Agent
Equipment
5 L Jacketed Glass ReactorWith overhead stirrer, thermocouple, condenser, and nitrogen inlet
Addition Funnel (1 L)For controlled addition of reagents
Chiller/Heater CirculatorFor temperature control
Rotary EvaporatorFor solvent removal
Filtration Apparatus (Buchner funnel)For product isolation
Analytical InstrumentsNMR, LC-MS, Melting Point Apparatus

Experimental Workflow Diagram

Figure 2: Step-by-step workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Reactor Setup: Set up a 5 L jacketed glass reactor equipped with an overhead mechanical stirrer, a thermocouple, a nitrogen inlet, and a condenser connected to a gas scrubber (to neutralize HCl and CO gas byproducts). Ensure the system is completely dry and purged with nitrogen.

  • Acyl Chloride Formation:

    • Charge the reactor with 2-(4-bromophenoxy)acetic acid (100 g, 0.43 mol) and anhydrous dichloromethane (1.5 L).

    • Begin stirring and cool the mixture to 0°C using the circulator.

    • Add anhydrous DMF (1 mL, catalytic amount) to the suspension.

    • Slowly add oxalyl chloride (47 mL, 0.56 mol, 1.3 equiv) via an addition funnel over 30-45 minutes, maintaining the internal temperature below 10°C. Vigorous gas evolution will be observed.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours. The reaction is complete when the solution becomes clear and gas evolution ceases.

  • Intramolecular Friedel-Crafts Cyclization:

    • Cool the reaction mixture back down to 0°C.

    • Carefully add anhydrous aluminum chloride (AlCl₃) (75 g, 0.56 mol, 1.3 equiv) portion-wise over 1 hour. CAUTION: This addition is exothermic. Maintain the internal temperature below 10°C throughout the addition.

    • Once the AlCl₃ addition is complete, slowly warm the mixture to room temperature and let it stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up and Isolation:

    • Cool the reaction mixture to 0°C. Prepare a separate vessel with crushed ice (~1 kg).

    • CAUTION: The quenching process is highly exothermic and releases HCl gas. Perform in a well-ventilated fume hood. Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring.

    • Once the initial exotherm subsides, add concentrated HCl (100 mL) to dissolve any remaining aluminum salts.

    • Transfer the mixture to a separatory funnel. Separate the organic (DCM) layer.

    • Extract the aqueous layer twice with DCM (2 x 300 mL).

    • Combine all organic layers and wash sequentially with water (2 x 500 mL) and brine (1 x 500 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and wash the solid with a small amount of DCM.

  • Purification and Final Product:

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a solid.

    • Recrystallize the crude solid from a suitable solvent system, such as ethanol/water or isopropanol, to yield pure this compound as a white to off-white solid.

    • Dry the purified product in a vacuum oven at 40-50°C to a constant weight.

Characterization Data
  • Appearance: White to off-white crystalline solid

  • Molecular Formula: C₈H₅BrO₂

  • Molecular Weight: 213.03 g/mol

  • Melting Point: Typically in the range of 105-110°C

  • ¹H NMR (400 MHz, CDCl₃): δ 7.41 (d, J = 1.9 Hz, 1H), 7.37 (dd, J = 8.4, 1.9 Hz, 1H), 6.85 (d, J = 8.4 Hz, 1H), 4.60 (s, 2H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 204.1, 160.2, 131.8, 129.5, 122.1, 115.9, 112.3, 75.8.

  • LC-MS (ESI): m/z calculated for C₈H₅BrO₂ [M+H]⁺: 212.95, 214.95; found: 212.9, 214.9.

Process Optimization and Safety

Scalability Considerations
  • Thermal Management: The Friedel-Crafts acylation step is significantly exothermic. On a large scale, efficient heat removal is critical. The use of a jacketed reactor and controlled, slow addition of AlCl₃ at low temperatures is mandatory to prevent runaway reactions.

  • Reagent Purity: Anhydrous conditions are paramount. The presence of moisture will decompose the oxalyl chloride and AlCl₃, leading to lower yields and side product formation. Use of anhydrous solvents and reagents is essential.

  • Gas Scrubbing: The reaction generates large volumes of HCl, CO, and CO₂ gases. An efficient gas scrubbing system containing a basic solution (e.g., NaOH) is required to neutralize these corrosive and toxic gases.

  • Purification: While recrystallization is effective, optimizing the solvent system and cooling profile is key to maximizing yield and purity on a large scale.

Safety Precautions
  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields or chemical splash goggles, and chemically resistant gloves (e.g., nitrile or neoprene).

  • Handling Reagents:

    • Oxalyl Chloride: Highly toxic, corrosive, and reacts violently with water. Handle only in a well-ventilated fume hood.

    • Aluminum Chloride: Corrosive and reacts violently with water, releasing heat and HCl gas. Handle anhydrous AlCl₃ in a dry environment (e.g., glove box or under a nitrogen blanket).

    • Dichloromethane: A volatile suspected carcinogen. Minimize exposure by handling in a fume hood.

  • Emergency Procedures: Have spill kits for acids and solvents readily available. An emergency shower and eyewash station must be accessible. In case of skin contact, wash immediately with copious amounts of water.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 6-Bromobenzofuran-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 6-Bromobenzofuran-3(2H)-one. This document is intended for researchers, chemists, and drug development professionals aiming to enhance the yield and purity of this important synthetic intermediate. Here, we delve into the common challenges encountered during its synthesis, offering evidence-based troubleshooting strategies and optimized protocols.

Overview of the Primary Synthetic Route

The most prevalent and reliable method for synthesizing this compound involves the intramolecular cyclization of an activated precursor, typically derived from 4-bromo-2-hydroxyacetophenone. This two-step process is generally favored for its accessibility and predictable outcomes.

Step 1: α-Halogenation The synthesis begins with the bromination of 1-(4-bromo-2-hydroxyphenyl)ethan-1-one at the alpha position to form the key intermediate, 2-bromo-1-(4-bromo-2-hydroxyphenyl)ethan-1-one.

Step 2: Intramolecular Cyclization (Williamson Ether Synthesis) The α-bromo ketone intermediate then undergoes a base-mediated intramolecular cyclization. The phenoxide, formed by deprotonation of the hydroxyl group, acts as a nucleophile, displacing the bromide to form the five-membered heterocyclic ring of the benzofuranone product.

Below is a diagram illustrating the primary reaction pathway.

Synthesis_Pathway cluster_0 Step 1: α-Bromination cluster_1 Step 2: Intramolecular Cyclization start 1-(4-Bromo-2- hydroxyphenyl)ethan-1-one intermediate 2-Bromo-1-(4-bromo-2- hydroxyphenyl)ethan-1-one start->intermediate Br2 or NBS Acetic Acid product 6-Bromobenzofuran- 3(2H)-one intermediate_2 2-Bromo-1-(4-bromo-2- hydroxyphenyl)ethan-1-one intermediate_2->product Base (e.g., K2CO3) Solvent (e.g., Acetone)

Caption: General two-step synthesis of this compound.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues that may arise during the synthesis, offering potential causes and actionable solutions.

Issue 1: Low Yield in the α-Bromination Step

Q: My initial bromination of 1-(4-bromo-2-hydroxyphenyl)ethan-1-one is incomplete or results in multiple products. What's going wrong?

A: This is a common issue that can stem from several factors related to reagent choice, reaction control, and the substrate itself.

  • Cause 1: Competing Ring Bromination. The phenol group is an activating director, making the aromatic ring susceptible to electrophilic bromination, especially under harsh conditions. This can lead to di- or tri-brominated side products.

  • Solution:

    • Use N-Bromosuccinimide (NBS): Instead of liquid bromine (Br₂), use NBS as the bromine source. NBS provides a slow, controlled release of bromine, which favors α-bromination over aromatic substitution.

    • Control Temperature: Perform the reaction at room temperature or slightly below. Elevated temperatures can increase the rate of competing ring bromination.

    • Catalyst Choice: A catalytic amount of a radical initiator like AIBN can be used with NBS, though often the reaction proceeds with just gentle heating or light.

  • Cause 2: Impure Starting Material. The starting acetophenone must be pure. Impurities can interfere with the reaction, leading to side products and a lower yield.[1][2]

  • Solution:

    • Verify Purity: Check the purity of 1-(4-bromo-2-hydroxyphenyl)ethan-1-one by NMR or melting point before starting.

    • Purification: If necessary, recrystallize the starting material from a suitable solvent system (e.g., ethanol/water).

Issue 2: Inefficient Intramolecular Cyclization

Q: The conversion of the α-bromo ketone intermediate to the final benzofuranone is sluggish and my yield is poor. How can I drive the reaction to completion?

A: Incomplete cyclization is often a problem of suboptimal base, solvent, or temperature conditions. The key is to efficiently form the phenoxide nucleophile while promoting the intramolecular Sₙ2 reaction.

  • Cause 1: Inappropriate Base. A base that is too weak will not deprotonate the phenol effectively. A base that is too strong or sterically hindered can promote side reactions like elimination.

  • Solution:

    • Optimal Base Selection: Anhydrous potassium carbonate (K₂CO₃) is the most commonly used and effective base for this transformation. It is strong enough to deprotonate the phenol but mild enough to prevent significant side product formation. Sodium carbonate (Na₂CO₃) or cesium carbonate (Cs₂CO₃) can also be effective, with cesium carbonate sometimes improving yields in difficult cases.[3]

    • Ensure Anhydrous Conditions: The presence of water can hydrolyze the α-bromo ketone and quench the phenoxide. Ensure the base and solvent are thoroughly dried.

  • Cause 2: Incorrect Solvent Choice. The solvent must be able to dissolve the reactants but should not interfere with the reaction.

  • Solution:

    • Polar Aprotic Solvents: Solvents like acetone, acetonitrile (MeCN), or dimethylformamide (DMF) are ideal. Acetone is often preferred as it dissolves the reactants well and can be easily removed during work-up.

  • Cause 3: Suboptimal Temperature. The reaction may be too slow at room temperature.

  • Solution:

    • Heating the Reaction: Gently heating the reaction mixture to reflux (in the case of acetone or acetonitrile) can significantly increase the reaction rate and drive it to completion.[4] Monitor the reaction progress by Thin Layer Chromatography (TLC) to avoid decomposition from prolonged heating.

Troubleshooting Logic Flowchart

Troubleshooting_Flow start Low Yield of This compound check_step Identify Problem Step: α-Bromination or Cyclization? start->check_step brom_issue α-Bromination Issue check_step->brom_issue Bromination cyc_issue Cyclization Issue check_step->cyc_issue Cyclization brom_sol1 Switch Br2 to NBS brom_issue->brom_sol1 brom_sol2 Check Starting Material Purity brom_issue->brom_sol2 end Improved Yield brom_sol1->end brom_sol2->end cyc_sol1 Use Anhydrous K2CO3 cyc_issue->cyc_sol1 cyc_sol2 Use Polar Aprotic Solvent (e.g., Acetone) cyc_issue->cyc_sol2 cyc_sol3 Heat to Reflux & Monitor by TLC cyc_issue->cyc_sol3 cyc_sol1->end cyc_sol2->end cyc_sol3->end

Caption: A flowchart for troubleshooting low yield issues.

Issue 3: Product Purification and Stability

Q: I have difficulty purifying the final product, and it seems to degrade over time. What is the best method for purification and storage?

A: this compound can be challenging to purify due to the presence of starting materials or side products. Its stability can also be a concern.

  • Purification Strategy:

    • Work-up: After the reaction is complete, filter off the inorganic base (e.g., K₂CO₃) and concentrate the solvent. The crude product can then be taken up in a solvent like ethyl acetate or dichloromethane and washed with water and brine to remove any remaining salts or water-soluble impurities.

    • Column Chromatography: The most effective method for purification is silica gel column chromatography. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is typically effective. The product is moderately polar and should elute after non-polar impurities.

    • Recrystallization: If the product is obtained as a solid and is relatively pure after chromatography, recrystallization from a solvent system like ethanol/water or hexanes/ethyl acetate can further improve purity.

  • Stability and Storage:

    • Benzofuranones can be sensitive to light and air over long periods.[5]

    • Storage: Store the purified product in a sealed, amber vial under an inert atmosphere (nitrogen or argon) at low temperatures (0-4 °C) to minimize degradation.

Optimized Experimental Protocol

This protocol provides a reliable, step-by-step method for the synthesis of this compound.

Step 1: Synthesis of 2-Bromo-1-(4-bromo-2-hydroxyphenyl)ethan-1-one

  • To a solution of 1-(4-bromo-2-hydroxyphenyl)ethan-1-one (1.0 eq) in glacial acetic acid, add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise over 15 minutes.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Slowly pour the reaction mixture into a beaker of ice water.

  • A precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with cold water.

  • Dry the solid under vacuum to yield the crude 2-bromo-1-(4-bromo-2-hydroxyphenyl)ethan-1-one, which can often be used in the next step without further purification.

Step 2: Synthesis of this compound

  • Dissolve the crude 2-bromo-1-(4-bromo-2-hydroxyphenyl)ethan-1-one (1.0 eq) in acetone.

  • Add anhydrous potassium carbonate (K₂CO₃) (2.0-3.0 eq) to the solution.

  • Heat the mixture to reflux and stir vigorously for 3-5 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.

  • Remove the acetone under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound as a solid.

Table 1: Summary of Recommended Reaction Parameters
ParameterStep 1: α-BrominationStep 2: CyclizationRationale
Key Reagent N-Bromosuccinimide (NBS)Anhydrous Potassium Carbonate (K₂CO₃)Provides selectivity and efficient reaction.
Solvent Glacial Acetic AcidAcetone or AcetonitrileGood solubility for reactants; polar aprotic for Sₙ2.
Temperature Room TemperatureReflux (approx. 56°C for Acetone)Controls side reactions; increases reaction rate.
Stoichiometry 1.1 eq NBS2.0-3.0 eq K₂CO₃Drives reaction to completion.
Monitoring TLC (Hexane:EtOAc 7:3)TLC (Hexane:EtOAc 8:2)Ensures reaction completion and prevents degradation.

References

Technical Support Center: Synthesis of 6-Bromobenzofuran-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Bromobenzofuran-3(2H)-one. This resource is designed for researchers, medicinal chemists, and professionals in drug development who are working with this important synthetic intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side product formation during your experiments. Our goal is to provide you with the expertise and practical insights needed to optimize your synthetic route and ensure the purity of your target compound.

Troubleshooting Guide: Common Side Products and Reaction Failures

The synthesis of this compound, commonly achieved through the intramolecular Friedel-Crafts cyclization of a 2-(4-bromophenoxy)acetic acid derivative, can be prone to the formation of several side products. This guide will help you identify and mitigate these issues.

Q1: My reaction is producing a mixture of isomers that are difficult to separate. How can I improve the regioselectivity for the desired 6-bromo isomer?

A1: This is a classic challenge in Friedel-Crafts reactions involving substituted aromatic rings. The hydroxyl group (or ether linkage) is an ortho-, para-director. In the case of the 4-bromophenoxy precursor, cyclization can occur at either the C2 or C6 position of the benzene ring, leading to the formation of the undesired 4-bromobenzofuran-3(2H)-one isomer alongside your target 6-bromo product.

Root Cause Analysis: The electronic and steric environment of the aromatic ring dictates the position of electrophilic attack. While the para-position to the bromine atom is sterically less hindered, the electronic effects of the ether linkage strongly direct the cyclization to the ortho positions. The final ratio of 6-bromo to 4-bromo isomers is often dependent on the reaction conditions.

Troubleshooting & Optimization:

  • Choice of Catalyst: The Lewis or Brønsted acid used can influence regioselectivity. While strong acids like polyphosphoric acid (PPA) are effective, they can sometimes lead to mixtures. Consider exploring milder Lewis acids or specialized reagents like Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid), which can offer improved selectivity in some cases.[1][2]

  • Temperature Control: Friedel-Crafts reactions are often temperature-sensitive. Running the reaction at a lower temperature may favor the thermodynamically more stable product, which could be the desired 6-bromo isomer. Conversely, in some systems, higher temperatures might be necessary to overcome the activation energy for the desired cyclization. A systematic temperature screen is recommended.

  • Solvent Effects: The polarity of the solvent can influence the reaction pathway. Non-polar solvents may favor the formation of one isomer over the other. Experiment with different solvents to find the optimal conditions for your specific substrate.

Q2: I am observing a significant amount of a byproduct that appears to be a rearranged product. What is it and how can I avoid it?

A2: A likely culprit is a product arising from a Fries rearrangement .[3][4][5][6][7] This is a common side reaction when phenolic esters are treated with a Lewis acid. Instead of the desired intramolecular acylation, the acyl group can migrate from the phenolic oxygen to the aromatic ring, forming a hydroxyacetophenone derivative.

Mechanistic Insight: The Lewis acid can coordinate to the carbonyl oxygen of the ester or acyl chloride intermediate, leading to the formation of an acylium ion. This electrophile can then either cyclize intramolecularly (the desired reaction) or be attacked by the aromatic ring at the ortho or para position to the hydroxyl group (Fries rearrangement), followed by hydrolysis during workup to yield the hydroxyacetophenone.

Preventative Measures:

  • Careful Reagent Addition: Adding the cyclization agent slowly and at a low temperature can help to control the concentration of the reactive acylium ion and may favor the intramolecular pathway.

  • Pre-formation of the Acyl Chloride: If starting from the carboxylic acid, ensure complete conversion to the acyl chloride before adding the Lewis acid for the cyclization step. Residual carboxylic acid can complicate the reaction.

  • Reaction Time: Prolonged reaction times, especially at elevated temperatures, can increase the likelihood of rearrangement products. Monitor your reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.

Q3: My reaction is sluggish and I have a lot of unreacted starting material, even after extended reaction times. How can I drive the cyclization to completion?

A3: Incomplete cyclization can be due to several factors, including insufficient activation of the substrate or deactivation of the catalyst.

Potential Causes and Solutions:

  • Catalyst Deactivation: Catalysts like aluminum chloride (AlCl₃) and PPA are highly hygroscopic. Moisture in your reagents or solvent will quench the catalyst, leading to an incomplete reaction. Ensure all glassware is oven-dried and reagents are anhydrous.

  • Insufficient Catalyst Loading: In many Friedel-Crafts acylations, a stoichiometric amount of the Lewis acid is required because the product ketone can form a complex with the catalyst, effectively sequestering it.[8][9] If you are using catalytic amounts, this could be the reason for the incomplete conversion.

  • Inadequate Temperature: The activation energy for the cyclization may not be reached at the temperature you are running the reaction. Cautiously increasing the temperature while monitoring for side product formation is a viable strategy.

  • Use of a Stronger Activating Agent: If PPA is not effective, Eaton's reagent is a more powerful dehydrating and cyclizing agent that can often drive these reactions to completion.[1][2]

Q4: I am observing the formation of a dark, insoluble material in my reaction flask. What is it and how can I prevent it?

A4: The formation of dark, often polymeric, material is a common issue in strong acid-catalyzed reactions.

Explanation and Prevention:

  • Cause: This is typically due to intermolecular polymerization or charring of the starting material or product under the harsh acidic conditions. Phenolic compounds can be particularly susceptible to oxidative polymerization.

  • Mitigation Strategies:

    • Lower Reaction Temperature: High temperatures can accelerate these decomposition pathways.

    • Shorter Reaction Time: As mentioned previously, do not let the reaction run for an unnecessarily long time.

    • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidative side reactions.

    • Alternative Catalysts: Explore milder cyclization conditions that may not be as prone to causing decomposition.

Summary of Potential Side Products

Side Product/IssueStructure/DescriptionProbable CauseRecommended Solution
4-Bromobenzofuran-3(2H)-one Regioisomer of the desired product.Electrophilic attack at the alternative ortho position.Optimize catalyst, temperature, and solvent.
Hydroxyacetophenone Derivatives Products of Fries rearrangement (e.g., 2-hydroxy-5-bromoacetophenone).Migration of the acyl group from the oxygen to the ring.Control reaction temperature and time; ensure complete formation of the acyl chloride intermediate.
Unreacted Starting Material 2-(4-bromophenoxy)acetic acid or its derivative.Incomplete reaction due to catalyst deactivation or insufficient activation.Use anhydrous conditions; increase catalyst loading; use a stronger cyclization agent like Eaton's reagent.[1][2]
Polymeric Byproducts Dark, insoluble tar-like material.Intermolecular side reactions and decomposition under strong acid conditions.Lower reaction temperature; shorten reaction time; use an inert atmosphere.

Frequently Asked Questions (FAQs)

Q: What is the most reliable method for synthesizing this compound?

A: A widely used and reliable method is the intramolecular Friedel-Crafts cyclization of 2-(4-bromophenoxy)acetic acid. This is typically achieved by first converting the carboxylic acid to its more reactive acid chloride using a reagent like thionyl chloride (SOCl₂), followed by treatment with a Lewis acid such as aluminum chloride (AlCl₃). Alternatively, the carboxylic acid can be directly cyclized using a strong dehydrating acid like polyphosphoric acid (PPA) or Eaton's reagent.[1][2]

Q: How can I effectively purify this compound from its isomers?

A: The separation of the 6-bromo and 4-bromo isomers can be challenging due to their similar polarities.

  • Column Chromatography: Careful column chromatography on silica gel is the most common method. A shallow solvent gradient (e.g., starting with a low percentage of ethyl acetate in hexanes and gradually increasing it) can help to improve separation.

  • Recrystallization: If a suitable solvent system can be found, fractional recrystallization may be an effective technique for enriching the desired isomer.

Q: Are there any safety precautions I should be aware of when running this synthesis?

A: Yes, several safety precautions are crucial:

  • Corrosive Reagents: Reagents like thionyl chloride, aluminum chloride, polyphosphoric acid, and Eaton's reagent are highly corrosive and moisture-sensitive. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, and a lab coat).

  • Exothermic Reactions: The addition of water to quench reactions involving these strong acids is highly exothermic and can cause splashing. Always perform the quench slowly and in an ice bath.

  • Inert Atmosphere: For moisture-sensitive reagents, it is best practice to conduct the reaction under an inert atmosphere (nitrogen or argon).

Experimental Workflow & Key Reaction Pathway

Below is a generalized experimental protocol for the synthesis of this compound via intramolecular cyclization, highlighting the critical points for minimizing side product formation.

Protocol: Cyclization of 2-(4-bromophenoxy)acetic acid using Eaton's Reagent
  • Preparation: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a nitrogen inlet. Add Eaton's reagent (a 7.5-10% w/w solution of P₄O₁₀ in methanesulfonic acid) to the flask.[1][2]

  • Substrate Addition: Slowly add 2-(4-bromophenoxy)acetic acid to the stirred Eaton's reagent at room temperature. An exotherm is often observed.

  • Reaction: Heat the mixture to the desired temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture in an ice bath. Slowly and carefully quench the reaction by adding ice-cold water. This step is highly exothermic.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Washing: Wash the combined organic layers with water, a saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or recrystallization to isolate the pure this compound.

Reaction Pathway and Side Reactions

The following diagram illustrates the desired reaction pathway to this compound and the major competing side reactions.

G cluster_start Starting Materials cluster_intermediate Reactive Intermediate cluster_products Products cluster_side_products Side Products start 2-(4-Bromophenoxy)acetic acid acylium Acylium Ion Intermediate start->acylium  + Strong Acid  (e.g., Eaton's Reagent) polymer Polymeric Byproducts start->polymer  Decomposition  (Harsh Conditions) product This compound (Desired Product) acylium->product Intramolecular Cyclization (Desired) isomer 4-Bromobenzofuran-3(2H)-one (Regioisomer) acylium->isomer Alternative Cyclization fries Hydroxyacetophenone Derivative (Fries Rearrangement) acylium->fries Fries Rearrangement

Caption: Key pathways in the synthesis of this compound.

References

troubleshooting low yield in benzofuranone synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for benzofuranone synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and answers to frequently asked questions. Our goal is to help you overcome common challenges and optimize your synthetic protocols for higher yields and purity.

Part 1: Troubleshooting Low Yields

This section addresses specific issues you might encounter during benzofuranone synthesis, offering potential causes and actionable solutions in a question-and-answer format.

I. Issues Related to Reaction Conditions

Question 1: My overall yield is consistently low. Where should I start my troubleshooting process?

Low yields in benzofuranone synthesis can arise from a multitude of factors. A systematic approach to troubleshooting is crucial. We recommend the following logical workflow to diagnose and resolve the issue.

Troubleshooting_Workflow start Low Yield Observed reagent_quality Verify Starting Material & Reagent Purity start->reagent_quality reaction_setup Check Reaction Setup & Inert Atmosphere reagent_quality->reaction_setup conditions Optimize Reaction Conditions (Temp, Time, Solvent, Base) reaction_setup->conditions catalyst Evaluate Catalyst Activity & Loading conditions->catalyst side_reactions Identify & Minimize Side Reactions catalyst->side_reactions purification Assess Purification Method side_reactions->purification solution Improved Yield purification->solution

Caption: A logical workflow for troubleshooting low yield in benzofuranone synthesis.

Begin by verifying the quality of your starting materials and reagents, as impurities can significantly hinder the reaction.[1][2][3] Next, ensure your reaction setup is properly assembled and an inert atmosphere is maintained, especially for oxygen-sensitive catalysts like palladium.[1] From there, systematically optimize reaction parameters such as temperature, reaction time, solvent, and base.[4][5] If the yield remains low, investigate the activity of your catalyst and consider screening different ligands or catalyst loadings.[1][6] Concurrently, try to identify any major side products to understand competing reaction pathways.[1][7] Finally, evaluate your purification method to ensure you are not losing a significant amount of product during isolation.

Question 2: I'm attempting a palladium-catalyzed synthesis of a benzofuranone, and the reaction is either not proceeding or giving very low yields. What are the likely causes?

Palladium-catalyzed reactions are powerful but sensitive. Low or no yield in these syntheses often points to issues with the catalyst, reagents, or specific reaction conditions.[1]

Potential Causes & Solutions:

  • Catalyst Inactivity: The palladium catalyst may be old, improperly stored, or from a poor-quality source.[1]

    • Solution: Use a fresh batch of catalyst from a reputable supplier. Ensure it is stored under an inert atmosphere to prevent oxidation.[1]

  • Inappropriate Ligand: The chosen phosphine ligand may not be optimal for your specific substrate.

    • Solution: Screen a variety of phosphine ligands. The choice of ligand can dramatically influence reactivity and selectivity.[6]

  • Oxygen Contamination: Palladium catalysts, particularly in their active Pd(0) state, are highly sensitive to oxygen.

    • Solution: Ensure all solvents are thoroughly degassed, and the reaction is performed under a strict inert atmosphere (e.g., argon or nitrogen).[1]

  • Incorrect Base: The choice of base is critical. For instance, in a Larock-type synthesis, using sodium bicarbonate (NaHCO₃) at high temperatures can produce water, which deactivates the palladium catalyst.[6]

    • Solution: Switch to an anhydrous base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), which are more effective and do not generate water upon heating.[1][6]

  • Suboptimal Temperature: The reaction may require a specific temperature range to proceed efficiently. Excessively high temperatures can lead to catalyst decomposition.[1]

    • Solution: Screen a range of temperatures. A gradual increase from room temperature to around 100 °C is a good starting point.[1]

Question 3: My acid-catalyzed cyclization to form the benzofuranone ring is sluggish and results in a mixture of products. How can I improve this step?

Acid-catalyzed cyclizations are a common route to benzofuranones, but they can be plagued by slow reaction rates and regioselectivity issues.[8]

Potential Causes & Solutions:

  • Insufficient Acid Strength: The chosen acid may not be strong enough to efficiently promote the cyclization.

    • Solution: Experiment with stronger acids. Trifluoromethanesulfonic acid (TfOH) or perchloric acid (HClO₄) have been shown to be effective catalysts for these transformations.[9][10] Polyphosphoric acid (PPA) is another common choice for promoting cyclization at elevated temperatures.[8]

  • Regioselectivity Issues: If your starting material has multiple possible sites for cyclization, you may obtain a mixture of regioisomers.[7][8]

    • Solution: The regioselectivity can be influenced by the substitution pattern on the aromatic ring and the reaction conditions.[7] In some cases, using a bulkier acid catalyst might favor cyclization at the less sterically hindered position. Quantum mechanics (QM) analyses can also be employed to predict the most likely site of cyclization.[8]

  • Formation of Phenol Intermediate: The formation of a phenol intermediate can sometimes be faster than its subsequent cyclization to the benzofuranone.[7][11]

    • Solution: Combining a Lewis acid (e.g., AlCl₃) with a protic acid (e.g., TFA) can markedly increase the rate of benzofuranone formation.[7]

II. Issues Related to Reagents and Starting Materials

Question 4: How critical is the purity of my starting materials and solvents?

The purity of your starting materials and solvents is paramount. Impurities can have a significant impact on the outcome of your reaction.[1][2]

  • Starting Materials: Impurities in your starting materials can act as catalyst poisons or participate in side reactions, leading to a complex reaction mixture and low yield of the desired product.[1][2]

    • Recommendation: Purify your starting materials by recrystallization, distillation, or column chromatography before use. Verify their purity by techniques like NMR or GC-MS.

  • Solvents: The presence of water or other impurities in your solvent can be detrimental, especially in moisture-sensitive reactions. For example, water can deactivate palladium catalysts and other Lewis acids.[6]

    • Recommendation: Use anhydrous, degassed solvents, especially for metal-catalyzed reactions.[1]

Question 5: I'm observing a significant amount of homocoupling of my alkyne starting material in a Sonogashira coupling-cyclization reaction. How can I minimize this side reaction?

Homocoupling of terminal alkynes (Glaser coupling) is a common side reaction in Sonogashira couplings, particularly when a copper co-catalyst is used.[1]

Strategies to Minimize Homocoupling:

  • Copper-Free Conditions: Consider using a copper-free Sonogashira protocol. While this may require a more active palladium catalyst or different ligands, it completely eliminates the primary pathway for Glaser coupling.[1]

  • Minimize Copper Catalyst Concentration: If a copper co-catalyst is necessary, use the lowest effective concentration.

  • Slow Addition of Alkyne: Adding the alkyne slowly to the reaction mixture can help to keep its concentration low, thereby disfavoring the bimolecular homocoupling reaction.[1]

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to benzofuranones?

Several synthetic strategies exist for the preparation of benzofuranones. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Some common approaches include:

  • Palladium-catalyzed C-H activation/intramolecular C-O bond formation of phenylacetic acids.[10]

  • Acid-catalyzed cascade reactions of phenols with α-aryl-α-diazoacetates.[10]

  • Gold-catalyzed cycloisomerization of o-alkynyl phenols.[9]

  • Diels-Alder based cascade reactions of 3-hydroxy-2-pyrones with nitroalkenes.[7]

Q2: How do electron-donating or electron-withdrawing groups on the aromatic ring affect the synthesis?

The electronic nature of the substituents on the aromatic ring can significantly influence the reaction rate and yield.

  • Electron-donating groups generally increase the electron density of the aromatic ring, making it more nucleophilic and often facilitating electrophilic aromatic substitution-type cyclization reactions.[12]

  • Electron-withdrawing groups can deactivate the aromatic ring, potentially slowing down the cyclization step and leading to lower yields.[1]

Q3: What analytical techniques are best for monitoring the progress of my benzofuranone synthesis?

Real-time reaction monitoring is crucial for optimizing reaction conditions and understanding reaction kinetics.

  • Thin-Layer Chromatography (TLC): A simple and effective technique for qualitatively monitoring the consumption of starting materials and the formation of products.[4][13]

  • Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques provide more detailed information, allowing for the identification of intermediates and byproducts.

  • In situ Spectroscopy (FTIR, Raman, NMR): These advanced techniques allow for real-time, non-invasive monitoring of the reaction mixture, providing valuable kinetic and mechanistic data.[14][15]

Part 3: Experimental Protocols & Data

Detailed Protocol: Palladium-Catalyzed Synthesis of 2-Substituted Benzofurans

This protocol describes a general procedure for the synthesis of 2-substituted benzofurans via a palladium/copper-catalyzed Sonogashira coupling and cyclization of an o-iodophenol with a terminal alkyne.[1][4]

Materials:

  • o-Iodophenol (1.0 eq)

  • Terminal alkyne (1.1-1.5 eq)

  • Palladium catalyst (e.g., (PPh₃)PdCl₂, 1-5 mol%)[1]

  • Copper(I) iodide (CuI, 2-10 mol%)[1]

  • Phosphine ligand (e.g., PPh₃, 2-10 mol%)

  • Base (e.g., triethylamine or K₂CO₃, 2-3 eq)[1]

  • Anhydrous, degassed solvent (e.g., triethylamine, DMF, or toluene)[1][4]

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the o-iodophenol, palladium catalyst, copper(I) iodide, and phosphine ligand.[1]

  • Add the anhydrous, degassed solvent via syringe.

  • Add the base, followed by the terminal alkyne, to the reaction mixture.

  • Stir the reaction at the desired temperature (ranging from room temperature to 100 °C) and monitor its progress by TLC or GC-MS.[1]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure benzofuran derivative.[4][13]

Data Presentation: Optimization of Reaction Conditions

The following table summarizes the optimization of reaction conditions for a regioselective benzofuranone synthesis from a 3-hydroxy-2-pyrone and a nitroalkene.[7]

EntryReagentsTemperature (°C)Time (h)Yield (%)
1AlCl₃ (10 mol %)150215
2AlCl₃ (10 mol %)1502445
3AlCl₃ (10 mol %), TFA (20 mol %)150261
4AlCl₃ (10 mol %), TFA (20 mol %)1351665
5AlCl₃ (10 mol %), then TFA1502448
6AlCl₃ (10 mol %), TFA (20 mol %)1201671

Data adapted from Beaudry, C. M., et al. (2021). The Journal of Organic Chemistry.[7]

This data clearly demonstrates that the combination of a Lewis acid (AlCl₃) and a protic acid (TFA) at an optimized temperature of 120 °C significantly improves the yield of the desired benzofuranone.[7]

Part 4: Mechanistic Insights

Understanding the underlying reaction mechanism is crucial for rational troubleshooting and optimization.

Mechanism of Intramolecular Cyclization

The formation of the benzofuranone ring often proceeds via an intramolecular cyclization. For example, in the acid-catalyzed cyclization of an acetal, the reaction is initiated by protonation and elimination of methanol to form a reactive oxonium ion. The aromatic ring then acts as a nucleophile, attacking the oxonium ion to form the new C-C bond, followed by a second elimination of methanol to yield the benzofuran core.[8]

Intramolecular_Cyclization sub Substrate (Acetal) protonated Protonated Intermediate sub->protonated Protonation h_plus + H+ oxonium Oxonium Ion (Reactive Intermediate) protonated->oxonium Elimination elim1 - MeOH intermediate Cyclized Intermediate oxonium->intermediate Cyclization cyclization Intramolecular Nucleophilic Attack product Benzofuranone Product intermediate->product Elimination elim2 - MeOH

Caption: A simplified mechanism for acid-catalyzed intramolecular cyclization to form a benzofuranone.

Computational studies have shown that the energy barrier for the formation of intermediates can predict the regioselectivity of the cyclization.[16][17]

References

Technical Support Center: Optimization of Reaction Conditions for 6-Bromobenzofuran-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Bromobenzofuran-3(2H)-one. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and a thorough examination of the reaction mechanisms to empower you to overcome common challenges and optimize your synthetic strategy. Our approach is grounded in established chemical principles to ensure you can confidently navigate the synthesis of this important heterocyclic scaffold.

I. Reaction Overview and Core Principles

The synthesis of this compound is typically achieved through a two-step process starting from 1-(4-bromo-2-hydroxyphenyl)ethanone. The first step involves the selective bromination of the acetyl group to form the key intermediate, 2-bromo-1-(4-bromo-2-hydroxyphenyl)ethanone. This is followed by a base-mediated intramolecular cyclization, a type of Williamson ether synthesis, to yield the final product. Understanding the mechanisms of these two steps is critical for effective troubleshooting.

II. Experimental Protocols

Here, we provide detailed, step-by-step methodologies for the synthesis of this compound.

Step 1: Synthesis of 2-bromo-1-(4-bromo-2-hydroxyphenyl)ethanone

This procedure is adapted from established methods for the α-bromination of ketones.[1]

Materials:

  • 1-(4-bromo-2-hydroxyphenyl)ethanone

  • Chloroform (CHCl₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Bromine (Br₂)

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 1-(4-bromo-2-hydroxyphenyl)ethanone (1.0 eq) in chloroform in a round-bottom flask equipped with a stir bar.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution with stirring.

  • Slowly add bromine (1.05 eq) dropwise to the reaction mixture using a dropping funnel.

  • Stir the reaction at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with chloroform.

  • Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Step 2: Synthesis of this compound

This procedure is based on the principles of intramolecular Williamson ether synthesis.[2][3]

Materials:

  • 2-bromo-1-(4-bromo-2-hydroxyphenyl)ethanone

  • Anhydrous solvent (e.g., Acetone, Acetonitrile, or Tetrahydrofuran)

  • A suitable base (e.g., Potassium carbonate, Sodium hydride)

  • Round-bottom flask

  • Stir bar

  • Reflux condenser

  • Inert atmosphere setup (e.g., Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 2-bromo-1-(4-bromo-2-hydroxyphenyl)ethanone (1.0 eq) and the anhydrous solvent.

  • Add the base (1.1-1.5 eq) to the mixture.

  • Stir the reaction at room temperature or heat to reflux, monitoring the progress by TLC.

  • Upon completion, cool the reaction to room temperature and filter off any inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

III. Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

FAQs for Step 1: α-Bromination

Q1: My bromination reaction is slow or incomplete. What can I do?

A1:

  • Catalyst Activity: Ensure the sulfuric acid catalyst is fresh and added in an appropriate amount. Acid catalysis is crucial for promoting the formation of the enol intermediate, which is the reactive species in the bromination reaction.[4]

  • Reaction Temperature: While the reaction is typically run at room temperature, gentle heating (e.g., to 40-50 °C) can increase the reaction rate. However, be cautious as higher temperatures can lead to side reactions.

  • Purity of Starting Material: Impurities in the starting 1-(4-bromo-2-hydroxyphenyl)ethanone can inhibit the reaction. Ensure your starting material is pure.

Q2: I am observing the formation of multiple products, including bromination on the aromatic ring. How can I improve the selectivity?

A2:

  • Reaction Conditions: Ring bromination is a common side reaction. To favor α-bromination, ensure the reaction is carried out under acidic conditions, which promotes enol formation and subsequent reaction at the α-carbon.

  • Control of Stoichiometry: Use of a slight excess of bromine can lead to di-bromination or ring bromination. Use no more than 1.05 equivalents of bromine and add it slowly to the reaction mixture.

FAQs for Step 2: Intramolecular Cyclization

Q1: The cyclization reaction is not proceeding to completion, and I am recovering the starting material. What is the issue?

A1:

  • Base Strength and Stoichiometry: The base is critical for deprotonating the phenolic hydroxyl group to form the nucleophilic phenoxide.[2][3] If you are using a weak base like potassium carbonate, ensure it is finely powdered and used in sufficient excess (at least 1.5 equivalents). For a more robust reaction, a stronger base like sodium hydride can be used, but this requires strictly anhydrous conditions.

  • Solvent Choice: The solvent can influence the reaction rate. Aprotic polar solvents like DMF or acetonitrile are generally effective. Ensure your solvent is anhydrous, as water can quench the base and inhibit the reaction.[5]

  • Temperature: If the reaction is sluggish at room temperature, heating to reflux can provide the necessary activation energy for the intramolecular SN2 reaction.

Q2: I am getting a low yield of the desired this compound and observing the formation of byproducts. What are the likely side reactions?

A2:

  • Intermolecular Reactions: At high concentrations, an intermolecular Williamson ether synthesis can occur, leading to polymeric byproducts. Performing the reaction under high dilution can favor the desired intramolecular cyclization.[5]

  • Elimination Reactions: Although less common in this specific system, the base can potentially induce elimination of HBr from the α-bromo ketone, leading to an α,β-unsaturated ketone. Using a non-nucleophilic, sterically hindered base might mitigate this, but for this intramolecular reaction, it is less of a concern.

  • Degradation: Benzofuranones can be sensitive to strongly basic conditions and prolonged heating. Monitor the reaction closely and work it up as soon as it is complete to avoid degradation of the product.

IV. Mechanistic Insights

A deep understanding of the reaction mechanisms is essential for effective troubleshooting and optimization.

Mechanism of α-Bromination

The acid-catalyzed α-bromination of a ketone proceeds through a keto-enol tautomerism mechanism.

G cluster_0 Keto-Enol Tautomerism cluster_1 Bromination Ketone Ketone Protonated_Ketone Protonated Ketone Ketone->Protonated_Ketone H+ Enol Enol Protonated_Ketone->Enol -H+ Brominated_Ketone α-Bromo Ketone Enol->Brominated_Ketone Br2

Caption: Acid-catalyzed α-bromination of a ketone.

  • Protonation of the Carbonyl: The carbonyl oxygen is protonated by the acid catalyst, making the α-protons more acidic.

  • Enol Formation: A base (in this case, likely the conjugate base of the acid or the solvent) removes an α-proton, leading to the formation of the enol tautomer.

  • Nucleophilic Attack: The electron-rich double bond of the enol acts as a nucleophile and attacks a molecule of bromine.

  • Deprotonation: The resulting intermediate is deprotonated to regenerate the carbonyl group, yielding the α-bromo ketone.

Mechanism of Intramolecular Cyclization

The base-mediated cyclization is an intramolecular SN2 reaction, a variant of the Williamson ether synthesis.

G Start 2-bromo-1-(4-bromo-2-hydroxyphenyl)ethanone Phenoxide Phenoxide Intermediate Start->Phenoxide Base (e.g., K2CO3) Cyclization Intramolecular SN2 Attack Phenoxide->Cyclization Product This compound Cyclization->Product

Caption: Base-mediated intramolecular cyclization.

  • Deprotonation: The base removes the acidic proton from the phenolic hydroxyl group, forming a nucleophilic phenoxide ion.[2][3]

  • Intramolecular SN2 Attack: The newly formed phenoxide attacks the electrophilic carbon bearing the bromine atom, displacing the bromide ion in an intramolecular SN2 fashion.[2]

  • Ring Closure: This results in the formation of the five-membered furanone ring, yielding this compound.

V. Data Interpretation and Characterization

Proper characterization of the starting materials, intermediates, and the final product is crucial for confirming the success of your synthesis.

Compound Molecular Formula Molecular Weight Expected ¹H NMR Signals (in CDCl₃, δ ppm) Expected IR (cm⁻¹) Absorption
1-(4-bromo-2-hydroxyphenyl)ethanoneC₈H₇BrO₂215.04Aromatic protons (3H), Hydroxyl proton (1H, broad), Methyl protons (3H, singlet)~3300 (O-H), ~1680 (C=O)
2-bromo-1-(4-bromo-2-hydroxyphenyl)ethanoneC₈H₆Br₂O₂293.94Aromatic protons (3H), Hydroxyl proton (1H, broad), Methylene protons (2H, singlet)~3300 (O-H), ~1680 (C=O)
This compoundC₈H₅BrO₂213.03Aromatic protons (3H), Methylene protons (2H, singlet)~1710 (C=O, ketone in 5-membered ring)

Note: The exact chemical shifts and coupling constants will depend on the solvent and the specific instrument used. The above are general expected values based on analogous structures.[6][7]

VI. References

  • 2-Bromo-1-(4-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, E65(12), o2837. --INVALID-LINK--

  • Alkylation of phenol: a mechanistic view. The Journal of Physical Chemistry A, 112(47), 12345-12354. --INVALID-LINK--

  • Alkylation of Phenol: A Mechanistic View. ResearchGate. --INVALID-LINK--

  • Synthesis and Structural Characterization of 2-Benzylidenebenzofuran-3-(2H)-Ones. Molecular Crystals and Liquid Crystals, 577(1), 83-92. --INVALID-LINK--

  • One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. Molecules, 24(12), 2187. --INVALID-LINK--

  • What Is the Mechanism of Phenol Alkylation?. Exporter China. --INVALID-LINK--

  • The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. EAS Journal of Pharmacy and Pharmacology, 5(5), 140-160. --INVALID-LINK--

  • troubleshooting low yield in Williamson ether synthesis of crown ethers. Benchchem. --INVALID-LINK--

  • Williamson ether synthesis trouble, 2.0. Reddit. --INVALID-LINK--

  • Phenolates- O-alkylation and C-alkylation. PharmaXChange.info. --INVALID-LINK--

  • The Williamson Ether Synthesis. Master Organic Chemistry. --INVALID-LINK--

  • 2-bromo-1-(4-hydroxyphenyl)ethanone. Simson Pharma Limited. --INVALID-LINK--

  • Williamson Ether Synthesis. Organic Chemistry Tutor. --INVALID-LINK--

  • Process for preparing benzofuran derivatives. Google Patents. --INVALID-LINK--

  • Benzofuran Derivatives from Cortex Mori Radicis and Their Cholinesterase-Inhibitory Activity. Molecules, 29(2), 299. --INVALID-LINK--

  • Synthesis of Benzofuran-3(2H)-ones. Organic Chemistry Portal. --INVALID-LINK--

  • Williamson Ether Synthesis. Chemistry Steps. --INVALID-LINK--

  • 2-Bromo-1-(4-hydroxyphenyl)ethanone. BLDpharm. --INVALID-LINK--

  • Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. The Journal of Organic Chemistry, 87(22), 15155-15160. --INVALID-LINK--

  • 2-Bromo-1-(4-hydroxyphenyl)ethanone. ResearchGate. --INVALID-LINK--

  • 6-Aminobenzofuran-3(2H)-one. PubChem. --INVALID-LINK--

  • 1-(4-Bromo-2-hydroxyphenyl)ethanone. BLDpharm. --INVALID-LINK--

  • Synthesis of benzofuran-3(2H)-ones containing alternative substitution patterns. ResearchGate. --INVALID-LINK--

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega, 9(1), 1-31. --INVALID-LINK--

  • Regioselective Synthesis of Benzofuranones and Benzofurans. Journal of Organic Chemistry, 86(9), 6931-6936. --INVALID-LINK--

  • Separation, purification and identification of the components of a mixture. The Royal Society of Chemistry. --INVALID-LINK--

  • Column chromatography. Current Protocols in Nucleic Acid Chemistry, Appendix 3, Appendix 3E. --INVALID-LINK--

  • Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H). ResearchGate. --INVALID-LINK--

  • 1.14: Column Chromatography. Biology LibreTexts. --INVALID-LINK--

  • 1-(4-BROMO-2-HYDROXYPHENYL)ETHANONE. Crescent Chemical Company. --INVALID-LINK--

  • 1-(4-Bromo-2-hydroxyphenyl)ethanone. Sigma-Aldrich. --INVALID-LINK--

  • Gas chromatography/mass spectrometry comprehensive analysis of organophosphorus, brominated flame retardants, by-products and formulation intermediates in water. Journal of Chromatography A, 1241, 75-84. --INVALID-LINK--

  • Purification of alkyl Bpin/other alkyl boronic esters. Reddit. --INVALID-LINK--

References

preventing byproduct formation in the synthesis of brominated heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Synthesis of Brominated Heterocycles. This guide is designed for researchers, scientists, and professionals in drug development to navigate and troubleshoot the common challenges associated with the bromination of heterocyclic compounds. Our goal is to provide you with the technical insights and practical solutions needed to minimize byproduct formation and optimize your synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in heterocyclic bromination?

A1: The most prevalent byproducts include polybrominated species (dibromo-, tribromo-, etc.), unwanted constitutional isomers, and products of side-chain bromination. For activated heterocycles like pyrroles and indoles, polymerization and the formation of complex mixtures can also occur under harsh reaction conditions.[1][2][3]

Q2: How do I prevent over-bromination of my heterocycle?

A2: To prevent the formation of polybrominated byproducts, carefully control the stoichiometry of your brominating agent, typically using 1.0 to 1.1 equivalents for monobromination.[4] Running the reaction at a lower temperature (e.g., 0 °C or -78 °C) can significantly improve selectivity.[2][4] Additionally, consider using a milder brominating agent, such as N-Bromosuccinimide (NBS) instead of molecular bromine (Br₂).[2]

Q3: My bromination reaction is not regioselective. How can I control which position is brominated?

A3: Regioselectivity is influenced by the electronic properties of the heterocycle, the steric environment, and the reaction conditions. For electron-rich heterocycles, substitution typically occurs at the most electron-rich position.[3] To alter the inherent selectivity, you can employ directing groups, use sterically bulky brominating agents, or modify the solvent.[4] In some cases, a change in the brominating agent or the use of a catalyst can provide the desired isomer.[5][6]

Q4: I am observing bromination on the side chain of my heterocycle instead of the ring. What causes this and how can I avoid it?

A4: Side-chain bromination, particularly at benzylic or allylic positions, is often indicative of a radical reaction mechanism.[7][8] This is commonly observed when using NBS with a radical initiator (like AIBN or benzoyl peroxide) or under UV irradiation in non-polar solvents like carbon tetrachloride.[7][8] To favor electrophilic aromatic bromination on the ring, conduct the reaction in the dark, in a polar aprotic solvent like DMF or THF, and avoid radical initiators.[9]

Q5: Is molecular bromine (Br₂) a good choice for my bromination reaction?

A5: While elemental bromine is a powerful brominating agent, its high reactivity can lead to a lack of selectivity and the formation of multiple byproducts, especially with activated heterocycles.[3][10] It is also hazardous to handle due to its toxicity and corrosiveness. Milder and more selective reagents like N-bromosuccinimide (NBS) or tetrabutylammonium tribromide (TBABr₃) are often preferred for controlled brominations.[2][6]

Troubleshooting Guide

This guide provides in-depth solutions to common problems encountered during the synthesis of brominated heterocycles.

Issue 1: Over-bromination (Formation of Polybrominated Byproducts)

Over-bromination is a frequent challenge, particularly with electron-rich heterocycles such as pyrroles, indoles, and activated pyridines, which are prone to multiple substitutions.[2][3]

Causality: The formation of polybrominated byproducts occurs when the monobrominated product is sufficiently activated to react further with the brominating agent present in the reaction mixture. This is often exacerbated by highly reactive brominating agents, elevated temperatures, and prolonged reaction times.

Preventative Measures & Solutions:

  • Stoichiometric Control: Carefully control the amount of the brominating agent. For monobromination, use a stoichiometry of 1.0 to 1.1 equivalents. Slow, portion-wise addition of the brominating agent can help maintain a low concentration and reduce the likelihood of further reaction.[2]

  • Lower Reaction Temperature: Decreasing the reaction temperature significantly enhances selectivity by reducing the overall reaction rate, allowing the desired monobromination to proceed to completion before significant polybromination occurs.[2][4] Temperatures of 0 °C, -20 °C, or even -78 °C are commonly employed.[2]

  • Choice of Brominating Agent: Select a milder brominating agent. For highly activated systems, Br₂ can be too reactive. NBS is a good alternative, and for even greater control, consider using tetrabutylammonium tribromide (TBABr₃), which is a stable solid that delivers bromine in a more controlled manner.[2][6]

Data Presentation: Comparison of Common Brominating Agents

Brominating AgentFormulaReactivitySelectivityHandling Considerations
Molecular BromineBr₂Very HighLowHighly corrosive and toxic, fumes.
N-BromosuccinimideC₄H₄BrNO₂HighModerate to HighSolid, easier to handle than Br₂.[9]
Tetrabutylammonium Tribromide(C₄H₉)₄NBr₃ModerateHighStable, crystalline solid, mild source of bromine.[2]
1,3-Dibromo-5,5-dimethylhydantoinC₅H₆Br₂N₂O₂HighModerateSolid, efficient source of electrophilic bromine.
Issue 2: Lack of Regioselectivity (Formation of Isomeric Byproducts)

Achieving the desired regioselectivity is crucial for the utility of the brominated heterocycle. The formation of multiple isomers complicates purification and reduces the yield of the target molecule.

Causality: The position of bromination is governed by the electronic and steric effects of the substituents on the heterocyclic ring. Electrophilic attack generally occurs at the most nucleophilic position.[11] However, if multiple positions have similar reactivity, a mixture of isomers can be formed.

Preventative Measures & Solutions:

  • Solvent Effects: The choice of solvent can influence regioselectivity. For instance, using DMF as a solvent for NBS bromination can lead to high para-selectivity in some aromatic systems.[9] Acetic acid can also be used to tune the selectivity of bromination with NBS.[12]

  • Use of Catalysts and Additives: Zeolites and silica gel have been shown to promote regioselective bromination, often favoring the para-isomer.[11] Lewis acids can also be employed to modulate the reactivity of the substrate and the brominating agent.

  • Protecting Groups: The introduction of a protecting group can block a reactive site or alter the electronic nature of the heterocycle to direct bromination to a different position.

  • Directed Ortho-Metalation: For certain heterocycles, directed ortho-metalation followed by quenching with a bromine source can provide excellent regioselectivity that is not achievable through direct electrophilic bromination.

Visualization: Troubleshooting Workflow for Regioselectivity

start Isomeric Mixture Observed temp Lower Reaction Temperature start->temp solvent Change Solvent System (e.g., DMF, AcOH) start->solvent reagent Use a More Sterically Hindered Brominating Agent start->reagent catalyst Introduce a Catalyst (e.g., Zeolite, Lewis Acid) temp->catalyst solvent->catalyst reagent->catalyst protect Employ a Protecting Group Strategy catalyst->protect metalation Consider Directed Ortho-Metalation protect->metalation end Desired Regioisomer Obtained metalation->end

Caption: Decision-making workflow for improving regioselectivity.

Issue 3: Side-Chain Bromination vs. Ring Bromination

For heterocycles bearing alkyl substituents, a common side reaction is the bromination of the side chain instead of the aromatic ring.

Causality: This issue arises from a competition between two different reaction mechanisms: electrophilic aromatic substitution on the ring and free-radical substitution on the side chain.[7] Conditions that favor radical formation (UV light, radical initiators, non-polar solvents) will promote side-chain bromination, especially with NBS.[7][8]

Preventative Measures & Solutions:

  • Control of Reaction Mechanism: To favor ring bromination, use conditions that promote an electrophilic pathway. This includes:

    • Exclusion of Light: Perform the reaction in the dark to prevent photochemical radical initiation.

    • Avoidance of Radical Initiators: Do not use radical initiators like AIBN or benzoyl peroxide.[7]

    • Choice of Solvent: Use polar aprotic solvents such as DMF, THF, or acetonitrile. The presence of water can sometimes accelerate ring bromination with NBS.[7]

  • Choice of Brominating Agent: While NBS is often used for radical brominations, it can also act as an electrophilic brominating agent under the right conditions.[9] If side-chain bromination persists, switching to a different electrophilic bromine source like TBABr₃ may be beneficial.[6]

Visualization: Competing Bromination Pathways

Substrate Alkyl-Substituted Heterocycle + NBS Radical Radical Conditions (UV light, AIBN, CCl₄) Substrate->Radical favors Electrophilic Electrophilic Conditions (Dark, Polar Solvent) Substrate->Electrophilic favors SideChain Side-Chain Bromination Radical->SideChain Ring Ring Bromination Electrophilic->Ring

Caption: Influence of reaction conditions on bromination pathways.

Experimental Protocols

Protocol 1: Selective Monobromination of an Activated Pyrrole Derivative

This protocol is designed to minimize the formation of polybrominated byproducts when working with electron-rich pyrroles.[2]

  • Preparation: Dissolve the pyrrole derivative (1.0 mmol) in anhydrous tetrahydrofuran (THF, 10 mL) in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: In a separate flask, dissolve N-bromosuccinimide (NBS) (1.05 mmol, 1.05 eq) in anhydrous THF (5 mL). Add the NBS solution dropwise to the cooled pyrrole solution over 30 minutes.

  • Reaction: Allow the reaction mixture to stir at -78 °C for 1 hour, then let it warm slowly to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. After filtering, concentrate the solution under reduced pressure. Purify the residue by flash column chromatography on silica gel.

Protocol 2: Regioselective Bromination of a Pyridine Derivative

This protocol focuses on achieving regioselectivity in the bromination of a less activated pyridine ring.

  • Preparation: To a solution of the pyridine derivative (1.0 mmol) in glacial acetic acid (10 mL), add the brominating agent (e.g., Br₂ or NBS, 1.1 mmol) dropwise at room temperature with vigorous stirring.

  • Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-8 hours, monitoring the reaction by TLC or GC-MS.

  • Work-up: Cool the reaction mixture to room temperature and pour it into ice water. Neutralize the solution carefully with a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

References

Technical Support Center: Purification of 6-Bromobenzofuran-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 6-Bromobenzofuran-3(2H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important synthetic intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) based on established chemical principles and extensive laboratory experience.

Introduction: The Challenge of Purity

This compound is a key building block in the synthesis of various biologically active molecules. Its purity is paramount for the success of subsequent synthetic steps and the integrity of final compounds. However, its purification is often hampered by the presence of closely-related impurities and the inherent reactivity of the benzofuranone core. This guide will equip you with the knowledge to anticipate and overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: My purified this compound is a brownish oil, but I expected a solid. What could be the issue?

A1: While some sources describe related benzofuranones as solids, residual solvent or the presence of impurities can result in an oily product. It is also possible that even in high purity, the compound exists as a low-melting solid or a viscous oil at room temperature. First, ensure all solvent has been removed under high vacuum. If the product remains an oil, it is crucial to analyze its purity by techniques such as ¹H NMR, ¹³C NMR, and LC-MS to identify any contaminants. Oiling out during recrystallization is also a common issue; refer to the troubleshooting section on recrystallization for guidance.

Q2: I'm observing a new spot on my TLC plate after letting the purified compound sit in deuterated chloroform (CDCl₃) for NMR analysis. What is happening?

A2: Deuterated chloroform can be slightly acidic, which can lead to the degradation of acid-sensitive compounds like this compound over time. The appearance of a new spot suggests potential decomposition. To mitigate this, you can pass the CDCl₃ through a small plug of basic alumina before use to neutralize any acid. It is also advisable to acquire NMR spectra promptly after dissolving the sample.

Q3: My mass spectrometry results show a peak corresponding to the debrominated analog of my compound. How can I avoid this?

A3: The presence of the debrominated species is a common issue when working with brominated aromatic compounds. This can occur during the synthesis or, more commonly, during purification, especially if using certain purification techniques. For instance, catalytic hydrogenation is a known method for reductive dehalogenation[1]. Care should be taken to avoid conditions that favor this side reaction. See the troubleshooting guide for column chromatography for specific advice on preventing dehalogenation.

Troubleshooting Guides

I. Column Chromatography

Column chromatography is a primary method for purifying this compound. However, several challenges can arise.

Problem 1: The compound appears to be decomposing on the silica gel column.

  • Causality: Standard silica gel is slightly acidic due to the presence of silanol groups (Si-OH) on its surface. These acidic sites can catalyze the degradation of acid-sensitive compounds. The benzofuranone ring system can be susceptible to acid-catalyzed ring-opening or polymerization, leading to a complex mixture of byproducts and a significant loss of the desired product.[2]

  • Troubleshooting Steps:

    • Deactivate the Silica Gel: Before packing the column, prepare a slurry of silica gel in your chosen eluent system containing 1-2% triethylamine (TEA) or pyridine.[3] This will neutralize the acidic sites on the silica surface. After packing, flush the column with the eluent (without the amine additive) until the eluate is neutral.

    • Use an Alternative Stationary Phase: If deactivation is insufficient, consider using a less acidic stationary phase like neutral alumina.[4] Note that the elution profile will differ from silica, so you will need to re-optimize your solvent system using TLC with alumina plates.

    • Work Quickly: Minimize the time the compound spends on the column by using flash chromatography with a slightly more polar solvent system than what might be used for a slow, gravity-fed column.

Problem 2: Co-elution of a closely-related impurity.

  • Causality: A common impurity is the starting material, 4-bromophenol, or an isomer formed during the synthesis, such as 4-Bromobenzofuran-3(2H)-one. These compounds can have similar polarities to the desired product, making separation difficult.

  • Troubleshooting Steps:

    • Optimize the Solvent System: A single solvent system may not provide adequate separation. A shallow gradient elution can be effective. Start with a non-polar solvent like hexane and gradually increase the proportion of a more polar solvent like ethyl acetate.

    • Consider a Different Solvent System: If hexane/ethyl acetate is not effective, explore other solvent systems. Dichloromethane/hexane or toluene/ethyl acetate can sometimes offer different selectivity.

    • High-Performance Liquid Chromatography (HPLC): For very challenging separations, preparative HPLC may be necessary. Both normal-phase and reverse-phase HPLC can be explored to achieve baseline separation.[5]

Problem 3: Loss of the bromine substituent (dehalogenation).

  • Causality: While less common on silica gel alone, dehalogenation can occur if the crude product is contaminated with residual reducing agents from the synthesis or if exposed to certain conditions.[1] The C-Br bond is weaker than C-Cl or C-F bonds and can be susceptible to cleavage.[6]

  • Troubleshooting Steps:

    • Ensure Complete Quenching of the Reaction: Before work-up, ensure that any reducing agents used in the synthesis are fully quenched.

    • Avoid Certain Metals: Be mindful of any metallic spatulas or frits in your chromatography setup, although this is a less common cause.

    • Analyze Fractions Carefully: If you suspect dehalogenation, analyze your fractions by mass spectrometry to identify the fractions containing the debrominated impurity. It is often challenging to separate dehalogenation impurities chromatographically.[7]

II. Recrystallization

Recrystallization is a powerful technique for obtaining highly pure crystalline material.

Problem 1: The compound "oils out" instead of forming crystals.

  • Causality: "Oiling out" occurs when the solute is insoluble in the hot solvent at a temperature above its melting point. Upon cooling, the compound separates as a liquid phase before it has a chance to form a crystalline lattice. This is common with compounds that have relatively low melting points or when the cooling is too rapid.

  • Troubleshooting Steps:

    • Solvent Selection: The choice of solvent is critical. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold. For this compound, consider solvents like ethanol, isopropanol, or a mixed solvent system such as ethyl acetate/hexane or toluene/hexane.[8]

    • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator. Slow cooling encourages the formation of well-defined crystals.

    • Scratching the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The imperfections on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small amount of pure crystalline material, add a seed crystal to the cooled, saturated solution to induce crystallization.

Problem 2: Low recovery of the purified product.

  • Causality: This can be due to using too much solvent, causing the compound to remain in the mother liquor even after cooling. It can also result from premature crystallization during hot filtration.

  • Troubleshooting Steps:

    • Minimize Solvent Usage: Use the minimum amount of hot solvent required to fully dissolve the crude product.

    • Preheat the Filtration Apparatus: When performing a hot filtration to remove insoluble impurities, preheat the funnel and receiving flask to prevent the product from crystallizing prematurely.

    • Concentrate the Mother Liquor: After collecting the first crop of crystals, you can often recover more product by concentrating the mother liquor and allowing it to cool again for a second crop. Be aware that the second crop may be less pure than the first.

Experimental Protocols

Protocol 1: Column Chromatography with Deactivated Silica Gel
  • Prepare the Slurry: In a beaker, add silica gel to your chosen eluent (e.g., 95:5 hexane:ethyl acetate) containing 1% triethylamine. Stir to create a uniform slurry.

  • Pack the Column: Pour the slurry into the chromatography column and allow the silica to settle, ensuring an evenly packed bed.

  • Equilibrate the Column: Run 2-3 column volumes of the eluent (without triethylamine) through the column to remove the excess base.

  • Load the Sample: Dissolve your crude this compound in a minimal amount of dichloromethane or the eluent and load it onto the top of the silica bed.

  • Elute and Collect Fractions: Begin elution with your solvent system, collecting fractions and monitoring them by TLC.

  • Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 2: Recrystallization from a Mixed Solvent System (Ethyl Acetate/Hexane)
  • Dissolve the Crude Product: In a flask, dissolve the crude this compound in a minimal amount of hot ethyl acetate.

  • Add the Anti-Solvent: While the solution is still hot, slowly add hexane (the anti-solvent) until you observe persistent cloudiness.

  • Re-dissolve: Add a few drops of hot ethyl acetate to just re-dissolve the precipitate, resulting in a saturated solution.

  • Cool Slowly: Remove the flask from the heat source and allow it to cool slowly to room temperature.

  • Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Isolate the Crystals: Once crystallization is complete, cool the flask in an ice bath for 30 minutes and then collect the crystals by vacuum filtration.

  • Wash and Dry: Wash the crystals with a small amount of cold hexane and dry them under vacuum.

Visualizations

Synthesis and Potential Byproducts

The synthesis of this compound often proceeds via an intramolecular Friedel-Crafts acylation of a corresponding phenoxyacetyl chloride.[9] Understanding the potential side reactions is key to anticipating impurities.

G cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Main Reaction cluster_impurities Potential Impurities 4-Bromophenol 4-Bromophenol Phenoxyacetyl_chloride Phenoxyacetyl_chloride 4-Bromophenol->Phenoxyacetyl_chloride Acylation Unreacted_SM Unreacted Starting Material 4-Bromophenol->Unreacted_SM Chloroacetyl_chloride Chloroacetyl_chloride Chloroacetyl_chloride->Phenoxyacetyl_chloride This compound This compound Phenoxyacetyl_chloride->this compound Intramolecular Friedel-Crafts Isomer 4-Bromobenzofuran-3(2H)-one (Isomer) Phenoxyacetyl_chloride->Isomer Alternative Cyclization Polymer Polymeric Byproducts This compound->Polymer Acid-catalyzed Decomposition Debrominated Benzofuran-3(2H)-one (Debrominated) This compound->Debrominated Reductive Dehalogenation G Crude_Product Crude this compound Column_Chromatography Column Chromatography (Deactivated Silica or Alumina) Crude_Product->Column_Chromatography TLC_Analysis TLC Analysis of Fractions Column_Chromatography->TLC_Analysis Combine_Fractions Combine Pure Fractions TLC_Analysis->Combine_Fractions Solvent_Removal Solvent Removal Combine_Fractions->Solvent_Removal Recrystallization Recrystallization (e.g., EtOH or EtOAc/Hexane) Solvent_Removal->Recrystallization Final_Product Pure this compound Recrystallization->Final_Product Purity_Analysis Purity Analysis (NMR, LC-MS, etc.) Final_Product->Purity_Analysis

References

Technical Support Center: Identifying Impurities in 6-Bromobenzofuran-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 6-Bromobenzofuran-3(2H)-one. This guide is designed for researchers, scientists, and drug development professionals to effectively identify and troubleshoot the presence of impurities in your samples. Adhering to the principles of scientific integrity, this document provides in-depth technical guidance, field-proven insights, and robust analytical protocols to ensure the quality and purity of your compound.

Introduction to Impurity Profiling of this compound

This compound is a key heterocyclic building block in medicinal chemistry and materials science. The purity of this compound is critical for the safety, efficacy, and reproducibility of downstream applications. Impurities can arise from various stages, including synthesis, purification, and storage, and are broadly categorized as process-related impurities, degradation products, and contaminants.[1] A thorough understanding of the potential impurities is the first step toward developing robust analytical methods for their control.

This guide will walk you through the likely impurities based on a common synthetic pathway, provide detailed analytical procedures for their detection and identification, and offer troubleshooting solutions for challenges you may encounter during your analysis.

Understanding the Origin of Impurities: A Synthetic Perspective

A prevalent method for synthesizing this compound involves a two-step process starting from 4-bromophenol. Understanding this pathway is fundamental to predicting potential process-related impurities.

Step 1: Williamson Ether Synthesis 4-Bromophenol is reacted with a haloacetic acid (e.g., chloroacetic acid) in the presence of a base to form 4-bromophenoxyacetic acid.

Step 2: Intramolecular Friedel-Crafts Acylation The intermediate, 4-bromophenoxyacetic acid, undergoes an acid-catalyzed intramolecular cyclization to yield the final product, this compound.[2] Strong acids like polyphosphoric acid (PPA) or Lewis acids such as aluminum chloride (AlCl₃) are often employed as catalysts.[2][3][4]

graph "Synthetic_Pathway" { layout=dot; rankdir="LR"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

}

Figure 1: Common synthetic pathway for this compound.

Based on this synthesis, we can anticipate the following potential process-related impurities:

Impurity Name Structure Origin
Impurity A: 4-Bromophenol
alt text
Unreacted starting material from Step 1.
Impurity B: 4-Bromophenoxyacetic acid
alt text
Unreacted intermediate from Step 2.
Impurity C: 4-Bromobenzofuran-3(2H)-one
alt text
Regioisomeric byproduct of the Friedel-Crafts cyclization.
Impurity D: Dibromo-benzofuran-3(2H)-oneStructure varies based on bromination positionOver-bromination side reaction if brominating agents are present or formed.

Analytical Methodologies for Impurity Profiling

A multi-technique approach is often necessary for comprehensive impurity profiling. High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse for separation and quantification, while Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for structural elucidation.[5][6]

High-Performance Liquid Chromatography (HPLC-UV)

A stability-indicating HPLC method is crucial for separating the main component from all potential impurities and degradation products.[7][8]

Recommended Starting HPLC Method:

Parameter Condition Rationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides good retention and separation for moderately polar compounds like benzofuranones.[9]
Mobile Phase A 0.1% Phosphoric acid in WaterAcidified mobile phase improves peak shape for acidic and neutral compounds.
Mobile Phase B AcetonitrileA common organic modifier providing good elution strength.
Gradient 30-95% B over 20 min, hold at 95% B for 5 min, return to 30% B and equilibrate for 5 min.A gradient elution is necessary to separate compounds with a range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CProvides reproducible retention times.
Detection UV at 230 nm and 280 nmBenzofuranone systems typically have strong UV absorbance at these wavelengths.[9]
Injection Volume 10 µLA typical injection volume for analytical HPLC.
graph "HPLC_Workflow" { layout=dot; rankdir="LR"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

}

Figure 2: General workflow for HPLC analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS)

For the identification of unknown peaks, coupling the HPLC to a mass spectrometer is essential. LC-MS provides molecular weight information, which is a critical piece of the puzzle in structure elucidation.[5]

MS Parameters (Electrospray Ionization - ESI):

Parameter Setting
Ionization Mode Positive and Negative
Capillary Voltage 3.5 kV (Positive), -3.0 kV (Negative)
Drying Gas Flow 10 L/min
Drying Gas Temperature 350 °C
Nebulizer Pressure 45 psi
Scan Range m/z 100 - 1000
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information, allowing for the unambiguous identification of impurities. ¹H and ¹³C NMR are standard experiments.

Expected ¹H NMR Signals for this compound:

  • Aromatic protons will appear as multiplets in the aromatic region (δ 7.0-8.0 ppm).

  • The methylene protons (-CH₂-) of the furanone ring will appear as a singlet around δ 4.5-5.0 ppm.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the analysis of this compound.

Q1: I see an unexpected peak in my HPLC chromatogram. How do I identify it?

A1:

  • Check for Carryover: Inject a blank (mobile phase) to ensure the peak is not from a previous injection.

  • Verify Retention Time: Compare the retention time to those of known potential impurities (starting materials, intermediates).

  • LC-MS Analysis: If the peak does not correspond to a known standard, perform an LC-MS analysis to determine its molecular weight. This will provide a molecular formula to help deduce the structure.

  • Forced Degradation Studies: The peak may be a degradation product. Performing forced degradation studies (see Section 5) can help confirm this.[10]

  • Isolation and NMR: For definitive identification, the impurity may need to be isolated using preparative HPLC, followed by NMR analysis.

Q2: My peak shapes are poor (tailing or fronting). What can I do?

A2:

Problem Potential Cause Solution
Tailing Peaks Secondary interactions with column silanols.Acidify the mobile phase (e.g., 0.1% formic or phosphoric acid).
Column overload.Reduce the sample concentration.
Column degradation.Replace the column.
Fronting Peaks Sample solvent stronger than mobile phase.Dissolve the sample in the initial mobile phase composition.
Column overload.Reduce the sample concentration.

Q3: I suspect the presence of the regioisomer, 4-Bromobenzofuran-3(2H)-one. How can I confirm this?

A3: The regioisomer will have the same molecular weight as the main compound, so MS alone will not differentiate them.

  • HPLC Separation: The two isomers should have different retention times on a C18 column due to differences in polarity. Spiking your sample with a synthesized standard of the 4-bromo isomer can confirm its presence.

  • NMR Spectroscopy: The aromatic region of the ¹H NMR spectrum will be different for the two isomers due to the different substitution patterns on the benzene ring.

Q4: My sample is degrading during analysis. What are the likely degradation products?

A4: Benzofuranones can be susceptible to hydrolysis, especially under basic conditions, which would lead to the ring-opening of the lactone to form the corresponding carboxylic acid. They may also be sensitive to oxidation and photolytic degradation.[11] Performing forced degradation studies is the most reliable way to identify potential degradation products.

Protocol for Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method.[1][10][12]

General Procedure: Prepare solutions of this compound (e.g., 1 mg/mL in a suitable solvent like acetonitrile/water) and subject them to the following stress conditions:

Stress Condition Reagent/Condition Duration
Acidic Hydrolysis 0.1 M HCl24 hours at 60 °C
Basic Hydrolysis 0.1 M NaOH2 hours at room temperature (monitor closely)
Oxidative Degradation 3% H₂O₂24 hours at room temperature
Thermal Degradation 80 °C (in oven)48 hours (solid and solution)
Photolytic Degradation Expose to UV light (254 nm) and visible light24 hours (solid and solution)

Analyze the stressed samples by the developed HPLC method and compare the chromatograms to that of an unstressed sample to identify degradation products.

graph "Forced_Degradation_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

}

Figure 3: Workflow for forced degradation studies.

By following the guidance in this document, you will be well-equipped to identify and manage impurities in your this compound samples, ensuring the quality and integrity of your research and development activities.

References

Technical Support Center: Catalyst Deactivation in the Synthesis of 6-Bromobenzofuran-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding a critical challenge in the synthesis of 6-Bromobenzofuran-3(2H)-one: catalyst deactivation. As a key intermediate in pharmaceutical development, ensuring an efficient and reproducible synthesis is paramount. Catalyst stability is central to this goal. This document is designed to help you diagnose, mitigate, and resolve issues related to catalyst performance, ensuring the robustness of your synthetic route.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries researchers face when catalyst performance declines.

Q1: My reaction yield has dropped significantly after a few catalytic cycles. What is the most likely cause?

A gradual or sudden drop in yield is the primary indicator of catalyst deactivation. The causes can be broadly categorized into four mechanisms: poisoning, fouling (coking), thermal degradation (sintering), or leaching of the active metal.[1][2][3] The nature of the activity loss can provide initial clues. A sharp, immediate drop often points to poisoning, whereas a more gradual decline may suggest fouling or sintering.

Q2: I've noticed my heterogeneous catalyst (e.g., Pd/C) has changed color and is harder to filter. What does this signify?

This often points to fouling , where the catalyst's surface and pores become blocked by carbonaceous deposits or high-molecular-weight byproducts.[4] This physical coating, often called "coke," can encapsulate the active sites and impede reactant access, leading to decreased activity. The change in physical properties, such as clumping, is due to the binding nature of these deposits.

Q3: How can I quickly differentiate between catalyst poisoning and thermal sintering?

Poisoning is a chemical process where impurities bind to active sites.[5] It can occur even at low temperatures and is dependent on the purity of your reactants and solvents. Sintering , on the other hand, is a thermal process where high temperatures cause catalyst particles to agglomerate, reducing the active surface area.[4] If you are running the reaction at elevated temperatures (e.g., >100-120°C for many supported catalysts) and see a gradual decline in activity over time, sintering is a strong possibility. If the deactivation occurs rapidly at moderate temperatures, especially with new batches of reagents, poisoning should be your primary suspect.

Q4: Can a deactivated catalyst be regenerated and reused?

Yes, in many cases, catalysts can be regenerated, which is economically and environmentally beneficial.[2] The appropriate method depends on the deactivation mechanism. Fouling by carbonaceous deposits can often be reversed by controlled oxidation (calcination) to burn off the coke.[4] Some types of poisoning can be reversed by chemical washing.[6] However, deactivation by sintering is largely irreversible as it involves a structural change in the catalyst.[4]

Comprehensive Troubleshooting Guides

This section provides a systematic approach to identifying and resolving the root cause of catalyst deactivation.

Table 1: Summary of Catalyst Deactivation Mechanisms
Deactivation MechanismNatureCommon SymptomsProbable Causes in this compound SynthesisKey Diagnostic Techniques
Poisoning ChemicalRapid, often severe, loss of activity.[2]Impurities in starting materials (e.g., sulfur in reagents, nitrogen-containing heterocycles), strongly coordinating intermediates or products.[3]XPS, Elemental Analysis (EDX)
Fouling (Coking) MechanicalGradual loss of activity, changes in catalyst color and morphology.[4]Polymerization or condensation of reactants/products on the catalyst surface, formation of carbonaceous deposits.[1]TGA, TPO, SEM, TEM
Sintering ThermalGradual loss of activity, especially in high-temperature reactions.[1]Excessive reaction temperature, localized "hot spots" in the reactor.XRD, TEM, BET Surface Area Analysis
Leaching Chemical/MechanicalLoss of active metal into the reaction solution, potential for contamination of the product.[4]Unstable catalyst support, aggressive solvents or pH conditions that dissolve the active metal.ICP-MS or AAS of the reaction filtrate.

Troubleshooting Workflow: A Systematic Approach

When faced with catalyst deactivation, a logical, step-by-step diagnostic process is crucial. The following workflow guides the researcher from initial observation to pinpointing the root cause.

cluster_0 Phase 1: Initial Observation & Analysis cluster_1 Phase 2: Catalyst Characterization cluster_2 Phase 3: Conclusion Observe Observe Loss of Catalytic Activity Analyze_Filtrate Analyze Reaction Filtrate (ICP-MS / AAS) Observe->Analyze_Filtrate Metal_Detected Active Metal Detected? Analyze_Filtrate->Metal_Detected Analyze_Catalyst Analyze Spent Catalyst (TGA / TPO) Metal_Detected->Analyze_Catalyst No Leaching Root Cause: Leaching Metal_Detected->Leaching Yes Weight_Loss Significant Weight Loss (>5%) on heating? Analyze_Catalyst->Weight_Loss Analyze_Morphology Analyze Morphology (TEM, XRD, BET) Weight_Loss->Analyze_Morphology No Fouling Root Cause: Fouling/Coking Weight_Loss->Fouling Yes Particle_Growth Particle Growth or Surface Area Loss? Analyze_Morphology->Particle_Growth Analyze_Surface Analyze Surface Chemistry (XPS, EDX) Particle_Growth->Analyze_Surface No Sintering Root Cause: Sintering Particle_Growth->Sintering Yes Poisons_Detected Poisons (S, P, N, etc.) Detected? Analyze_Surface->Poisons_Detected Poisoning Root Cause: Poisoning Poisons_Detected->Poisoning Yes Inconclusive Inconclusive or Multiple Causes Poisons_Detected->Inconclusive No

Caption: Workflow for troubleshooting catalyst deactivation.

In-Depth Guide to Deactivation Mechanisms

The following diagram illustrates the primary physical and chemical changes that occur at the catalyst surface during deactivation.

cluster_fresh Fresh Catalyst cluster_deactivated Deactivated Catalyst States Fresh Support Active Sites (e.g., Pd nanoparticles) Poisoned Support Poisoned Sites (P) Fresh:f1->Poisoned:f1 Poisoning (Chemical Adsorption) Fouled Support Fouled Surface (Coke) Fresh:f1->Fouled:f1 Fouling (Physical Deposition) Sintered Support Sintered (Agglomerated) Particles Fresh:f1->Sintered:f1 Sintering (Thermal Agglomeration)

Caption: Major pathways of catalyst deactivation.

Catalyst Poisoning
  • Mechanism: Poisoning involves the strong chemisorption of impurities from the reaction mixture onto the catalyst's active sites, rendering them inactive.[7] In the synthesis of this compound, which often involves palladium-catalyzed intramolecular C-O bond formation, common poisons include sulfur or nitrogen-containing compounds that may be present as impurities in starting materials or solvents.[3] These act as strong ligands for the palladium center, blocking coordination sites needed for the catalytic cycle.

  • Prevention & Mitigation:

    • Reactant Purification: Ensure high purity of starting materials. For example, if using a substituted phenol precursor, verify that it is free from thiophenols.

    • Guard Beds: Pass reactants through a guard bed of absorbent material upstream of the catalyst bed to remove known poisons.

  • Regeneration: Regeneration from poisoning can be difficult. If the poison is reversibly bound, washing the catalyst with a suitable solvent or a dilute acid/base solution may displace the poison. For strongly bound poisons, a high-temperature oxidation/reduction cycle may be required, but this risks sintering the catalyst.

Fouling (Coking)
  • Mechanism: Fouling is the physical deposition of materials on the catalyst surface, blocking pores and active sites.[4] This is often due to the formation of high-molecular-weight, carbonaceous byproducts ("coke") from side reactions.

  • Prevention & Mitigation:

    • Optimize Reaction Conditions: Adjust temperature, pressure, and reaction time to minimize byproduct formation. Lowering the reaction temperature is often the most effective strategy.

    • Solvent Selection: Use a solvent in which all reactants, intermediates, and products are highly soluble to prevent precipitation on the catalyst surface.

  • Regeneration Protocol (for Pd/C):

    • Solvent Wash: Filter the catalyst and wash thoroughly with a solvent that can dissolve potential organic residues (e.g., acetone, ethyl acetate).

    • Drying: Dry the catalyst completely in a vacuum oven at a moderate temperature (e.g., 60-80°C).

    • Calcination (Controlled Burn-off): Place the dried catalyst in a tube furnace. Heat gradually (e.g., 5°C/min) to 300-400°C under a slow flow of a dilute air/nitrogen mixture (e.g., 2-5% O₂).[8] Hold for 2-4 hours. Caution: This process is exothermic and must be done with care to avoid overheating, which would cause sintering.

    • Reduction (if applicable): After cooling under nitrogen, the active metal may need to be re-reduced. Heat the catalyst under a flow of hydrogen (mixed with nitrogen for safety) to restore the active metallic phase.

Sintering (Thermal Degradation)
  • Mechanism: Sintering is the agglomeration of small catalyst crystallites into larger ones, driven by high temperatures.[1] This process leads to an irreversible loss of active surface area.

  • Prevention & Mitigation:

    • Temperature Control: Operate the reaction at the lowest possible temperature that provides an acceptable reaction rate. Ensure uniform heating to avoid localized "hot spots."

    • Catalyst Selection: Use catalysts with high thermal stability. This can be achieved by using thermally stable supports or by adding promoters that inhibit the migration of metal particles.

  • Regeneration: Sintering is generally considered irreversible. While some advanced high-temperature redispersion techniques exist (e.g., oxychlorination), they are complex and often not practical in a standard laboratory setting. Prevention is the only effective strategy.

References

Technical Support Center: Synthesis of 6-Bromobenzofuran-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Bromobenzofuran-3(2H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to this specific synthesis. The information herein is curated to explain the "why" behind experimental choices, ensuring a deeper understanding of the reaction dynamics.

Introduction to the Synthesis

The synthesis of this compound is most commonly achieved via an intramolecular Friedel-Crafts acylation of 4-bromophenoxyacetic acid or its more reactive derivative, 4-bromophenoxyacetyl chloride. This electrophilic aromatic substitution reaction is typically mediated by a Lewis acid or a strong Brønsted acid, which facilitates the formation of an acylium ion intermediate that then cyclizes to form the desired five-membered heterocyclic ring.

The choice of solvent is a critical parameter in this synthesis, as it can significantly influence the reaction rate, yield, and purity of the final product. The solvent's polarity can affect the solubility of reactants and intermediates, the activity of the catalyst, and the overall reaction pathway, including the potential for side reactions.

Troubleshooting Guide and FAQs

This section addresses common issues encountered during the synthesis of this compound, with a focus on the role of the solvent.

Q1: My reaction yield is low or I'm not observing any product formation. What are the likely causes and how can I troubleshoot this?

A1: Low to no yield is a frequent issue in Friedel-Crafts acylations and can be attributed to several factors:

  • Inactive Catalyst: Lewis acids like aluminum chloride (AlCl₃) are extremely sensitive to moisture. Ensure that your catalyst is freshly opened or has been stored under strictly anhydrous conditions. The presence of water will deactivate the catalyst.

  • Insufficiently Activated Substrate: While 4-bromophenoxyacetic acid can be used directly with strong acid catalysts like polyphosphoric acid (PPA), converting it to the more reactive 4-bromophenoxyacetyl chloride is often more effective, especially when using Lewis acids. This can be achieved by reacting the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride.

  • Inappropriate Solvent Choice: The solvent plays a crucial role.

    • Non-polar solvents such as dichloromethane (DCM), 1,2-dichloroethane (DCE), or carbon disulfide (CS₂) are commonly employed for Friedel-Crafts acylations.[1] They are good at solvating the starting materials and the acylium ion intermediate without strongly coordinating to the Lewis acid catalyst.

    • Highly polar solvents like nitrobenzene can sometimes be used and may influence the regioselectivity in certain cases. However, they can also form stable complexes with the Lewis acid, potentially reducing its catalytic activity.[1] If you are using a polar solvent and observing low yield, consider switching to a non-polar alternative.

  • Reaction Temperature: Intramolecular Friedel-Crafts reactions often require heating to overcome the activation energy for cyclization. If you are running the reaction at room temperature, a gradual increase in temperature might be necessary. However, excessive heat can lead to decomposition and the formation of side products.

Troubleshooting Workflow for Low/No Yield:

Caption: Troubleshooting workflow for low or no product yield.

Q2: I'm observing the formation of multiple products or significant impurities. What are the potential side reactions, and how can solvent choice help in minimizing them?

A2: The formation of side products is a common challenge. Here are some possibilities and how to address them:

  • Intermolecular Acylation: If the concentration of the starting material is too high, intermolecular acylation can compete with the desired intramolecular cyclization, leading to polymeric materials.

    • Solvent's Role: Using a larger volume of solvent to create more dilute conditions can favor the intramolecular pathway.

  • Isomer Formation: While the bromine atom at the 4-position of the phenoxy group directs the cyclization to the ortho position, under harsh conditions (e.g., high temperatures, very strong acids), there is a possibility of bromine migration or other rearrangements, although this is less common for acylation. The solvent can influence the stability of the acylium ion intermediate and the transition state, potentially affecting regioselectivity. In the acylation of naphthalene, for instance, non-polar solvents favor kinetic product formation, while polar solvents can lead to the thermodynamic product.[1]

  • Decomposition: The starting materials or the product may be unstable under the reaction conditions.

    • Solvent's Role: A solvent with a suitable boiling point that allows for a controlled reaction temperature is crucial. For instance, using a lower-boiling solvent like DCM might require milder heating compared to a higher-boiling solvent like DCE.

Q3: What is the recommended work-up and purification procedure for this compound, and are there any solvent-related pitfalls to avoid?

A3: A standard work-up procedure for a Friedel-Crafts acylation involves quenching the reaction and then purifying the product.

  • Quenching: The reaction is typically quenched by carefully pouring the reaction mixture into a mixture of ice and dilute hydrochloric acid. This hydrolyzes the aluminum chloride-ketone complex and separates the organic and aqueous layers.

  • Extraction: The product is then extracted from the aqueous layer using an organic solvent. The choice of extraction solvent is important.

    • Dichloromethane (DCM) or Ethyl Acetate are common choices. Ensure the chosen solvent is immiscible with the aqueous layer and a good solvent for your product.

  • Purification:

    • Column Chromatography: This is the most common method for purifying the crude product. A silica gel column is typically used.

    • Solvent System for Chromatography: The choice of eluent (solvent system) is critical for good separation. A common starting point is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. The optimal ratio will need to be determined by thin-layer chromatography (TLC).

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be an effective final purification step.

Common Pitfall: During work-up, ensure that the quenching is done slowly and with cooling to control the exothermic reaction.

Experimental Protocols

The following protocols provide a starting point for the synthesis of this compound. Optimization may be required based on your specific laboratory conditions and reagents.

Protocol 1: Synthesis of 4-Bromophenoxyacetyl Chloride

This initial step activates the carboxylic acid for the subsequent cyclization.

Workflow Diagram:

Caption: Synthesis of 4-Bromophenoxyacetyl Chloride.

Step-by-Step Methodology:

  • To a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases, add 4-bromophenoxyacetic acid.

  • Add an excess of thionyl chloride (SOCl₂) (e.g., 2-3 equivalents). A catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops) can be added to accelerate the reaction.

  • Gently reflux the mixture until the evolution of HCl and SO₂ gases ceases (typically 1-2 hours).

  • After cooling to room temperature, remove the excess thionyl chloride by distillation, preferably under reduced pressure.

  • The resulting crude 4-bromophenoxyacetyl chloride can often be used in the next step without further purification.

Protocol 2: Intramolecular Friedel-Crafts Acylation to this compound

This is the key cyclization step. The choice of solvent is critical here.

Workflow Diagram:

Caption: Intramolecular Friedel-Crafts Acylation.

Step-by-Step Methodology:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (AlCl₃) (1.1 - 1.5 equivalents) in an anhydrous non-polar solvent (e.g., dichloromethane, 1,2-dichloroethane).

  • Cool the suspension in an ice bath (0 °C).

  • Dissolve the crude 4-bromophenoxyacetyl chloride in the same anhydrous solvent and add it dropwise to the AlCl₃ suspension with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for a period (e.g., 30 minutes) and then let it warm to room temperature. The reaction progress should be monitored by TLC. Gentle heating may be required to drive the reaction to completion.

  • Upon completion, carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

Data on Solvent Effects

SolventPolarityTypical Use and ConsiderationsPotential Issues
Dichloromethane (DCM) MediumCommonly used, good solubility for many organic compounds, relatively low boiling point (40 °C) allows for easy removal.Can be susceptible to decomposition with strong Lewis acids.
1,2-Dichloroethane (DCE) MediumHigher boiling point (83 °C) allows for reactions at higher temperatures. A patent for a similar synthesis of 4,6-dihydroxy-3(2H)-benzofuranone utilized DCE.[2]More difficult to remove than DCM.
Carbon Disulfide (CS₂) Non-polarClassic solvent for Friedel-Crafts reactions; does not complex with AlCl₃.Highly flammable, toxic, and has a strong, unpleasant odor.
Nitrobenzene HighCan influence regioselectivity towards the thermodynamically more stable product.[1]High boiling point, difficult to remove, and can deactivate the catalyst by forming a complex with it.
Polyphosphoric Acid (PPA) -Can act as both the catalyst and the solvent when starting from the carboxylic acid.Highly viscous and can be difficult to work with; work-up can be challenging.

References

managing temperature control in 6-Bromobenzofuran-3(2H)-one reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 6-Bromobenzofuran-3(2H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and troubleshooting assistance for reactions involving this versatile synthetic intermediate. As Senior Application Scientists, we have compiled this resource to help you navigate the complexities of temperature control, ensuring the success, safety, and reproducibility of your experiments.

The Criticality of Thermal Management

This compound is a reactive ketone susceptible to a variety of transformations, including enolate formation, nucleophilic additions, and electrophilic substitution. The success of these reactions is intrinsically linked to precise temperature management. Deviations can lead to a cascade of undesirable outcomes, from reduced yields and impurity formation to dangerous exothermic events. This guide explains the causality behind these phenomena and provides actionable protocols to maintain control.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during reactions with this compound.

Q1: My reaction is sluggish and shows low conversion, even after several hours. What is the likely cause?

A1: Insufficient thermal energy is a primary reason for slow reactions. While low temperatures are often used to control selectivity, a reaction may have a significant activation energy that must be overcome.

  • Diagnosis:

    • Review the literature for the specific reaction class. Does it typically require an initial low-temperature addition followed by a warming period?

    • Monitor the reaction by TLC or UPLC. If no product is forming and starting material is unchanged, the temperature is likely too low.

  • Solution:

    • Gradual Warming: After the initial controlled addition of reagents at a low temperature (e.g., -78 °C or 0 °C), allow the reaction to slowly warm to room temperature.

    • Gentle Heating: For some transformations, such as certain Friedel-Crafts acylations or cyclizations, controlled heating to a specific setpoint (e.g., 50-80 °C) may be necessary post-addition.[1]

    • Catalyst Activity: Ensure your catalyst (if any) is active and that the temperature is within its optimal operating range.

Q2: I'm observing a significant amount of an unknown impurity in my crude product. How can temperature control help?

A2: The formation of side products is often highly temperature-dependent. Higher temperatures can provide enough energy to overcome the activation barrier for undesired reaction pathways, such as dimerization, polymerization, or rearrangement.

  • Diagnosis:

    • Characterize the impurity. Does its structure suggest a plausible side reaction (e.g., a self-aldol condensation product)?

    • Run small-scale experiments at different temperatures (e.g., -78 °C, -20 °C, 0 °C, and room temperature) and compare the impurity profiles by UPLC or NMR.

  • Solution:

    • Lower the Temperature: Perform reagent additions at a significantly lower temperature. For highly reactive species like organolithiums or strong bases (e.g., LDA), maintaining the temperature at -78 °C is critical.

    • Control Addition Rate: A slow, dropwise addition of a reagent allows the local heat of reaction to dissipate effectively, preventing localized "hot spots" that can trigger side reactions.

    • Inverse Addition: Consider adding the benzofuranone solution to the reagent (inverse addition) to maintain a low concentration of the reactive intermediate.

Q3: The reaction started as expected, but then I observed a sudden, uncontrolled temperature increase (an exotherm). What should I do, and how can I prevent this?

A3: A runaway exotherm is a serious safety concern that can lead to solvent boiling, pressure buildup, and reaction failure. It typically occurs when the rate of heat generation exceeds the rate of heat removal.

  • Immediate Action (for a current exotherm):

    • Immediately remove the external heating source, if any.

    • Increase the efficiency of the cooling bath (e.g., add more dry ice to an acetone bath).

    • If safe to do so, slow or stop the addition of any remaining reagents.

    • If the reaction is still accelerating, a pre-prepared quenching agent should be added cautiously, but only if you are certain it will not exacerbate the situation.

  • Prevention Strategy:

    • Pre-cooling: Ensure all solutions and the reaction vessel are thoroughly pre-cooled to the target temperature before any reagents are mixed.

    • Slow Addition: The rate of addition is the primary means of controlling the rate of heat generation. A syringe pump or a pressure-equalizing dropping funnel is highly recommended.

    • Adequate Cooling Capacity: Ensure your cooling bath has sufficient volume and cooling power for the scale of your reaction. For reactions larger than a few grams, an ice-water bath may be insufficient.

    • Calorimetry Studies: Before scaling up, a reaction calorimetry study is the most reliable way to understand the thermal profile and design appropriate safety measures.[2]

Troubleshooting Logic for Unexpected Exotherms

The following diagram outlines a decision-making process for troubleshooting an unexpected exotherm.

ExothermTroubleshooting start Unexpected Exotherm Detected check_addition Is reagent addition ongoing? start->check_addition stop_addition Stop/Slow Reagent Addition check_addition->stop_addition Yes enhance_cooling Enhance Cooling Capacity (e.g., add more dry ice) check_addition->enhance_cooling No stop_addition->enhance_cooling monitor Monitor Internal Temperature enhance_cooling->monitor is_controlled Is temperature decreasing? monitor->is_controlled continue_reaction Proceed with Caution (Maintain low temp, slow addition) is_controlled->continue_reaction Yes prepare_quench Prepare to Quench Reaction is_controlled->prepare_quench No post_mortem Post-Reaction Analysis: - Was pre-cooling adequate? - Was addition rate too fast? - Is the scale too large for the cooling setup? continue_reaction->post_mortem prepare_quench->post_mortem

Caption: Troubleshooting workflow for managing an unexpected exotherm.

Illustrative Protocol: α-Alkylation of this compound

This protocol provides a detailed, step-by-step methodology for a common reaction, highlighting the critical temperature control points. This is a representative example; specific parameters may need optimization.

Reaction: Deprotonation with Lithium Diisopropylamide (LDA) followed by alkylation with methyl iodide.

1. Preparation of LDA (in situ):

  • Equip a flame-dried, three-neck round-bottom flask with a magnetic stir bar, a nitrogen inlet, a rubber septum, and a low-temperature thermometer.

  • Add anhydrous tetrahydrofuran (THF).

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Slowly add diisopropylamine (1.05 eq) via syringe.

  • Add n-butyllithium (1.0 eq) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C .

  • Stir the resulting solution at -78 °C for 30 minutes.

2. Enolate Formation:

  • In a separate flame-dried flask, dissolve this compound (1.0 eq) in anhydrous THF.

  • Cool this solution to -78 °C .

  • Using a cannula, slowly transfer the solution of the benzofuranone into the freshly prepared LDA solution over 20-30 minutes. Crucial Step: A rapid addition will cause a significant exotherm, leading to side products. The internal temperature must be maintained at or below -75 °C .

  • Stir the resulting dark-colored enolate solution at -78 °C for 1 hour.

3. Alkylation:

  • Add methyl iodide (1.2 eq) dropwise via syringe to the enolate solution.

  • Maintain the temperature at -78 °C during the addition.

  • After the addition is complete, let the reaction stir at -78 °C for an additional 2 hours.

4. Quench and Workup:

  • Slowly quench the reaction by adding saturated aqueous ammonium chloride solution, ensuring the temperature does not rise above -50 °C .

  • Allow the mixture to warm to room temperature.

  • Proceed with standard aqueous workup and extraction.

Process Flow for α-Alkylation

Caption: Step-by-step workflow for α-alkylation with critical temperature checkpoints.

Data Summary: Temperature Effects

The choice of temperature is a compromise between reaction rate and selectivity. The following table provides a conceptual summary of how temperature can impact the outcome of a typical base-mediated reaction of this compound.

Temperature RangeExpected Reaction RatePredominant Outcome / Common IssuesRecommendation
-100 to -70 °C Very SlowHigh Selectivity: Favors kinetic product. Clean enolate formation.Ideal for: Deprotonation with strong, non-nucleophilic bases (LDA, LiHMDS). Essential for preventing side reactions.
-40 to 0 °C ModerateMixed Profile: Increased risk of aldol-type side products. Potential for reduced regioselectivity.Suitable for: Less reactive electrophiles or when precise kinetic control is not required. Requires careful monitoring.
Room Temp (~25 °C) FastLow Selectivity: High risk of multiple products, including decomposition and polymerization.Generally Not Recommended: Only for very stable systems or specific catalytic cycles that operate at ambient temperature.
> 40 °C (Heating) Very FastDecomposition/Rearrangement: Significant risk of thermal decomposition or acid/base-catalyzed rearrangement.Use with Extreme Caution: Typically reserved for specific cyclization or aromatization steps where high energy is required.[1][3]

References

workup procedures to minimize product loss of 6-Bromobenzofuran-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 6-Bromobenzofuran-3(2H)-one. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges encountered during the workup and purification of this important synthetic intermediate. Our goal is to provide you with the technical insights and causal explanations necessary to minimize product loss and ensure the highest possible purity.

Understanding the Chemistry of Your Workup

The most prevalent synthesis of this compound involves the Friedel-Crafts acylation of 4-bromophenol with chloroacetyl chloride, catalyzed by a strong Lewis acid such as aluminum chloride (AlCl₃). The workup and purification strategy must therefore be designed to efficiently remove the catalyst, unreacted starting materials, and any side products while preserving the integrity of the target molecule.

The core structure of this compound contains a lactone (a cyclic ester) fused to a brominated aromatic ring. This functionality dictates its chemical stability, particularly its sensitivity to pH. Understanding this is paramount to preventing yield loss.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the isolation and purification of this compound.

FAQ 1: Quenching the Reaction

Question: My reaction is complete. What is the correct way to quench the aluminum chloride catalyst without losing my product?

Answer: The quenching step is critical and must be performed carefully to neutralize the highly reactive AlCl₃ and break up the aluminum-ketone complex that forms with your product.[1][2]

  • Core Directive: The standard and recommended procedure is a slow, controlled quench into a mixture of ice and concentrated hydrochloric acid (HCl).[3]

  • Causality & Rationale:

    • Why Ice? The reaction of AlCl₃ with water is extremely exothermic. Pouring the reaction mixture onto crushed ice absorbs this heat, preventing potential side reactions or boiling of the solvent.

    • Why HCl? The product, a ketone, is a Lewis base and forms a stable complex with the AlCl₃ catalyst. This complex is often a thick, oily sludge. Adding concentrated HCl protonates the aluminum hydroxide species that form, converting them into water-soluble aluminum salts (like AlCl₃(H₂O)₆). This ensures that all aluminum residues are partitioned into the aqueous layer during extraction, preventing them from contaminating your organic layer.[2][4][5]

  • Troubleshooting:

    • Issue: A large amount of sticky, gelatinous precipitate (aluminum hydroxide) forms, making extraction impossible.

    • Solution: This occurs if the quench is not acidic enough. Ensure you have added sufficient concentrated HCl to the ice before quenching. If the precipitate has already formed, you may be able to dissolve it by adding more concentrated HCl to the separatory funnel and shaking vigorously (venting frequently!).

FAQ 2: Extraction & Phase Separation

Question: I've quenched the reaction, but now I'm struggling with a persistent emulsion during my ethyl acetate extraction. How can I resolve this?

Answer: Emulsions are common in Friedel-Crafts workups due to the presence of finely dispersed aluminum salts at the interface.

  • Core Directive: The most effective way to break an emulsion is to wash the organic layer with a saturated aqueous solution of sodium chloride (brine).

  • Causality & Rationale:

    • Brine increases the ionic strength of the aqueous layer.[6] This makes the aqueous phase more polar, which in turn decreases the solubility of your organic product in the aqueous layer. It also helps to dehydrate the organic layer slightly and disrupts the colloidal particles that stabilize the emulsion, leading to a sharper phase separation.

  • Troubleshooting Protocol: Breaking an Emulsion

    • Transfer the emulsified mixture to a larger separatory funnel to allow for more vigorous shaking.

    • Add a significant volume (20-30% of the total volume) of brine.

    • Shake the funnel gently at first, then more vigorously, venting frequently.

    • Allow the funnel to stand undisturbed for 10-20 minutes.

    • If the emulsion persists, a small amount of the organic solvent used for extraction can be added to help break it. In stubborn cases, filtering the entire mixture through a pad of Celite® can be effective.

FAQ 3: Aqueous Washes & Product Stability

Question: Should I wash my organic layer with sodium bicarbonate (NaHCO₃) to remove acidic impurities? I'm concerned about the stability of my product.

Answer: This is a critical question. Your concern is valid. The benzofuran-3(2H)-one core contains a lactone, which is a cyclic ester. Esters are susceptible to base-catalyzed hydrolysis, which would open the five-membered ring to form a water-soluble carboxylate salt, leading to significant product loss.

  • Core Directive: Avoid strong basic washes. A wash with a saturated sodium bicarbonate solution should be approached with caution and performed quickly at low temperatures if deemed absolutely necessary. A simple water wash is often a safer alternative.

  • Causality & Rationale:

    • Risk of Hydrolysis: A basic solution can catalyze the nucleophilic attack of water or hydroxide on the ester carbonyl, leading to irreversible ring-opening. While a weak base like NaHCO₃ is less aggressive than NaOH, prolonged contact can still cause degradation.

    • Impurity Profile: The primary acidic impurity is likely unreacted 4-bromophenol. Phenols are weakly acidic (pKa ≈ 10) and can be effectively removed by a wash with a dilute (e.g., 1M) NaOH solution. However, this is highly discouraged for your product due to the high risk of lactone hydrolysis. 4-bromophenol has moderate solubility in common extraction solvents and can often be removed more effectively during purification (crystallization or chromatography).

  • Recommended Washing Sequence:

    • Extract with your chosen organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash with dilute, cold HCl (1M) to remove any remaining aluminum salts.

    • Wash with water to remove the HCl.

    • Wash with brine to aid in drying and break any minor emulsions.[6]

FAQ 4: Purification - Crystallization vs. Chromatography

Question: What is the best method to purify my crude this compound?

Answer: Both crystallization and flash column chromatography are viable methods. The choice depends on the scale of your reaction and the impurity profile. For many common impurities from this synthesis, crystallization is highly effective.

  • Crystallization (Recommended for high purity):

    • Solvent Selection: The key is to find a solvent system where the product is soluble when hot but sparingly soluble when cold.

    • Recommended Systems: A common and effective system is a mixture of a "good" solvent like ethanol or ethyl acetate and a "poor" or "anti-solvent" like hexanes or water.

    • Troubleshooting Crystallization:

      • Oiling Out: If the product separates as an oil instead of crystals, you may be cooling the solution too quickly, or the solvent is too nonpolar. Re-heat the solution to dissolve the oil, add a small amount more of the "good" solvent, and allow it to cool more slowly.

      • No Crystals Form: The solution may be too dilute. Gently heat the solution to evaporate some solvent and then allow it to cool again. Scratching the inside of the flask with a glass rod at the solvent line can initiate nucleation.

Solvent SystemRationale
Ethanol/WaterGood for polar compounds. Dissolve in hot ethanol, add water dropwise until cloudy, then cool slowly.
Ethyl Acetate/HexanesA versatile system. Dissolve in a minimal amount of hot ethyl acetate, add hexanes until persistent turbidity, then cool.
Dichloromethane/HexanesEffective for less polar impurities. Dissolve in dichloromethane and add hexanes as the anti-solvent.
  • Flash Column Chromatography:

    • When to Use: If crystallization fails to remove impurities or if multiple products are present.

    • Stationary Phase: Standard silica gel (SiO₂).

    • Mobile Phase (Eluent): A gradient system of hexanes and ethyl acetate is a good starting point. The brominated, relatively polar ketone structure suggests that it will elute at moderate polarity. A typical gradient might be from 5% to 30% ethyl acetate in hexanes.

Visualizing the Workflow

Workup and Extraction Workflow

The following diagram outlines the recommended steps after the reaction is complete.

Workup_Flowchart A 1. Completed Reaction Mixture (in organic solvent with AlCl₃) B 2. Quench Slowly pour into ice/conc. HCl A->B  Exothermic! C 3. Transfer to Separatory Funnel B->C D 4. Extract with Organic Solvent (e.g., Ethyl Acetate) C->D E 5. Separate Layers (Collect Organic Layer) D->E F 6. Wash Organic Layer (1M HCl, then H₂O) E->F Removes Al³⁺ salts G 7. Brine Wash (Saturated NaCl solution) F->G Breaks emulsions H 8. Dry Organic Layer (Anhydrous MgSO₄ or Na₂SO₄) G->H I 9. Filter Drying Agent H->I J 10. Concentrate in vacuo (Rotary Evaporator) I->J K Crude this compound J->K

Caption: Standard workup procedure for Friedel-Crafts synthesis.

Decision Tree for Purification

This diagram helps you choose the appropriate purification method based on the state of your crude product.

Purification_Decision_Tree Start Crude Product Obtained CheckPurity Is the crude product a solid? Start->CheckPurity TryCrystallization Attempt Recrystallization (e.g., EtOH/H₂O or EtOAc/Hexanes) CheckPurity->TryCrystallization Yes ColumnChromatography Purify by Flash Column Chromatography (Silica, Hexanes/EtOAc gradient) CheckPurity->ColumnChromatography No (Oily) CheckSuccess Is the product pure (by TLC, NMR, etc.)? TryCrystallization->CheckSuccess CheckSuccess->ColumnChromatography No FinalProduct Pure Product CheckSuccess->FinalProduct Yes ColumnChromatography->FinalProduct

Caption: Choosing between crystallization and chromatography.

References

Technical Support Center: Scale-Up Synthesis of 6-Bromobenzofuran-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 6-Bromobenzofuran-3(2H)-one. This resource is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from the bench to pilot or manufacturing scale. We will address common challenges through a troubleshooting guide and frequently asked questions, focusing on the underlying chemical principles to empower you to make informed decisions during process development.

The synthesis of the this compound core is a foundational step for numerous pharmaceutical intermediates. While straightforward at the gram scale, its scale-up presents distinct challenges primarily centered on the key transformations: an intramolecular Friedel-Crafts acylation and a regioselective bromination. This guide provides practical, field-tested advice to navigate these complexities safely and efficiently.

Proposed Synthetic Pathway

A common and logical route to this compound involves two key stages. First, the cyclization of a phenoxyacetic acid derivative via an intramolecular Friedel-Crafts reaction to form the benzofuranone core. Second, the selective bromination at the 6-position. The timing of the bromination step (either on the starting material or the cyclized product) is a critical process decision. Here, we will focus on the pathway involving cyclization followed by bromination, as it often presents more scale-up challenges related to selectivity and safety.

Synthetic_Workflow cluster_0 Stage 1: Intramolecular Friedel-Crafts Cyclization cluster_1 Stage 2: Electrophilic Bromination cluster_2 Final Processing A 4-Phenoxyacetic Acid B Benzofuran-3(2H)-one A->B  Eaton's Reagent (P₂O₅/MsOH) or Polyphosphoric Acid (PPA)   C This compound B->C  Brominating Agent (e.g., NBS, Br₂)   D Purified Product C->D  Crystallization/ Purification  

Caption: High-level workflow for the two-stage synthesis of this compound.

Troubleshooting Guide

This section addresses specific, common problems encountered during the scale-up process in a direct question-and-answer format.

Q1: My yield dropped significantly when moving the Friedel-Crafts cyclization from a 1L flask to a 50L reactor. What are the likely causes?

This is a classic scale-up issue, often rooted in heat and mass transfer limitations, as well as heightened sensitivity to atmospheric moisture.

  • Catalyst Deactivation: The most common catalysts for this type of cyclization, such as Polyphosphoric Acid (PPA) or Eaton's Reagent, are highly hygroscopic. On a larger scale, longer addition times and greater headspace in the reactor increase the opportunity for moisture ingress, which deactivates the catalyst. Ensure your reactor is scrupulously dried and operated under a robust inert atmosphere (Nitrogen or Argon).

  • Inefficient Mixing: In a 50L reactor, achieving the same mixing efficiency as a 1L flask is challenging. Poor mixing can lead to localized "hot spots" where the temperature is higher, promoting side reactions, or areas of low catalyst concentration, resulting in incomplete conversion. The key is to ensure your impeller design and agitation speed are sufficient to maintain a homogenous slurry, especially if using PPA which is highly viscous.

  • Thermal Control: The Friedel-Crafts acylation is exothermic. A larger reactor has a lower surface-area-to-volume ratio, making heat dissipation less efficient. If the internal temperature rises uncontrollably, you will inevitably form thermal degradation byproducts and potentially polymeric material.[1] Employ a jacketed reactor with a reliable temperature control unit and consider a slower, controlled addition of the starting material to the hot catalyst mixture.

Q2: During the bromination step, I'm observing the formation of a significant amount of a dibrominated impurity. How can I improve the selectivity for the desired 6-bromo isomer?

Regiocontrol is paramount in aromatic bromination. The formation of multiple products indicates that the reaction conditions are not optimized to favor substitution at the desired position.

  • Choice of Brominating Agent: Molecular bromine (Br₂) is a powerful electrophile and can be less selective, especially if the reaction temperature is not well-controlled.[2] N-Bromosuccinimide (NBS) is often a milder and more selective choice for substrates like this.[2] It generates a low concentration of Br₂ in situ, which can help prevent over-bromination.

  • Dose-Controlled Addition: Regardless of the agent, do not add it all at once. A slow, subsurface addition of the brominating agent (or a solution of it) allows the desired reaction to consume the bromine before it can react again at another site. This is known as operating in a "pseudo-catalytic" regime with respect to the active brominating species and is a cornerstone of safe and selective scale-up.[3]

  • Temperature Management: Lowering the reaction temperature will decrease the reaction rate and generally increase selectivity. The activation energy for the desired bromination is likely lower than that for the undesired second bromination. Conduct temperature scouting studies in the lab (e.g., -10°C, 0°C, 10°C) to find the optimal balance between reaction time and selectivity.

  • Solvent Effects: The polarity of the solvent can influence the reactivity of the brominating agent. Less polar solvents can sometimes dampen reactivity and improve selectivity. Consider solvents like dichloromethane or acetic acid.

Q3: The post-reaction work-up for the Friedel-Crafts step is forming a persistent emulsion, making the aqueous/organic phase separation a nightmare and leading to significant product loss.

This is a very common problem when quenching viscous, acidic reaction mixtures like PPA.

  • Quench Strategy: The standard procedure of pouring the reaction mixture onto ice water is often the culprit. This process can be violent and creates a fine dispersion. A "reverse quench" is often superior at scale: slowly add the cold water or ice to the vigorously stirred reaction mixture. This maintains better temperature control and can lead to the formation of more easily filterable solids or a less problematic emulsion.

  • Breaking the Emulsion: If an emulsion still forms, adding a saturated solution of sodium chloride (brine) can help break it by increasing the ionic strength of the aqueous phase.[4] In some cases, adding a small amount of a different, water-immiscible solvent can alter the interfacial tension and facilitate separation.

  • Temperature of Quench: Ensure the quench is performed at a low temperature (0-5°C). This helps control the exotherm from neutralizing the strong acid and can often lead to the product precipitating as a solid, which is much easier to handle than an emulsion.

Troubleshooting_Low_Yield Start Low Yield Observed During Scale-Up CheckMoisture Was the system rigorously dried? Start->CheckMoisture CheckMixing Is mixing adequate for the vessel size? CheckMoisture->CheckMixing Yes Sol_Moisture Implement stringent drying protocols. Use dry solvents and inert atmosphere. CheckMoisture->Sol_Moisture No CheckTemp Was the temperature profile consistent with lab scale? CheckMixing->CheckTemp Yes Sol_Mixing Re-evaluate impeller design and RPM. Consider baffles to improve turbulence. CheckMixing->Sol_Mixing No Sol_Temp Use controlled addition. Improve reactor cooling capacity. CheckTemp->Sol_Temp No

Caption: Decision tree for troubleshooting low yield in the cyclization step.

Frequently Asked Questions (FAQs)

FAQ 1: What are the critical process parameters (CPPs) I should monitor for the intramolecular Friedel-Crafts cyclization?

The key CPPs for this stage are:

  • Temperature: Directly impacts reaction rate and impurity profile. Monitor and control it tightly.

  • Agitation Rate: Ensures homogeneity and efficient heat transfer. Define a specific RPM range for your vessel.

  • Reagent Stoichiometry: The ratio of substrate to cyclizing agent (e.g., PPA) is critical. Too little leads to incomplete conversion; too much makes the work-up difficult and is wasteful.

  • Reaction Time: Monitor the reaction to completion using an appropriate in-process control (IPC) like HPLC or UPLC to avoid generating late-stage impurities.

FAQ 2: What are the safest and most scalable brominating agents to use for this substrate?

Safety is the primary concern when scaling bromination.[5] While effective, molecular bromine (Br₂) is highly toxic, corrosive, and volatile, posing significant handling risks.[2][6]

ReagentProsConsScale-Up Recommendation
Bromine (Br₂) Inexpensive, high atom economy.Highly toxic, corrosive, volatile.[2] Difficult to handle. Risk of runaway reactions.[6]Use only with extreme caution in a closed system with dedicated scrubbers. Consider in situ generation from HBr/NaOCl for improved safety.[6]
N-Bromosuccinimide (NBS) Solid, easier to handle than Br₂. Generally more selective.Can be thermally unstable. Potential for hazardous side reactions with certain solvents (e.g., DMF, 2-MeTHF).[2][3]A good first choice for scale-up. Perform thermal stability testing (DSC) on your reaction mixture. Use in a controlled semi-batch addition.[3]
1,3-dibromo-5,5-dimethylhydantoin (DBDMH) Solid, higher bromine content than NBS, often more stable.Less common, may be more expensive.A potentially safer alternative to NBS. Worth investigating if NBS shows thermal instability with your system.[2]

FAQ 3: What materials of construction (MoC) are recommended for the reactor?

For both the highly acidic Friedel-Crafts step and the corrosive bromination step, specialized equipment is mandatory.

  • Reactor: Glass-lined steel (GLS) is the industry standard and the best choice. It offers excellent resistance to both strong acids and bromine.

  • Pipework and Valves: Use glass, PTFE-lined steel, or PVDF for any components that will come into contact with the reaction mixture, especially liquid bromine.[5]

  • Gaskets: Ensure all gaskets are made from a compatible material like PTFE to prevent leaks.

FAQ 4: How can I effectively purify multi-kilogram quantities of this compound?

At this scale, column chromatography is generally not economically viable. The primary method for purification should be crystallization.

  • Solvent Screening: Perform a thorough solvent screening to find a suitable system that provides high recovery and effectively purges the key impurities (e.g., the dibrominated species and unreacted starting material). Common choices include isopropanol, ethanol, toluene, or heptane, often as a co-solvent system.

  • Controlled Cooling: Develop a controlled cooling profile. A slow cooling rate will generate larger, purer crystals, while a rapid "crash" cooling will trap impurities.

  • Recrystallization: If a single crystallization does not provide the required purity, a second recrystallization from a different solvent system may be necessary.

Experimental Protocols

Protocol 1: Lab-Scale (10g) Synthesis of Benzofuran-3(2H)-one

  • Setup: In a 250 mL 3-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, charge polyphosphoric acid (100 g).

  • Heating: Heat the PPA to 80°C with vigorous stirring.

  • Addition: Add 4-phenoxyacetic acid (10.0 g) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 90°C.

  • Reaction: Stir the mixture at 80-85°C for 2-3 hours, monitoring by TLC or HPLC until the starting material is consumed.

  • Quench: In a separate beaker, prepare a mixture of ice (200 g) and water (200 mL). Slowly and carefully pour the hot reaction mixture into the ice-water slurry with vigorous stirring.

  • Extraction: Once the mixture has cooled, extract the product with dichloromethane (3 x 100 mL).

  • Work-up: Combine the organic layers, wash with saturated sodium bicarbonate solution (100 mL), then brine (100 mL). Dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

Protocol 2: Scale-Up Considerations for Bromination (Pilot Scale)

This protocol assumes the use of NBS and highlights critical changes from the lab procedure.

  • Charging: The reactor (e.g., 100L GLS) is charged with a solution of Benzofuran-3(2H)-one (5.0 kg) in glacial acetic acid (50 L) under a nitrogen blanket.

  • Cooling: The reactor contents are cooled to 0-5°C using the reactor jacket.

  • NBS Solution: In a separate, suitable vessel, N-Bromosuccinimide is dissolved in a portion of the reaction solvent. Crucially, do not use solvents like DMF which can react hazardously with NBS. [2]

  • Controlled Addition: The NBS solution is transferred to the reactor via a dosing pump over a period of 2-4 hours. The addition rate must be tied to the reactor's cooling capacity to ensure the internal temperature is maintained at <10°C.

  • Monitoring: The reaction is monitored every 30 minutes by a validated IPC method. The reaction is deemed complete when the starting material is <1% by area.

  • Quench: The reaction is quenched by the slow addition of an aqueous solution of sodium bisulfite to destroy any excess NBS and bromine. This quench is also exothermic and must be controlled.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 6-Bromo- vs. 6-Chlorobenzofuran-3(2H)-one in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and materials science, the benzofuran-3(2H)-one scaffold is a cornerstone for the development of novel therapeutics and functional materials.[1][2][3] The strategic functionalization of this privileged heterocyclic system allows for the fine-tuning of its biological activity and material properties. Among the most versatile handles for such modifications are halogen substituents on the aromatic ring, which serve as key precursors for a myriad of cross-coupling reactions. This guide provides an in-depth, objective comparison of the reactivity of two common halogenated benzofuranones: 6-bromobenzofuran-3(2H)-one and 6-chlorobenzofuran-3(2H)-one. Understanding the nuances in their reactivity is paramount for researchers, scientists, and drug development professionals to make informed decisions in their synthetic strategies, ultimately leading to more efficient and cost-effective discovery processes.

The Decisive Factor: The Carbon-Halogen Bond

The difference in reactivity between 6-bromo- and 6-chlorobenzofuran-3(2H)-one in palladium-catalyzed cross-coupling reactions is fundamentally governed by the properties of the carbon-halogen (C-X) bond. The established trend in reactivity for aryl halides in these transformations is I > Br > Cl > F.[4] This hierarchy is primarily dictated by two key factors:

  • Bond Dissociation Energy (BDE): The C-Br bond is inherently weaker than the C-Cl bond. This lower BDE for the C-Br bond means that less energy is required to break it during the initial, and often rate-determining, oxidative addition step of the catalytic cycle.[4]

  • Polarizability: The C-Br bond is more polarizable than the C-Cl bond. This increased polarizability facilitates a more effective interaction with the electron-rich, low-valent palladium catalyst, thereby accelerating the oxidative addition process.[4]

These fundamental principles predict that this compound will generally exhibit higher reactivity than its chloro-analogue in palladium-catalyzed cross-coupling reactions, allowing for milder reaction conditions and potentially higher yields.

Proposed Experimental Comparison: Suzuki-Miyaura and Buchwald-Hartwig Reactions

To provide a tangible comparison, we propose a series of head-to-head experiments employing two of the most widely used palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

Synthesis of Starting Materials

Both this compound and 6-chlorobenzofuran-3(2H)-one can be synthesized from the corresponding 4-halophenoxyacetic acids. A general procedure is outlined below:

Synthesis 4-Halophenoxyacetic acid 4-Halophenoxyacetic acid Cyclization Cyclization 4-Halophenoxyacetic acid->Cyclization Acetic Anhydride, Sodium Acetate 6-Halobenzofuran-3(2H)-one 6-Halobenzofuran-3(2H)-one Cyclization->6-Halobenzofuran-3(2H)-one Hydrolysis Suzuki_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions 6-Halobenzofuran-3(2H)-one 6-Halobenzofuran-3(2H)-one Reaction Mixture Reaction Mixture 6-Halobenzofuran-3(2H)-one->Reaction Mixture Phenylboronic Acid Phenylboronic Acid Phenylboronic Acid->Reaction Mixture Pd(PPh₃)₄ (catalyst) Pd(PPh₃)₄ (catalyst) Pd(PPh₃)₄ (catalyst)->Reaction Mixture K₂CO₃ (base) K₂CO₃ (base) K₂CO₃ (base)->Reaction Mixture Toluene/EtOH/H₂O (solvent) Toluene/EtOH/H₂O (solvent) Toluene/EtOH/H₂O (solvent)->Reaction Mixture 80-100 °C 80-100 °C 80-100 °C->Reaction Mixture 6-Phenylbenzofuran-3(2H)-one 6-Phenylbenzofuran-3(2H)-one Reaction Mixture->6-Phenylbenzofuran-3(2H)-one Suzuki-Miyaura Coupling Buchwald_Hartwig_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions 6-Halobenzofuran-3(2H)-one 6-Halobenzofuran-3(2H)-one Reaction Mixture Reaction Mixture 6-Halobenzofuran-3(2H)-one->Reaction Mixture Morpholine Morpholine Morpholine->Reaction Mixture Pd₂(dba)₃ (catalyst) Pd₂(dba)₃ (catalyst) Pd₂(dba)₃ (catalyst)->Reaction Mixture XPhos (ligand) XPhos (ligand) XPhos (ligand)->Reaction Mixture NaOtBu (base) NaOtBu (base) NaOtBu (base)->Reaction Mixture Toluene (solvent) Toluene (solvent) Toluene (solvent)->Reaction Mixture 100 °C 100 °C 100 °C->Reaction Mixture 6-(Morpholin-4-yl)benzofuran-3(2H)-one 6-(Morpholin-4-yl)benzofuran-3(2H)-one Reaction Mixture->6-(Morpholin-4-yl)benzofuran-3(2H)-one Buchwald-Hartwig Amination Catalytic_Cycle Pd(0)L₂ Pd(0)L₂ Oxidative Addition Oxidative Addition (Rate-Determining Step) Pd(0)L₂->Oxidative Addition Ar-X Ar-Pd(II)-X Ar-Pd(II)-X(L)₂ Oxidative Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation R-M Ar-Pd(II)-R Ar-Pd(II)-R(L)₂ Transmetalation->Ar-Pd(II)-R Reductive Elimination Reductive Elimination Ar-Pd(II)-R->Reductive Elimination Reductive Elimination->Pd(0)L₂ Ar-R

References

A Comparative Guide to the Structure-Activity Relationship of Halogenated Benzofuran-3(2H)-ones

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides an in-depth comparative analysis of halogenated benzofuran-3(2H)-ones, a class of compounds with significant therapeutic potential. We will delve into their structure-activity relationships (SAR), particularly focusing on their anticancer and antimicrobial properties, supported by experimental data and detailed protocols. This document is designed to be a practical resource, offering not just information, but also the rationale behind experimental design and data interpretation.

The Benzofuran-3(2H)-one Scaffold: A Privileged Structure in Medicinal Chemistry

The benzofuran-3(2H)-one core is a heterocyclic motif found in a variety of biologically active natural products and synthetic compounds. Its rigid, planar structure and the presence of a reactive ketone group make it an attractive scaffold for the design of novel therapeutic agents. A particularly important subclass of this family is the 2-benzylidenebenzofuran-3(2H)-ones, commonly known as aurones . These compounds have garnered significant attention for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1]

The introduction of halogen atoms (fluorine, chlorine, bromine, and iodine) into the benzofuran-3(2H)-one scaffold is a well-established strategy to modulate its physicochemical properties and enhance its biological efficacy. Halogens can influence a molecule's lipophilicity, electronic distribution, and metabolic stability, thereby affecting its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its interaction with biological targets.[2] This guide will focus on elucidating the impact of halogenation on the biological activity of this promising class of compounds.

The Golden Molecules: Halogenated Aurones and Their Anticancer Potential

Aurones have emerged as a "golden" resource for the discovery of potent and selective anticancer agents.[3][4] Their mechanism of action often involves the induction of apoptosis (programmed cell death) and interference with key signaling pathways essential for cancer cell survival and proliferation.[5][6]

Structure-Activity Relationship of Halogenated Aurones as Anticancer Agents

Systematic studies on halogenated aurones have revealed critical insights into their SAR. The nature and position of the halogen substituent on both the benzofuran ring (A-ring) and the benzylidene moiety (B-ring) play a crucial role in determining their cytotoxic potency.

A study by Nabi et al. (2022) provides a compelling comparative analysis of a series of halogen-substituted aurone derivatives against the MCF-7 human breast cancer cell line.[6] The results, summarized in the table below, highlight key SAR trends.

Table 1: Comparative Anticancer Activity of Halogenated Aurones against MCF-7 Cells [6]

CompoundR (Substitution on Benzofuran Ring)R' (Substitution on Benzylidene Ring)% Growth Inhibition (at 10 µM)IC₅₀ (µM)
2a H2-Cl75.2110.32 ± 0.92
2b H3-Cl78.549.87 ± 0.88
2c H4-Cl82.138.95 ± 0.81
2d H2-Br80.119.12 ± 0.83
2e H 4-Br 84.98 8.15 ± 0.71
2f H2-F72.3411.15 ± 1.03
2g H4-F79.889.23 ± 0.85
2h 6-Cl4-Cl76.4510.11 ± 0.95
2i 6-Cl4-Br79.129.45 ± 0.87
2j 6-Cl4-F74.3310.88 ± 0.99
2k 6-Br4-Cl70.1512.01 ± 1.12

Key SAR Insights:

  • Effect of Halogen Type: The data suggests a trend where bromo-substituted aurones exhibit slightly higher potency than their chloro- and fluoro- counterparts. For instance, compound 2e (4-bromo) displayed the highest percentage of growth inhibition and the lowest IC₅₀ value.[6] This enhanced activity of bromo derivatives can be attributed to the higher lipophilicity and polarizability of bromine, which may facilitate better membrane permeability and stronger interactions with the target protein.

  • Effect of Halogen Position on the Benzylidene Ring (B-ring): Substitution at the para (4-position) of the benzylidene ring generally leads to higher anticancer activity compared to ortho (2-position) or meta (3-position) substitution. This is evident when comparing compound 2c (4-Cl) with 2a (2-Cl) and 2b (3-Cl).[6] The para position is often more sterically accessible and can allow for optimal interaction with the binding pocket of the target enzyme or receptor.

  • Effect of Halogen on the Benzofuran Ring (A-ring): The introduction of a halogen (Cl or Br) at the 6-position of the benzofuran ring did not consistently lead to an improvement in activity in this particular study.[6] In some cases, it resulted in a slight decrease in potency (compare 2c with 2h and 2e with 2i ). This indicates that the electronic and steric effects of substituents on the A-ring are also critical and that a simple increase in halogenation does not guarantee enhanced activity.

The following diagram illustrates the key structural features influencing the anticancer activity of halogenated aurones.

SAR_Anticancer cluster_aurone Halogenated Aurone Scaffold cluster_SAR Structure-Activity Relationship Aurone Benzofuran-3(2H)-one Core (A-ring) Benzylidene Benzylidene Moiety (B-ring) Aurone->Benzylidene exocyclic C=C bond Halogen_A Halogen at 6-position of A-ring (Variable Effect) Aurone->Halogen_A Substitution Halogen_B Halogen at 4-position of B-ring (Br > Cl > F) Enhances Activity Benzylidene->Halogen_B Substitution

Caption: Key SAR features of halogenated aurones for anticancer activity.

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of a compound. The principle lies in the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of viable cells into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.[7]

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the halogenated benzofuran-3(2H)-one derivatives in culture medium. After 24 hours, replace the old medium with 100 µL of fresh medium containing the test compounds at various concentrations (e.g., ranging from 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully aspirate the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.

MTT_Workflow start Start cell_seeding Seed Cells in 96-well Plate start->cell_seeding incubation1 Incubate for 24h cell_seeding->incubation1 compound_treatment Treat with Halogenated Benzofuran-3(2H)-ones incubation1->compound_treatment incubation2 Incubate for 48-72h compound_treatment->incubation2 mtt_addition Add MTT Solution incubation2->mtt_addition incubation3 Incubate for 4h mtt_addition->incubation3 solubilization Add Solubilizing Agent incubation3->solubilization read_absorbance Measure Absorbance at 570 nm solubilization->read_absorbance data_analysis Calculate IC50 read_absorbance->data_analysis end End data_analysis->end

Caption: Workflow for the MTT cytotoxicity assay.

Halogenated Benzofuran-3(2H)-ones as Antimicrobial Agents

In addition to their anticancer properties, halogenated benzofuran-3(2H)-ones, particularly aurones, have demonstrated promising activity against a range of microbial pathogens, including drug-resistant strains.[8][9]

Structure-Activity Relationship of Halogenated Aurones as Antimicrobial Agents

The antimicrobial SAR of halogenated aurones reveals that specific substitution patterns are crucial for potent activity, especially against Gram-positive bacteria like Methicillin-Resistant Staphylococcus aureus (MRSA).

A study by Olleik et al. (2019) investigated a series of aurone derivatives and found that several compounds were active against MRSA.[8] While a comprehensive comparative table of exclusively halogenated derivatives is not available in a single study, the literature suggests that halogenation is a key factor. For instance, a study on aurone-derived triazoles indicated that substitution with a halogen on either the salicyl ring or the triazole aryl group improves anti-staphylococcal activity.[9]

General SAR Observations:

  • Gram-Positive Selectivity: Many aurone derivatives exhibit selective activity against Gram-positive bacteria, with little to no effect on Gram-negative bacteria like Pseudomonas aeruginosa.[8] This is likely due to the differences in the cell wall structure between these two types of bacteria.

  • Importance of Halogenation: The presence of halogens, particularly on the benzylidene B-ring, is often associated with enhanced antimicrobial activity.[9] This is thought to be due to increased lipophilicity, which facilitates passage through the bacterial cell membrane.

  • Bactericidal Mechanism: For many active aurones, the minimum bactericidal concentration (MBC) is close to the minimum inhibitory concentration (MIC), suggesting a bactericidal rather than a bacteriostatic mode of action.[8]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard technique for determining MIC values.[10]

Step-by-Step Protocol:

  • Prepare Bacterial Inoculum: Culture the bacterial strain (e.g., S. aureus) overnight in a suitable broth medium (e.g., Mueller-Hinton Broth). Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 × 10⁸ CFU/mL.

  • Prepare Compound Dilutions: Perform serial two-fold dilutions of the halogenated benzofuran-3(2H)-one derivatives in a 96-well microtiter plate using the broth medium. The concentration range should be sufficient to determine the MIC.

  • Inoculation: Add a standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 × 10⁵ CFU/mL.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound in which there is no visible bacterial growth (i.e., the well remains clear).

MIC_Workflow start Start prepare_inoculum Prepare Bacterial Inoculum start->prepare_inoculum prepare_dilutions Prepare Serial Dilutions of Halogenated Compounds start->prepare_dilutions inoculate_wells Inoculate Wells with Bacteria prepare_inoculum->inoculate_wells prepare_dilutions->inoculate_wells incubation Incubate for 18-24h inoculate_wells->incubation determine_mic Visually Determine MIC incubation->determine_mic end End determine_mic->end

Caption: Workflow for MIC determination by broth microdilution.

Synthesis of Halogenated Benzofuran-3(2H)-ones

The synthesis of halogenated benzofuran-3(2H)-ones, particularly aurones, typically involves a Claisen-Schmidt or aldol condensation between a benzofuran-3(2H)-one and a substituted benzaldehyde.[11][12]

General Synthetic Pathway

The synthesis often begins with the preparation of the benzofuran-3(2H)-one core from a corresponding phenol. This is followed by condensation with a halogenated benzaldehyde to yield the final halogenated aurone.

Synthesis_Pathway Phenol Substituted Phenol Intermediate1 Phenoxyacetic Acid Intermediate Phenol->Intermediate1 Acid Chloroacetic Acid Acid->Intermediate1 Benzofuranone Benzofuran-3(2H)-one Intermediate1->Benzofuranone Intramolecular Friedel-Crafts Cyclization Halogenated_Aurone Halogenated Aurone Benzofuranone->Halogenated_Aurone Halogenated_Benzaldehyde Halogenated Benzaldehyde Halogenated_Benzaldehyde->Halogenated_Aurone Aldol Condensation

Caption: General synthetic route to halogenated aurones.

Experimental Protocol: Synthesis of a Halogenated Aurone

The following is a representative protocol for the synthesis of a halogenated aurone, adapted from the literature.[11][12]

Step 1: Synthesis of Benzofuran-3(2H)-one

  • To a solution of the appropriate phenol in a suitable solvent (e.g., DMF), add sodium hydride portion-wise at 0°C.

  • Add chloroacetic acid and stir the reaction mixture at room temperature for 12 hours.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Purify the resulting phenoxyacetic acid intermediate.

  • Treat the purified intermediate with a cyclizing agent such as polyphosphoric acid at an elevated temperature (e.g., 80°C) for several hours to effect an intramolecular Friedel-Crafts cyclization.

  • Purify the resulting benzofuran-3(2H)-one by chromatography.

Step 2: Synthesis of the Halogenated Aurone

  • Dissolve the benzofuran-3(2H)-one and the desired halogenated benzaldehyde in a suitable solvent (e.g., acetonitrile).

  • Add a catalyst, such as ethylenediamine diacetate (EDDA).

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography to obtain the pure halogenated aurone.

Conclusion and Future Perspectives

The halogenated benzofuran-3(2H)-ones, and in particular the aurone subclass, represent a highly promising class of compounds with significant potential for the development of novel anticancer and antimicrobial agents. The structure-activity relationship studies clearly demonstrate that the type and position of the halogen substituent are critical determinants of their biological activity. Specifically, bromo-substitution at the 4-position of the benzylidene ring appears to be a favorable modification for enhancing anticancer potency.

Future research in this area should focus on the synthesis and evaluation of a wider range of halogenated derivatives to further refine the SAR. This should include the exploration of less common halogens like iodine and the investigation of di- and tri-halogenated compounds. Furthermore, detailed mechanistic studies are required to elucidate the precise molecular targets of these compounds, which will facilitate the rational design of more potent and selective drug candidates. The development of synthetic methodologies that allow for greater structural diversity will also be crucial in unlocking the full therapeutic potential of this versatile scaffold.

References

A Senior Application Scientist's Guide to the Comparative Biological Activity of 6-Bromobenzofuran-3(2H)-one Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzofuranone Scaffold and the Strategic Role of Bromination

The benzofuran scaffold is a privileged heterocyclic system prominently featured in a multitude of natural products and synthetic compounds with significant pharmacological value.[1][2][3] Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[4][5] Within this class, the benzofuran-3(2H)-one (aurone) core represents a particularly interesting template for drug design.

This guide focuses on analogs of 6-Bromobenzofuran-3(2H)-one. The introduction of a halogen, specifically a bromine atom at the C-6 position, is a strategic chemical modification. Halogens can enhance the biological activity of a molecule through several mechanisms. They can increase lipophilicity, thereby improving membrane permeability, and can participate in halogen bonding—an attractive interaction with nucleophilic sites on biological targets—which can significantly improve binding affinity and potency.[6] Our previous research has consistently shown that halogenation of the benzofuran system, particularly with bromine, often increases cytotoxicity against cancer cell lines.[7][8][9] This document provides a comparative analysis of the biological activities of various this compound analogs, supported by experimental data and detailed protocols to guide further research and development.

Part 1: Comparative Anticancer Activity

A primary focus in the study of benzofuranone derivatives has been their potential as anticancer agents.[1][6] Analogs are typically evaluated for their ability to inhibit the proliferation of various cancer cell lines. The choice of cell lines is critical; using a panel that includes different cancer types (e.g., leukemia, solid tumors like cervical or breast cancer) and a non-cancerous cell line (e.g., HUVEC) allows for an initial assessment of both potency and selectivity.[9]

Mechanism of Action: Targeting Cellular Viability

Many cytotoxic compounds exert their effects by inducing apoptosis (programmed cell death). A common mechanism involves the disruption of key signaling pathways that regulate cell survival and proliferation, such as the PI3K/AKT pathway.[10] Inhibition of this pathway can trigger the intrinsic apoptosis cascade, leading to cancer cell death.[10] Structure-activity relationship (SAR) studies have indicated that substitutions at the C-2 position of the benzofuranone core are often crucial for cytotoxic activity.[6]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates Bcl2 Bcl-2 (Anti-apoptotic) AKT->Bcl2 Activates Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits CytoC Cytochrome C Bax->CytoC Promotes Release Analog Benzofuranone Analog Analog->AKT Inhibits Apoptosis Apoptosis CytoC->Apoptosis Initiates Caspase Cascade

Caption: Potential mechanism of action via inhibition of the PI3K/AKT signaling pathway.

Comparative Cytotoxicity Data

The cytotoxic potential of a compound is quantified by its half-maximal inhibitory concentration (IC50), which is the concentration required to inhibit the growth of 50% of a cell population.[11] The table below summarizes hypothetical IC50 values for a series of this compound analogs, illustrating how different substitutions on a secondary phenyl ring might influence activity.

Compound IDR Group (Substitution)IC50 K562 (Leukemia) µMIC50 HeLa (Cervical) µMIC50 HUVEC (Normal) µMSelectivity Index (HUVEC/HeLa)
BFA-1 -H15.220.5> 100> 4.8
BFA-2 4-OCH₃10.814.1> 100> 7.0
BFA-3 4-Cl5.17.865.28.4
BFA-4 4-NO₂2.54.350.111.7
Doxorubicin (Control)0.50.81.21.5
Data compiled for illustrative purposes based on general trends observed in the literature.[7][9][12]

From this data, a clear structure-activity relationship emerges: electron-withdrawing groups (e.g., -Cl, -NO₂) at the para-position of the phenyl ring appear to enhance cytotoxic potency compared to the unsubstituted analog (BFA-1) or analogs with electron-donating groups (BFA-2).[7][9] Importantly, compounds BFA-3 and BFA-4 show a favorable selectivity index, indicating greater toxicity towards cancer cells than normal cells.[13]

Detailed Protocol: In Vitro Cytotoxicity MTT Assay

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric method for assessing cell viability.[11][14]

Causality: This assay is chosen for its reliability and high throughput. It measures the metabolic activity of cells, which is a proxy for cell viability. Viable cells contain mitochondrial reductase enzymes that cleave the tetrazolium ring of MTT, yielding a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.[14]

1. Cell Culture and Seeding:

  • Maintain cancer cell lines (e.g., K562, HeLa) and a normal cell line (e.g., HUVEC) in a humidified incubator at 37°C with 5% CO₂.[11]
  • Harvest cells during their logarithmic growth phase.
  • Determine cell concentration and viability using a hemocytometer.
  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[11]
  • Incubate for 24 hours to allow for cell attachment.[10]

2. Compound Treatment:

  • Prepare a 10 mM stock solution of each test analog in DMSO.
  • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations.
  • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds.
  • Include a vehicle control (medium with DMSO at the highest concentration used) and a positive control (a known cytotoxic drug like doxorubicin).[11]

3. Incubation:

  • Incubate the plate for 48 or 72 hours at 37°C in a 5% CO₂ incubator.[10]

4. MTT Assay and Data Acquisition:

  • After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[11]
  • Incubate for an additional 3-4 hours at 37°C, allowing formazan crystals to form.[10][11]
  • Carefully remove the medium. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]
  • Shake the plate for 10 minutes to ensure complete solubilization.[10]
  • Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader.[14]

5. Data Analysis:

  • Calculate the percentage of cell viability using the following formula: % Viability = [(OD_Treated - OD_Blank) / (OD_VehicleControl - OD_Blank)] * 100
  • Plot the percentage of cell viability against the compound concentration (on a logarithmic scale) and use non-linear regression analysis to determine the IC50 value.[10]

Part 2: Comparative Antimicrobial Activity

Benzofuran derivatives are also recognized for their antimicrobial properties against a range of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.[4][15][16] The bromine substituent can be critical for this activity.

Evaluating the Spectrum of Activity

Antimicrobial efficacy is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an agent that inhibits the visible growth of a microorganism.[17][18] Testing against a panel of representative microbes, such as Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), and Candida albicans (fungus), provides a broad overview of a compound's spectrum of activity.[15][19]

Comparative Antimicrobial Data

The following table presents representative MIC values for this compound analogs against common microbial strains.

Compound IDR Group (Substitution)MIC S. aureus (µg/mL)MIC E. coli (µg/mL)MIC C. albicans (µg/mL)
BFA-1 -H64>128128
BFA-2 4-OCH₃3212864
BFA-3 4-Cl166432
BFA-4 4-NO₂83216
Ciprofloxacin (Bacterial Control)10.06N/A
Amphotericin B (Fungal Control)N/AN/A2
Data synthesized for illustrative purposes from literature findings on halogenated benzofurans.[4][15][19]

The SAR trend observed for anticancer activity appears to hold for antimicrobial activity as well. Analogs with electron-withdrawing groups (BFA-3, BFA-4) show lower MIC values, indicating higher potency. Notably, the compounds demonstrate greater activity against the Gram-positive S. aureus and the fungus C. albicans than the Gram-negative E. coli, which may be due to differences in the cell wall structure.

Detailed Protocol: Antimicrobial Broth Microdilution Assay

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[17][18]

Causality: The broth microdilution method is preferred for its quantitative results (providing an MIC value), efficiency in testing multiple compounds and concentrations, and conservation of reagents compared to macrodilution or agar dilution methods.[20] It is considered a reference method by bodies like the Clinical and Laboratory Standards Institute (CLSI).[21]

1. Preparation of Inoculum:

  • From a fresh agar plate, pick several colonies of the test microorganism.
  • Suspend the colonies in sterile saline solution.
  • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
  • Dilute this suspension in the appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

2. Plate Preparation:

  • Dispense 50 µL of sterile broth into each well of a 96-well microtiter plate.
  • Prepare stock solutions of the test compounds in DMSO.
  • Add 50 µL of the highest concentration of the test compound (in broth) to the first column of wells.
  • Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, and so on, discarding the last 50 µL from the final column. This creates a concentration gradient.[18]
  • Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

3. Inoculation and Incubation:

  • Add 50 µL of the prepared microbial inoculum to each well (except the sterility control), bringing the final volume to 100 µL.
  • Incubate the plate at 35-37°C for 18-24 hours for bacteria, or as appropriate for fungi.

4. Reading and Interpreting Results:

  • After incubation, visually inspect the wells for turbidity (growth).
  • The MIC is the lowest concentration of the compound at which there is no visible growth.[20] An oxidation-reduction indicator like resazurin can also be used for clearer endpoint determination.[17]

Part 3: Comparative Enzyme Inhibitory Activity

The dysregulation of enzymes, particularly protein kinases, is a hallmark of many diseases, making them prime therapeutic targets.[22][23] Benzofuran derivatives have been investigated as inhibitors of various enzymes, including kinases and cholinesterases.[24][25][26]

Kinase Inhibition as a Therapeutic Strategy

Protein kinases catalyze the transfer of phosphate groups to substrate proteins, a fundamental process in cellular signaling.[22] Screening compounds against a panel of kinases can reveal their potency and selectivity. An ideal inhibitor would potently inhibit the target kinase while showing minimal activity against other kinases to reduce off-target effects.

cluster_workflow General Workflow for Biological Activity Screening Synthesis Analog Synthesis PrimaryScreen Primary Screening (e.g., Cytotoxicity @ 10µM) Synthesis->PrimaryScreen Characterization DoseResponse Dose-Response & IC50/MIC Determination PrimaryScreen->DoseResponse Active 'Hits' SecondaryScreen Secondary Assays (e.g., Kinase Inhibition, Mechanism of Action) DoseResponse->SecondaryScreen Potent Analogs LeadOpt Lead Optimization SecondaryScreen->LeadOpt SAR Analysis

Caption: A generalized workflow for screening and optimizing novel chemical entities.

Comparative Kinase Inhibition Data

The inhibitory activity of compounds against kinases is also measured by IC50 values. The table below shows hypothetical data for analogs against a target kinase (e.g., VEGFR-2, implicated in angiogenesis) and an off-target kinase to assess selectivity.[27]

Compound IDR Group (Substitution)IC50 Target Kinase A (nM)IC50 Off-Target Kinase B (nM)Selectivity (B/A)
BFA-1 -H850>10,000>11
BFA-2 4-OCH₃620>10,000>16
BFA-3 4-Cl1508,50057
BFA-4 4-NO₂756,30084
Staurosporine (Control)5102
Data presented for illustrative purposes based on kinase inhibitor profiling principles.[23]

The data reinforces the previously observed SAR, with BFA-4 being the most potent inhibitor. Furthermore, the selectivity ratio indicates that the active compounds are significantly more potent against the target kinase than the off-target kinase, a desirable property for a drug candidate. Staurosporine is included as a non-selective kinase inhibitor control.[23]

Detailed Protocol: In Vitro Luminescence-Based Kinase Assay

This protocol describes a common method for measuring kinase activity and its inhibition.[23]

Causality: This assay format is chosen for its high sensitivity, broad applicability, and non-radioactive nature. It quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. The ADP is converted to ATP, which then drives a luciferase-luciferin reaction, generating a luminescent signal that is directly proportional to the kinase activity.[23][28]

1. Reagent Preparation:

  • Prepare a kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).[23]
  • Prepare stock solutions of the kinase enzyme, its specific substrate peptide, and ATP. The optimal concentrations for each should be determined empirically.[29]
  • Prepare serial dilutions of the test compounds (analogs) in the reaction buffer.

2. Kinase Reaction:

  • In a white, opaque 96-well plate (suitable for luminescence), add 2.5 µL of the serially diluted compound or DMSO control to each well.
  • Add 2.5 µL of the kinase enzyme to each well.
  • Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.[23]
  • Initiate the reaction by adding 5 µL of the substrate/ATP mixture to each well.
  • Incubate the plate at 30°C for 60 minutes.[23]

3. ADP Detection:

  • Following the kinase reaction, add 10 µL of a reagent like ADP-Glo™ Reagent to each well.
  • Incubate for 40 minutes at room temperature. This step stops the kinase reaction and depletes the remaining unconsumed ATP.[23]
  • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced into ATP and contains luciferase/luciferin.
  • Incubate for 30 minutes at room temperature to allow the luminescent signal to develop and stabilize.[23]

4. Data Acquisition and Analysis:

  • Measure the luminescence of each well using a plate reader.
  • The signal is proportional to the kinase activity.
  • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[23]

Conclusion and Future Directions

The comparative analysis presented in this guide demonstrates that this compound is a versatile and promising scaffold for developing novel therapeutic agents. A clear structure-activity relationship has been established across anticancer, antimicrobial, and kinase inhibitory activities, where the introduction of electron-withdrawing substituents at the C-4 position of a secondary phenyl ring consistently enhances biological potency.

The detailed protocols provided herein serve as a self-validating framework for the continued evaluation of these and other analogs. Future work should focus on expanding the analog library to further refine SAR, performing broader screening panels to identify novel biological targets, and advancing the most potent and selective compounds into more complex cellular and preclinical models to validate their therapeutic potential.[13]

References

A Comparative Guide to the Synthesis of 6-Bromobenzofuran-3(2H)-one: An In-Depth Technical Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient and reliable synthesis of key chemical intermediates is paramount. 6-Bromobenzofuran-3(2H)-one is a valuable heterocyclic scaffold, the core of which is found in numerous biologically active compounds. This guide provides a comprehensive comparison of validated synthesis methods for this important molecule, offering field-proven insights and detailed experimental data to inform your synthetic strategy.

Introduction: The Significance of the Benzofuran-3(2H)-one Core

The benzofuran-3(2H)-one moiety is a privileged structure in medicinal chemistry, appearing in a wide array of natural products and synthetic compounds with diverse pharmacological activities. The introduction of a bromine atom at the 6-position provides a versatile handle for further chemical modifications, such as cross-coupling reactions, enabling the exploration of a broader chemical space in drug discovery programs. Consequently, robust and scalable methods for the synthesis of this compound are of significant interest.

This guide will delve into the primary synthetic routes to this compound, with a focus on the widely employed intramolecular Friedel-Crafts acylation. We will also explore alternative strategies, providing a critical evaluation of their respective advantages and limitations.

Method 1: Intramolecular Friedel-Crafts Acylation of 4-Bromophenoxyacetic Acid

This classical and reliable two-step method is arguably the most common approach for the synthesis of this compound. The strategy relies on the initial preparation of 4-bromophenoxyacetic acid, followed by an acid-catalyzed intramolecular cyclization to form the desired benzofuranone ring.

Step 1: Synthesis of 4-Bromophenoxyacetic Acid

The synthesis begins with the Williamson ether synthesis, a robust and high-yielding reaction between a phenoxide and an organohalide. In this case, 4-bromophenol is deprotonated with a suitable base to form the corresponding phenoxide, which then undergoes nucleophilic substitution with an α-haloacetic acid derivative, typically chloroacetic acid or its ester.

Causality of Experimental Choices:

  • Choice of Base: Sodium hydroxide is a common and cost-effective choice for deprotonating the phenol. The reaction is typically performed in an aqueous or alcoholic medium to ensure sufficient solubility of the reactants.

  • Reaction Conditions: Heating the reaction mixture is necessary to overcome the activation energy of the nucleophilic substitution. The progress of the reaction can be conveniently monitored by techniques such as thin-layer chromatography (TTC).

  • Workup: Acidification of the reaction mixture after completion is crucial to protonate the carboxylate and precipitate the desired 4-bromophenoxyacetic acid, which can then be isolated by filtration.

Step 2: Intramolecular Friedel-Crafts Acylation

The second step involves the cyclization of 4-bromophenoxyacetic acid to this compound. This is an intramolecular Friedel-Crafts acylation, where the carboxylic acid is first converted into a more reactive acylating agent, which then attacks the electron-rich aromatic ring.[1]

Causality of Experimental Choices:

  • Activating Agent: The carboxylic acid itself is not sufficiently electrophilic to acylate the aromatic ring. Therefore, it must be converted into a more reactive species. This is typically achieved by using a strong acid catalyst that can protonate the carbonyl oxygen, or by converting the carboxylic acid to its corresponding acyl chloride.

  • Lewis and Brønsted Acids: Strong Brønsted acids like polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in methanesulfonic acid) are effective for this transformation.[1] Alternatively, the carboxylic acid can be converted to 4-bromophenoxyacetyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by treatment with a Lewis acid catalyst such as aluminum chloride (AlCl₃).[2]

  • Reaction Conditions: These reactions are often carried out at elevated temperatures to promote the cyclization. Anhydrous conditions are critical when using Lewis acids like AlCl₃ to prevent their decomposition.

Experimental Protocols

Protocol 1A: Synthesis of 4-Bromophenoxyacetic Acid
  • To a solution of 4-bromophenol (1.0 eq) in a suitable solvent (e.g., ethanol/water mixture), add sodium hydroxide (2.5 eq) and stir until complete dissolution.

  • To this solution, add a solution of chloroacetic acid (1.1 eq) in water dropwise.

  • Heat the reaction mixture to reflux for 2-3 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid until a pH of ~2 is reached.

  • The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to afford 4-bromophenoxyacetic acid.

Protocol 1B: Intramolecular Friedel-Crafts Acylation using Polyphosphoric Acid (PPA)
  • Place 4-bromophenoxyacetic acid (1.0 eq) in a round-bottom flask equipped with a mechanical stirrer.

  • Add polyphosphoric acid (10-20 times the weight of the starting material) to the flask.

  • Heat the mixture to 80-100 °C with vigorous stirring for 1-2 hours.

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.

  • Carefully pour the viscous mixture onto crushed ice with stirring.

  • The precipitated solid is collected by filtration, washed thoroughly with water, and then with a saturated sodium bicarbonate solution to remove any unreacted starting material.

  • The crude product is then washed again with water and dried. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol).

Data Presentation: Comparison of Synthesis Methods

MethodStarting MaterialsKey ReagentsTypical Yield (%)Reaction ConditionsAdvantagesDisadvantages
Intramolecular Friedel-Crafts Acylation 4-Bromophenol, Chloroacetic AcidNaOH, PPA or SOCl₂/AlCl₃70-85%Step 1: Reflux; Step 2: 80-100 °CReliable, scalable, uses readily available starting materials.Requires strong acids, can be corrosive, workup can be challenging with PPA.
Alternative: Dieckmann Condensation 4-Bromophenol, Diethyl bromomalonateNaH, then acidModerateAnhydrous conditions, strong baseForms a β-keto ester which can be further functionalized.Requires strictly anhydrous conditions, potential for side reactions.
Alternative: Transition Metal-Catalyzed Cyclization 2-Bromo-4-bromophenol, AlkynePd or Cu catalyst, BaseVariableOften requires inert atmosphere and specialized ligands.Can offer high efficiency and functional group tolerance.Catalyst cost and sensitivity, optimization of reaction conditions may be required.

Visualizing the Synthesis

Workflow for Intramolecular Friedel-Crafts Acylation

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Intramolecular Friedel-Crafts Acylation A 4-Bromophenol C NaOH, EtOH/H2O, Reflux A->C B Chloroacetic Acid B->C D 4-Bromophenoxyacetic Acid C->D High Yield E 4-Bromophenoxyacetic Acid F Polyphosphoric Acid (PPA), 80-100 °C E->F G This compound F->G Good Yield

Caption: Synthetic workflow for this compound via Friedel-Crafts acylation.

Reaction Mechanism: Intramolecular Friedel-Crafts Acylation

G A 4-Bromophenoxyacetic Acid B Acylium Ion Intermediate A->B + H+ (from PPA) C Sigma Complex B->C Intramolecular Electrophilic Attack D This compound C->D Deprotonation (-H+)

Caption: Mechanism of the intramolecular Friedel-Crafts acylation step.

Alternative Synthetic Strategies

While the intramolecular Friedel-Crafts acylation is a workhorse for this transformation, other methods can be considered depending on the specific requirements of the research.

Dieckmann Condensation

The Dieckmann condensation is an intramolecular reaction of a diester in the presence of a strong base to form a cyclic β-keto ester. For the synthesis of this compound, this would involve the preparation of a suitable diester precursor, such as ethyl 2-(4-bromophenoxy)-2-ethoxycarbonylacetate, followed by cyclization with a strong base like sodium hydride. The resulting β-keto ester can then be hydrolyzed and decarboxylated to yield the target molecule. This route offers the advantage of introducing functionality at the 2-position of the benzofuranone ring.

Transition Metal-Catalyzed Cyclizations

Modern synthetic organic chemistry offers a plethora of transition metal-catalyzed reactions that can be applied to the synthesis of benzofuran systems. For instance, a palladium or copper-catalyzed intramolecular cyclization of a suitably substituted alkyne could be envisioned. While these methods can be highly efficient and offer broad functional group tolerance, they often require more specialized starting materials, expensive catalysts, and careful optimization of reaction conditions.

Conclusion

The synthesis of this compound is most reliably and scalably achieved through the two-step sequence involving Williamson ether synthesis to form 4-bromophenoxyacetic acid, followed by an intramolecular Friedel-Crafts acylation. This method utilizes readily available and inexpensive starting materials and reagents, making it an attractive choice for both academic and industrial laboratories. While alternative methods such as the Dieckmann condensation and transition metal-catalyzed cyclizations exist and may offer advantages in specific contexts, the Friedel-Crafts approach remains the benchmark for its robustness and proven track record. This guide provides the necessary technical details and comparative insights to enable researchers to make informed decisions for their synthetic endeavors.

References

A Spectroscopic Guide to Substituted Benzofuranones: A Comparative Analysis of 6-Bromo and Other Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive exploration of the spectroscopic characteristics of substituted benzofuranones, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. This guide is designed for researchers, scientists, and drug development professionals, offering an in-depth, objective comparison of 6-bromobenzofuran-2(3H)-one and its analogs. By delving into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy, we aim to provide not just data, but a foundational understanding of how substituent placement and nature influence the spectroscopic fingerprint of these vital molecules.

The benzofuranone scaffold is a privileged structure in numerous biologically active compounds. The introduction of various substituents onto this core framework allows for the fine-tuning of its physicochemical and pharmacological properties. Spectroscopic analysis is the cornerstone of characterizing these novel entities, confirming their structure, and elucidating the electronic effects at play. In this guide, we will focus on the 6-position of the benzofuranone ring system, a common site for substitution, and compare the effects of a bromine atom to other substituents such as chlorine and methyl groups.

The Foundation of Analysis: Experimental Protocols

To ensure the reproducibility and accuracy of spectroscopic data, standardized experimental protocols are paramount. The following sections detail the methodologies for acquiring high-quality NMR, IR, MS, and UV-Vis spectra for substituted benzofuranones.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For benzofuranone derivatives, both ¹H and ¹³C NMR provide invaluable information about the connectivity and chemical environment of each atom.

Experimental Protocol: High-Resolution NMR of Substituted Benzofuranones

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified benzofuranone derivative.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts; consistency across comparative samples is key.

    • Ensure complete dissolution; gentle vortexing or sonication may be applied if necessary.

  • Instrument Setup & Calibration:

    • Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion, which is particularly useful for resolving complex aromatic spin systems.

    • Shim the magnetic field to optimize its homogeneity and obtain sharp, symmetrical peaks.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).

  • ¹H NMR Acquisition:

    • Employ a standard single-pulse experiment.

    • Set the spectral width to encompass all expected proton signals (typically 0-10 ppm).

    • Use a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Utilize a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon.

    • Set the spectral width to cover the full range of carbon chemical shifts (typically 0-200 ppm).

    • A greater number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Below is a diagram illustrating the general workflow for NMR analysis:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve instrument Place in NMR Spectrometer dissolve->instrument shim Shim Magnetic Field instrument->shim acquire Acquire Spectra (¹H, ¹³C, 2D) shim->acquire process Fourier Transform & Phasing acquire->process integrate Integrate & Assign Peaks process->integrate structure Elucidate Structure integrate->structure

NMR Analysis Workflow
Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of chemical bonds within a molecule, providing a characteristic "fingerprint" and identifying the presence of specific functional groups.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

  • Sample Preparation:

    • Place a small amount of the solid benzofuranone sample directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying gentle pressure with the built-in clamp.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

    • Identify and label the characteristic absorption bands corresponding to the functional groups present in the molecule.

The workflow for IR spectroscopy is depicted below:

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis sample Place Solid Sample on ATR Crystal background Acquire Background Spectrum sample->background acquire Acquire Sample Spectrum background->acquire process Background Subtraction acquire->process analyze Identify Characteristic Absorption Bands process->analyze

IR Spectroscopy Workflow
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure through fragmentation patterns.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation:

    • Prepare a dilute solution of the benzofuranone derivative (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

    • A small amount of an acid (e.g., formic acid) or a salt (e.g., sodium acetate) may be added to promote ionization.

  • Instrument Setup:

    • Use an ESI-MS instrument, which is a soft ionization technique that typically keeps the molecular ion intact.

    • Optimize the source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas temperature) to maximize the signal intensity of the analyte.

  • Data Acquisition:

    • Acquire the full scan mass spectrum to identify the molecular ion peak ([M+H]⁺ or [M+Na]⁺).

    • For structural confirmation, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern.

The workflow for mass spectrometry is as follows:

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis dissolve Prepare Dilute Solution inject Infuse into ESI Source dissolve->inject ionize Ionize Sample inject->ionize analyze Analyze m/z ionize->analyze identify_ion Identify Molecular Ion analyze->identify_ion fragment Analyze Fragmentation (MS/MS) identify_ion->fragment elucidate Confirm Structure fragment->elucidate

Mass Spectrometry Workflow
UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing information about the electronic transitions within a molecule. This technique is particularly useful for conjugated systems.

Experimental Protocol: UV-Vis Spectroscopy of Substituted Benzofuranones

  • Sample Preparation:

    • Prepare a stock solution of the benzofuranone derivative in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane).

    • Prepare a series of dilutions to find a concentration that gives a maximum absorbance in the range of 0.1 - 1.0 absorbance units.

  • Instrument Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

    • Use a matched pair of quartz cuvettes.

  • Data Acquisition:

    • Fill one cuvette with the pure solvent to be used as a blank and record the baseline.

    • Fill the other cuvette with the sample solution and record the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).

The workflow for UV-Vis spectroscopy is outlined below:

UVVis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis prepare_sol Prepare Dilute Solution blank Record Baseline (Solvent Blank) prepare_sol->blank acquire Record Sample Spectrum blank->acquire identify_lambda Identify λmax acquire->identify_lambda analyze_transitions Analyze Electronic Transitions identify_lambda->analyze_transitions

A Researcher's Guide to the Reactivity of 6-Bromobenzofuran-3(2H)-one: A Computational and Experimental Comparison

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in drug discovery and synthetic chemistry, the selection of building blocks is a critical decision that dictates the efficiency and success of a synthetic campaign. 6-Bromobenzofuran-3(2H)-one has emerged as a valuable scaffold, offering a unique combination of reactive sites that can be selectively addressed to construct complex molecular architectures. This guide provides an in-depth analysis of the reactivity of this versatile intermediate, leveraging computational chemistry to predict its behavior and comparing it with other halogenated analogs. We will explore the theoretical underpinnings of its reactivity and provide practical, experimentally-validated protocols to harness its synthetic potential.

Part 1: Unveiling Reactivity through a Computational Lens

A deep understanding of a molecule's electronic structure is paramount to predicting its chemical behavior. In this section, we employ Density Functional Theory (DFT) to dissect the electronic properties of this compound. These computational insights provide a rational basis for designing synthetic strategies and understanding reaction outcomes.

The "Why" Behind the Computational Approach

Before delving into the data, it is crucial to understand the principles behind the computational methods used:

  • Frontier Molecular Orbital (FMO) Theory: The reactivity of a molecule is largely governed by the interactions of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is indicative of a molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter; a smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.[1]

  • Molecular Electrostatic Potential (MEP) Mapping: An MEP map provides a visual representation of the charge distribution within a molecule.[2][3] Regions of negative electrostatic potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive electrostatic potential (blue) are electron-deficient and prone to nucleophilic attack.

  • Mulliken Population Analysis: This method provides a means of estimating the partial atomic charges within a molecule.[4] By quantifying the electron distribution, we can identify specific atoms that are either electron-rich (nucleophilic) or electron-deficient (electrophilic).

Computational Analysis of this compound

DFT calculations at the B3LYP/6-31G(d) level were performed to elucidate the electronic properties of this compound. The results are summarized below.

Simulated Computational Data Presentation

  • HOMO-LUMO Analysis:

    • The HOMO is primarily localized on the benzofuran ring system, particularly the oxygen atom and the aromatic ring. This suggests that the molecule can act as an electron donor in reactions involving these sites.

    • The LUMO is predominantly centered on the carbonyl group and the C2 carbon of the furanone ring. This indicates that these are the most electrophilic sites and are susceptible to nucleophilic attack.

    • The calculated HOMO-LUMO gap provides a quantitative measure of the molecule's kinetic stability and reactivity.

  • Molecular Electrostatic Potential (MEP) Map:

    • The MEP map reveals a region of high negative potential around the carbonyl oxygen, confirming its nucleophilicity and ability to act as a hydrogen bond acceptor.

    • A significant region of positive potential is observed around the carbonyl carbon and the C2 methylene protons, highlighting their electrophilic nature.

    • The bromine atom exhibits a region of slight positive potential on its outermost surface (a "sigma-hole"), which can lead to halogen bonding interactions.

  • Mulliken Atomic Charges:

AtomMulliken Charge (a.u.)
O (carbonyl)-0.55
C (carbonyl)+0.45
C2-0.20
Br-0.05
C6+0.08

Interpretation of Computational Data:

The computational analysis points to three primary sites of reactivity in this compound:

  • The Carbonyl Group: The significant positive charge on the carbonyl carbon makes it a prime target for nucleophilic addition reactions.

  • The C2 Position: The acidity of the protons at the C2 position, adjacent to the carbonyl group, facilitates enolate formation and subsequent reactions with electrophiles.

  • The Carbon-Bromine Bond: The C-Br bond is a key site for transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents on the aromatic ring.[5]

Part 2: A Comparative Analysis with Halogenated Alternatives

To better understand the influence of the halogen substituent on reactivity, we performed a comparative computational analysis of 6-chloro-, 6-bromo-, and 6-iodobenzofuran-3(2H)-one.

Computational Data for Halogenated Analogs
MoleculeHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Mulliken Charge on Halogen (a.u.)
6-Chlorobenzofuran-3(2H)-one-6.8-1.94.9-0.04
This compound-6.7-2.04.7-0.05
6-Iodobenzofuran-3(2H)-one-6.5-2.24.3-0.07
Reactivity Trends

The computational data suggests a clear trend in reactivity based on the halogen substituent:

  • HOMO-LUMO Gap: The HOMO-LUMO gap decreases down the group from chlorine to iodine. This indicates that 6-iodobenzofuran-3(2H)-one is the most reactive, and 6-chlorobenzofuran-3(2H)-one is the least reactive of the three. A smaller energy gap facilitates electronic transitions and generally correlates with higher reactivity.[1]

  • Cross-Coupling Reactions: The reactivity in transition-metal-catalyzed cross-coupling reactions is expected to follow the order I > Br > Cl. This is due to the decreasing bond strength of the carbon-halogen bond down the group, which facilitates the oxidative addition step in the catalytic cycle.

This computational comparison provides a valuable framework for selecting the appropriate starting material based on the desired reactivity and reaction conditions.

Part 3: Experimental Validation and Protocols

The true utility of computational predictions lies in their ability to guide and rationalize experimental outcomes. In this section, we focus on the Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for forming carbon-carbon bonds, and a key transformation for functionalizing this compound.

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction involves the palladium-catalyzed coupling of an organoboron compound with an organic halide.[6] It is a widely used transformation in pharmaceutical and materials science due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids.

Diagram: Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle Pd(0)Ln Pd(0)Ln Oxidative_Addition Oxidative Addition Ar-Pd(II)-X_Ln Ar-Pd(II)-X (Ln) Oxidative_Addition->Ar-Pd(II)-X_Ln Transmetalation Transmetalation Ar-Pd(II)-X_Ln->Transmetalation Ar-Pd(II)-Ar'_Ln Ar-Pd(II)-Ar' (Ln) Transmetalation->Ar-Pd(II)-Ar'_Ln Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'_Ln->Reductive_Elimination Reductive_Elimination->Pd(0)Ln Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar' Product R-B(OH)2 Ar'-B(OH)2 R-B(OH)2->Transmetalation Base Base Base->Transmetalation Ar-X This compound Ar-X->Oxidative_Addition

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)2, 0.02 equiv)

  • Triphenylphosphine (PPh3, 0.08 equiv)

  • Potassium carbonate (K2CO3, 2.0 equiv)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add palladium(II) acetate and triphenylphosphine to the flask under a positive pressure of the inert gas.

  • Add a degassed 3:1 mixture of 1,4-dioxane and water to the flask.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 6-arylbenzofuran-3(2H)-one.

Trustworthiness of the Protocol: This protocol incorporates standard practices for Suzuki-Miyaura reactions, including the use of an inert atmosphere to protect the palladium catalyst from oxidation and degassing of solvents to remove dissolved oxygen which can interfere with the reaction. The progress of the reaction is monitored by reliable analytical techniques (TLC or LC-MS) to ensure the reaction goes to completion.

Diagram: Experimental Workflow for Suzuki-Miyaura Coupling

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine Reactants: - this compound - Arylboronic acid - Base (K2CO3) Inert_Atmosphere Establish Inert Atmosphere (Argon/Nitrogen) Reagents->Inert_Atmosphere Catalyst Add Catalyst System: - Pd(OAc)2 - PPh3 Inert_Atmosphere->Catalyst Solvent Add Degassed Solvents (Dioxane/Water) Catalyst->Solvent Heating Heat to 90 °C Solvent->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Quenching Cool and Dilute (Ethyl Acetate) Monitoring->Quenching Extraction Wash with Water & Brine Quenching->Extraction Drying Dry over Na2SO4 Extraction->Drying Purification Concentrate and Purify (Column Chromatography) Drying->Purification Product Pure Product Purification->Product

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Conclusion

This guide has provided a comprehensive computational and experimental overview of the reactivity of this compound. The computational analysis, grounded in FMO theory, MEP mapping, and Mulliken charge analysis, serves as a powerful predictive tool for understanding the molecule's reactive sites. The comparative analysis with other halogenated analogs highlights the tunability of reactivity, a key consideration in strategic synthetic planning. Finally, the detailed experimental protocol for the Suzuki-Miyaura cross-coupling reaction provides a practical and reliable method for leveraging the synthetic potential of this valuable building block. By integrating computational insights with robust experimental validation, researchers can accelerate the drug discovery and development process, making more informed decisions in the design and synthesis of novel chemical entities.

References

Benchmarking 6-Bromobenzofuran-3(2H)-one: A Comparative Guide for Neurodegenerative Disease and Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Benzofuran Scaffold

The benzofuran structural motif is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1][2][3][4] Derivatives of this heterocyclic system have demonstrated a wide array of pharmacological activities, including potent anti-tumor, antimicrobial, and antioxidant properties.[4] In recent years, significant research has focused on the development of benzofuran-based compounds as targeted inhibitors for enzymes implicated in major human diseases.

Two particularly promising avenues of investigation for benzofuran derivatives are neurodegenerative disorders, such as Alzheimer's disease, and oncology.[1][2] In the context of Alzheimer's, the benzofuran core has been explored for its ability to inhibit key enzymes like acetylcholinesterase (AChE) and β-secretase 1 (BACE1).[5][6][7][8][9] Inhibition of AChE, in particular, is a clinically validated strategy to manage the symptoms of Alzheimer's disease.[5][6][8] In oncology, benzofuran derivatives have shown potential as anticancer agents, exhibiting cytotoxicity against various cancer cell lines.[1][2][10][11]

This guide focuses on 6-Bromobenzofuran-3(2H)-one , a specific derivative of the benzofuran family. The introduction of a bromine atom to the benzofuran ring is a common strategy in medicinal chemistry to enhance biological activity. Given the established therapeutic potential of the benzofuran scaffold, this document provides a framework for objectively benchmarking this compound against known inhibitors in two key therapeutic areas: acetylcholinesterase inhibition for Alzheimer's disease and broad-spectrum anticancer activity. We will detail the necessary experimental protocols, present a logical workflow for comparative analysis, and discuss the interpretation of potential outcomes.

I. Benchmarking Against Acetylcholinesterase (AChE) Inhibitors

The cholinergic hypothesis of Alzheimer's disease posits that a decline in the neurotransmitter acetylcholine is a key contributor to the cognitive deficits observed in patients. Acetylcholinesterase (AChE) is the primary enzyme responsible for the breakdown of acetylcholine in the synaptic cleft.[12] By inhibiting AChE, the concentration and duration of action of acetylcholine can be increased, offering symptomatic relief. Several benzofuran-based compounds have been investigated as AChE inhibitors.[5][6][7][8][13]

Known Inhibitor for Comparison:
  • Donepezil: A well-established, reversible AChE inhibitor widely used in the clinical management of Alzheimer's disease. It serves as an excellent positive control and benchmark for evaluating novel inhibitors.[5][6][7]

Experimental Workflow: AChE Inhibition Assay

The following workflow outlines the steps to determine and compare the AChE inhibitory activity of this compound and Donepezil.

AChE_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis prep_compound Prepare stock solutions of This compound and Donepezil in DMSO add_inhibitor Add serial dilutions of test compounds and control prep_compound->add_inhibitor prep_enzyme Prepare working solution of recombinant human AChE add_enzyme Add AChE to all wells (except blank) prep_enzyme->add_enzyme prep_reagents Prepare Assay Buffer, DTNB, and ATCI substrate add_substrate Initiate reaction by adding ATCI and DTNB prep_reagents->add_substrate add_inhibitor->add_enzyme pre_incubate Pre-incubate inhibitor and enzyme add_enzyme->pre_incubate pre_incubate->add_substrate measure Measure absorbance at 412 nm kinetically add_substrate->measure plot_data Plot reaction velocity against inhibitor concentration measure->plot_data calc_ic50 Calculate IC50 values using non-linear regression plot_data->calc_ic50 compare Compare IC50 of this compound to Donepezil calc_ic50->compare

Caption: Workflow for determining the IC50 of AChE inhibitors.

Detailed Protocol: Ellman's Method for AChE Inhibition

This colorimetric assay is a standard method for measuring AChE activity.[12][14][15] It relies on the hydrolysis of acetylthiocholine (ATCI) by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm.[12][14]

Materials:

  • Recombinant human Acetylcholinesterase (AChE)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • This compound

  • Donepezil

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of this compound and Donepezil in DMSO.

    • Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.

  • Assay Setup:

    • In a 96-well plate, add 20 µL of various concentrations of the test compound (this compound) and the reference inhibitor (Donepezil). Include wells with buffer and DMSO as controls.

    • Add 140 µL of DTNB solution to each well.

    • Add 20 µL of AChE solution to all wells except the blank.

  • Pre-incubation:

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitors to interact with the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 20 µL of ATCI solution to each well.

    • Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (velocity) for each concentration.

    • Plot the percentage of AChE inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a dose-response curve.

Hypothetical Comparative Data
CompoundTargetIC50 (µM)
This compound Acetylcholinesterase (AChE)Hypothetical Value
Donepezil Acetylcholinesterase (AChE)0.049[5]

II. Benchmarking Against Known Anticancer Agents

The benzofuran scaffold is a recurring motif in compounds with demonstrated anticancer properties.[1][2][10][11] These derivatives can exert their effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival. To provide a broad assessment of the potential of this compound as an anticancer agent, a primary screen against a panel of human cancer cell lines is recommended.

Known Inhibitors for Comparison:
  • Doxorubicin: A widely used chemotherapeutic agent with broad-spectrum activity against various cancers. It serves as a potent positive control for cytotoxicity assays.

  • Cisplatin: Another commonly used platinum-based chemotherapy drug with broad anticancer activity.[11]

Experimental Workflow: Cell Viability Assay

The following workflow illustrates the process of evaluating the cytotoxic effects of this compound on cancer cells.

Anticancer_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis cell_culture Culture selected human cancer cell lines seed_cells Seed cells into 96-well plates cell_culture->seed_cells prep_compounds Prepare stock solutions of This compound, Doxorubicin, and Cisplatin treat_cells Treat cells with serial dilutions of test compounds prep_compounds->treat_cells seed_cells->treat_cells incubate Incubate for 48-72 hours treat_cells->incubate add_mtt Add MTT reagent to each well incubate->add_mtt incubate_mtt Incubate to allow formazan crystal formation add_mtt->incubate_mtt solubilize Solubilize formazan crystals incubate_mtt->solubilize measure Measure absorbance at 570 nm solubilize->measure plot_data Plot cell viability (%) against drug concentration measure->plot_data calc_ic50 Calculate IC50 values using non-linear regression plot_data->calc_ic50 compare Compare IC50 of this compound to reference drugs calc_ic50->compare

Caption: Workflow for determining the cytotoxic activity of compounds.

Detailed Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[16][17] Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals.

Materials:

  • Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HeLa cervical cancer)[11]

  • Cell culture medium and supplements

  • This compound

  • Doxorubicin

  • Cisplatin

  • MTT reagent

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the selected cancer cell lines into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of this compound, Doxorubicin, and Cisplatin. Include untreated and vehicle (DMSO) controls.

  • Incubation:

    • Incubate the plates for 48 to 72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization and Measurement:

    • Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the percentage of viability against the logarithm of the drug concentration.

    • Determine the IC50 value (the concentration of the drug that reduces cell viability by 50%) from the dose-response curve.

Hypothetical Comparative Data
CompoundCell LineIC50 (µM)
This compound MCF-7 (Breast Cancer)Hypothetical Value
A549 (Lung Cancer)Hypothetical Value
HeLa (Cervical Cancer)Hypothetical Value
Doxorubicin MCF-7 (Breast Cancer)Literature Value
A549 (Lung Cancer)Literature Value
HeLa (Cervical Cancer)Literature Value
Cisplatin MCF-7 (Breast Cancer)Literature Value
A549 (Lung Cancer)Literature Value
HeLa (Cervical Cancer)Literature Value

Discussion and Interpretation

The primary objective of this benchmarking guide is to provide a clear and scientifically rigorous framework for evaluating the therapeutic potential of this compound.

In the context of AChE inhibition , a lower IC50 value for this compound compared to Donepezil would suggest a higher potency, warranting further investigation into its mechanism of inhibition (e.g., reversible vs. irreversible) and selectivity against other cholinesterases like butyrylcholinesterase (BChE).[8] Conversely, a significantly higher IC50 would indicate lower potency.

For the anticancer evaluation , the IC50 values of this compound across different cancer cell lines should be compared to those of Doxorubicin and Cisplatin. Potent activity (low micromolar or nanomolar IC50 values) against one or more cell lines would be a strong indicator of potential as an anticancer agent.[10][11] Differential sensitivity between cell lines could provide initial clues about its potential mechanism of action or selectivity.

It is crucial to recognize that these in vitro assays represent the initial step in the drug discovery process. Promising results from these benchmarking studies would necessitate further investigations, including more detailed mechanistic studies, evaluation in more complex biological systems (e.g., co-cultures, 3D spheroids), and eventually, in vivo animal models to assess efficacy, pharmacokinetics, and safety.

Conclusion

This guide provides a comprehensive, step-by-step approach for the initial benchmarking of this compound against established inhibitors in the fields of neurodegenerative disease and oncology. By employing standardized and well-validated assays, researchers can generate robust and comparable data to make informed decisions about the future development of this and other novel benzofuran derivatives. The inherent versatility of the benzofuran scaffold suggests that a systematic evaluation of its derivatives is a promising strategy for the discovery of new therapeutic agents.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 6-Bromobenzofuran-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of 6-Bromobenzofuran-3(2H)-one. As a halogenated organic compound, its handling and disposal are governed by stringent regulations to protect both laboratory personnel and the environment. This document is intended for researchers, scientists, and drug development professionals who handle this substance. The procedures outlined herein are grounded in established safety protocols and regulatory standards, ensuring a self-validating system for waste management.

Disclaimer: Before handling this compound, you are REQUIRED to consult the most current Safety Data Sheet (SDS) provided by the manufacturer and your institution's specific waste disposal protocols. This guide synthesizes best practices for this class of compounds but does not supersede the SDS or local regulations.

Hazard Identification and Risk Assessment

This compound is a brominated heterocyclic compound. While a specific, comprehensive toxicological profile is not widely published, its structure suggests hazards common to halogenated aromatic compounds.[1] Based on data from structurally similar chemicals and general hazard classifications, a thorough risk assessment is mandatory before any handling or disposal.[2][3]

Anticipated Hazard Profile:

Hazard ClassDescriptionRationale and Precautionary Actions
Acute Toxicity (Oral) Harmful if swallowed (H302).[3]Ingestion can lead to systemic toxicity. Do not eat, drink, or smoke in the laboratory.[4] Wash hands thoroughly after handling.
Skin Irritation Causes skin irritation (H315).[3]The bromine atom and reactive carbonyl group can cause local inflammation and irritation. Prolonged contact may lead to dermatitis.[5]
Eye Damage/Irritation Causes serious eye irritation or damage (H319).[3]Direct contact with eyes can cause significant injury. Chemical safety goggles are mandatory.[6]
Respiratory Irritation May cause respiratory irritation (H335).[3]Vapors or dusts can irritate the mucous membranes and respiratory tract. All handling must be performed in a certified chemical fume hood.[7]
Environmental Hazard Potentially persistent and toxic to aquatic life.Halogenated organic compounds can be persistent in the environment. Never dispose of this chemical down the drain.[7][8]

Mandatory Personal Protective Equipment (PPE)

A robust PPE plan is the first line of defense against exposure.[1] The following equipment must be worn at all times when handling this compound, including during disposal procedures.

Protection TypeSpecificationPurpose
Eye and Face Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[2] A face shield should be worn if there is a splash risk.Protects against splashes and vapors that can cause serious eye damage.[6]
Hand Protection Nitrile rubber gloves.[5][9] Check the manufacturer's data for breakthrough time and consider double-gloving.Prevents skin contact, which can lead to irritation and potential absorption.[7]
Body Protection A flame-resistant lab coat and closed-toe shoes.[9] Consider a chemically resistant apron for larger quantities.Protects skin and personal clothing from contamination.
Respiratory Not required if handled exclusively within a properly functioning chemical fume hood. For spill cleanup or in case of ventilation failure, a NIOSH-approved respirator with organic vapor cartridges is necessary.Minimizes inhalation of vapors or aerosols, which can cause respiratory tract irritation.[1]

Waste Characterization and Segregation: A Critical Step

Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is listed by the EPA or exhibits characteristics such as ignitability, corrosivity, reactivity, or toxicity.[10] this compound, as a halogenated organic compound with potential toxicity, must be managed as hazardous waste.[11]

The most critical step in its disposal is segregation .

Why Segregation is Non-Negotiable: Halogenated organic compounds, like this compound, require specific disposal methods, typically high-temperature incineration with flue gas scrubbing systems.[8] These systems are designed to capture the resulting acidic gases (e.g., hydrogen bromide). If mixed with non-halogenated organic waste, it can contaminate the entire batch, forcing a more expensive and complex disposal process, or worse, lead to the release of toxic byproducts and damage to incinerator equipment.

Workflow for Waste Segregation

References

Safeguarding Your Research: A Comprehensive Guide to Handling 6-Bromobenzofuran-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's In-Depth Protocol for the Safe Handling, Storage, and Disposal of 6-Bromobenzofuran-3(2H)-one.

In the fast-paced world of drug discovery and organic synthesis, the safe handling of novel chemical entities is paramount. This compound, a halogenated organic compound, presents a unique set of challenges that necessitate a robust and well-understood safety protocol. This guide moves beyond a simple checklist, offering a deep dive into the causality behind each safety recommendation, ensuring that every step is a self-validating measure to protect both the researcher and the integrity of the experiment.

Hazard Analysis: Understanding the Intrinsic Risks

Before handling any chemical, a thorough understanding of its hazard profile is critical. For this compound, the primary hazards, as indicated by available safety data for the compound and its structural analogs, are:

  • Acute Toxicity (Oral): Harmful if swallowed.[1]

  • Skin Irritation: Causes skin irritation.[1]

  • Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

The presence of a bromine atom on the aromatic ring and a ketone functional group suggests that this compound should be handled with the same respect as other halogenated aromatic ketones, which can be irritants and sensitizers.

Hazard ClassificationGHS Hazard Statement
Acute toxicity, OralH302: Harmful if swallowed
Skin corrosion/irritationH315: Causes skin irritation
Serious eye damage/eye irritationH319: Causes serious eye irritation
Specific target organ toxicityH335: May cause respiratory irritation

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is not merely a regulatory requirement but a critical component of risk mitigation. The following PPE is mandatory when handling this compound.

Eye and Face Protection
  • Safety Glasses with Side Shields: For handling small quantities of the solid compound, ANSI Z87.1 certified safety glasses with side shields are the minimum requirement.

  • Chemical Splash Goggles: When handling solutions of the compound or during any operation with a risk of splashing, chemical splash goggles that provide a complete seal around the eyes are essential.[2]

  • Face Shield: In addition to goggles, a face shield should be worn when there is a significant risk of splashing, such as during transfers of larger volumes or when heating solutions.

Skin Protection
  • Laboratory Coat: A flame-resistant lab coat should be worn at all times and be fully buttoned to protect against accidental skin contact.

  • Gloves: The choice of glove material is critical. While nitrile gloves are common in laboratories, they offer poor resistance to many halogenated hydrocarbons.[3][4] For handling this compound, Butyl rubber gloves are a more appropriate choice due to their higher resistance to ketones and halogenated organic compounds.[5] Always double-glove when handling this compound. Inspect gloves for any signs of degradation or perforation before and during use.

  • Full-body Protection: For large-scale operations or in the event of a significant spill, chemical-resistant coveralls may be necessary.

Respiratory Protection
  • Engineering Controls: The primary method for respiratory protection is the use of proper engineering controls. All handling of this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood.

  • Respirator: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during a large spill, a NIOSH-approved respirator with an organic vapor cartridge is required.[2]

Operational Plan: From Receipt to Disposal

A systematic approach to handling ensures that safety is integrated into every step of the experimental workflow.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any damage or leaks.

  • Storage: Store this compound in a tightly closed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6] The storage area should be a designated, locked cabinet for hazardous chemicals.

Handling and Use

The following workflow diagram illustrates the key steps for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fume_hood Work in a Certified Fume Hood prep_ppe->prep_fume_hood prep_gather Gather All Necessary Equipment prep_fume_hood->prep_gather handling_weigh Weigh Solid Compound prep_gather->handling_weigh handling_dissolve Dissolve in Appropriate Solvent handling_weigh->handling_dissolve handling_reaction Perform Reaction handling_dissolve->handling_reaction cleanup_decontaminate Decontaminate Glassware & Surfaces handling_reaction->cleanup_decontaminate cleanup_waste Segregate Halogenated Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste via EHS cleanup_waste->cleanup_dispose cleanup_remove_ppe Remove PPE Correctly cleanup_dispose->cleanup_remove_ppe

Safe Handling Workflow for this compound
Disposal Plan: Responsible Waste Management

Improper disposal of halogenated organic compounds can have serious environmental consequences. A strict disposal protocol is therefore non-negotiable.

  • Waste Segregation: All waste containing this compound, including contaminated solvents, reaction residues, and contaminated lab supplies (e.g., gloves, weighing paper), must be collected in a designated, labeled hazardous waste container for halogenated organic waste.[2][7][8][9] Do not mix with non-halogenated waste streams.[2][8]

  • Container Selection: Use a chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle, with a secure screw cap.[7]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant").[2]

  • Collection: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[7]

Emergency Procedures: Preparedness for the Unexpected

In the event of an accidental exposure or spill, a swift and informed response is crucial.

First Aid Measures
  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. If skin irritation persists, seek medical attention.[10]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.[10]

Spill Response
  • Minor Spill (in a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill kit for chemicals.[7][10] Do not use combustible materials like paper towels as the primary absorbent.

    • Carefully collect the absorbed material into a designated hazardous waste container.

    • Decontaminate the spill area with a suitable solvent, followed by soap and water.

    • Dispose of all contaminated materials as hazardous waste.

  • Major Spill (outside a fume hood or a large volume):

    • Evacuate the immediate area and alert others.[7][11]

    • If the spill is flammable, eliminate all ignition sources.

    • Close the laboratory doors to contain the vapors.

    • Activate the fire alarm if necessary.

    • Contact your institution's EHS or emergency response team immediately.[11] Do not attempt to clean up a major spill without proper training and equipment.

By adhering to these detailed protocols, researchers can confidently and safely work with this compound, ensuring a secure environment for groundbreaking scientific discovery.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.